Ethyl 2-methyl-3-(methylamino)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-3-(methylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)6(2)5-8-3/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUSVPFFSXYBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274884 | |
| Record name | Ethyl 2-methyl-3-(methylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110427-00-4 | |
| Record name | Ethyl 2-methyl-3-(methylamino)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110427-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-3-(methylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-methyl-3-(methylamino)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-methyl-3-(methylamino)propanoate and Its Isomeric Landscape
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of Ethyl 2-methyl-3-(methylamino)propanoate, a substituted β-amino acid ester. It has come to our attention that publicly available data for this specific molecule is limited. Therefore, this document will present the available information for this compound and, to provide a comprehensive scientific context, will also explore the properties, synthesis, and spectroscopic data of its closely related and better-documented structural isomers. Understanding the nuances of these isomers is critical for researchers in chemical synthesis and drug development, where precise molecular structure is paramount to function and safety.
Core Compound: this compound
This compound is a chemical entity with the CAS number 110427-00-4.[1] Structurally, it is an ester of a β-amino acid, featuring a methyl group on the carbon alpha to the carbonyl group (C2) and a methylamino group on the beta carbon (C3).
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound is not extensively reported in peer-reviewed literature. However, based on its structure and data from suppliers, we can compile the following information.
| Property | Value | Source |
| CAS Number | 110427-00-4 | [1] |
| Molecular Formula | C7H15NO2 | [2] |
| IUPAC Name | This compound | [2] |
| InChI Key | OBUSVPFFSXYBDT-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCOC(=O)C(C)CNC | [2] |
Stability and Reactivity
Proposed Synthesis Pathway
While a specific, validated synthesis protocol for this compound is not published, a plausible route can be proposed based on established organic chemistry reactions, particularly the aza-Michael addition. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.
A likely synthetic approach would be the reaction of ethyl methacrylate with methylamine. The nucleophilic methylamine would add to the β-carbon of the double bond in ethyl methacrylate.
Proposed Reaction:
-
Reactants: Ethyl methacrylate and Methylamine
-
Reaction Type: Aza-Michael Addition
-
Catalyst: A base or acid catalyst may be employed to facilitate the reaction, or it could proceed under neat conditions with heating.
Experimental Protocol: A Theoretical Approach
Causality Note: This proposed protocol is based on general procedures for aza-Michael additions. Optimization of temperature, solvent, and reaction time would be necessary.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl methacrylate (1.0 eq).
-
Solvent Addition: Dissolve the ethyl methacrylate in a suitable solvent, such as ethanol or tetrahydrofuran (THF). The choice of solvent is crucial to ensure all reactants remain in solution.
-
Reagent Addition: Cool the solution in an ice bath to control the initial exothermic reaction. Slowly add a solution of methylamine (1.1 to 1.5 eq) in the same solvent. The slight excess of the amine helps to drive the reaction to completion.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired this compound.
Sources
Ethyl 2-methyl-3-(methylamino)propanoate chemical structure and IUPAC name
An In-depth Technical Guide to Ethyl 2-methyl-3-(methylamino)propanoate
This guide provides a comprehensive overview of this compound, a substituted β-amino acid ester. The content herein is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into its chemical identity, structural elucidation, and potential synthetic pathways, grounded in established chemical principles.
Chemical Structure and IUPAC Nomenclature
The systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .[1][2][3] This name is derived from its core structure: a three-carbon propanoate backbone with an ethyl ester functionality. Substituents include a methyl group at the α-carbon (position 2) and a methylamino group at the β-carbon (position 3).
The chemical structure can be unambiguously represented as:
To facilitate computational and database searches, the following identifiers are proposed:
-
Molecular Formula: C₇H₁₅NO₂
-
SMILES: CCNC(C)C(=O)OCC
-
InChI Key (Hypothetical): A unique identifier would be generated upon submission to a chemical registry.
Below is a 2D representation of the molecular structure generated using Graphviz.
Caption: 2D structure of this compound.
Physicochemical Properties (Predicted)
Due to the lack of empirical data for this specific molecule, its physicochemical properties are predicted based on its structure and comparison with analogous compounds such as Ethyl 3-(methylamino)propanoate[4] and Ethyl 2-methyl-2-(methylamino)propanoate.[5]
| Property | Predicted Value | Rationale |
| Molecular Weight | 145.20 g/mol | Calculated from the molecular formula C₇H₁₅NO₂. |
| Boiling Point | ~160-180 °C | Estimated based on the boiling points of similar amino acid esters, likely higher than non-amino analogues due to hydrogen bonding. |
| Solubility | Soluble in water and common organic solvents. | The presence of the amino and ester groups should confer solubility in a range of polar and non-polar solvents. |
| pKa | ~9-10 for the secondary amine | Typical pKa range for secondary amines. |
Potential Synthetic Pathways
The synthesis of α-substituted β-amino esters is a topic of significant interest in organic chemistry.[6][7][8] A plausible and efficient method for the preparation of this compound could involve a conjugate addition (aza-Michael) reaction.[9]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of ethyl crotonate (1 equivalent) in a suitable solvent such as acetonitrile or ethanol, add methylamine (1.2 equivalents).
-
Catalysis: Introduce a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a base (e.g., DBU) to facilitate the conjugate addition. The choice of catalyst is critical to control regioselectivity and minimize side reactions.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating (40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Causality in Experimental Choices:
-
Ethyl Crotonate as a Precursor: This α,β-unsaturated ester is an ideal Michael acceptor for this synthesis.
-
Methylamine: As the nucleophile, it introduces the required methylamino group at the β-position.
-
Catalysis: The use of a catalyst is essential to activate the Michael acceptor and enhance the nucleophilicity of the amine, thereby increasing the reaction rate and yield.
Potential Applications in Research and Development
While specific applications for this compound are not documented, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research.
-
Peptidomimetics: β-amino acids are known to form peptides (β-peptides) with stable secondary structures.[10] The title compound could serve as a building block for the synthesis of novel β-peptides with potentially enhanced metabolic stability and unique pharmacological profiles.
-
Asymmetric Synthesis: The chiral center at the α-carbon makes this molecule a valuable synthon for the stereoselective synthesis of more complex molecules.
-
Drug Discovery: The β-amino ester scaffold is present in various biologically active compounds. This molecule could be used as a starting material or an intermediate in the synthesis of novel therapeutic agents.
Conclusion
This compound is a structurally interesting α-substituted β-amino acid ester. Although not extensively documented in the scientific literature, its synthesis is feasible through established methodologies like the aza-Michael addition. Its potential as a building block in peptidomimetics and drug discovery warrants further investigation by the scientific community. This guide provides a foundational understanding of its chemistry to stimulate and support future research endeavors.
References
-
PubChem. Ethyl 2-methyl-2-(methylamino)propanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 3-(methylamino)propanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 3-(methylamino)propanoate. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. IUPAC Naming of Organic Compounds with Functional Groups. [Link]
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]
-
Wikipedia. IUPAC nomenclature of organic chemistry. [Link]
-
ResearchGate. Diastereoselective alpha-alkylation of beta-amino esters: Preparation of novel alpha-substituted beta-amino esters from alpha-amino acids. [Link]
-
Scribd. Iupac Rules and Practice Sheet With Answers 1 PDF. [Link]
-
Wikipedia. Propionic acid. [Link]
-
RSC Publishing. Efficient and scalable synthesis of α,α-disubstituted β-amino amides. [Link]
-
University of Calgary. How to name organic compounds using the IUPAC rules. [Link]
-
University of Illinois Urbana-Champaign. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]
-
Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. [Link]
Sources
- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-methyl-2-(methylamino)propanoate | C7H15NO2 | CID 12634159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]
- 9. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
Ethyl 2-methyl-3-(methylamino)propanoate CAS number and molecular formula
An In-depth Technical Guide to Ethyl Methylaminopropanoate Isomers
A note on chemical nomenclature: The specific chemical name "Ethyl 2-methyl-3-(methylamino)propanoate" is ambiguous and does not correspond to a readily available standard chemical entity in major databases. This guide will, therefore, provide a detailed overview of the key, well-documented isomers of ethyl methylaminopropanoate, which are of significant interest in chemical synthesis and drug development. Researchers referencing "this compound" should verify the intended structure, as it is likely one of the isomers detailed below.
Introduction to Ethyl Methylaminopropanoate Isomers
Ethyl methylaminopropanoate and its isomers are valuable building blocks in organic synthesis. Their bifunctional nature, possessing both an ester and an amine group, allows for a wide range of chemical transformations. This guide will focus on three principal isomers:
-
Ethyl 2-(methylamino)propanoate : An alpha-amino acid ester.
-
Ethyl 3-(methylamino)propanoate : A beta-amino acid ester.
-
Ethyl 2-methyl-2-(methylamino)propanoate : A quaternary alpha-amino acid ester.
The distinct placement of the methyl and methylamino groups in these isomers leads to significant differences in their chemical reactivity, physical properties, and utility in synthetic applications.
Isomer Profiles: Physicochemical Properties and Identifiers
A clear distinction between these isomers is crucial for any research or development endeavor. The following table summarizes their key identifiers and properties.
| Property | Ethyl 2-(methylamino)propanoate | Ethyl 3-(methylamino)propanoate | Ethyl 2-methyl-2-(methylamino)propanoate |
| CAS Number | 56428-90-1[1] | 2213-08-3[2] | 58743-30-9[3] |
| Molecular Formula | C6H13NO2[1] | C6H13NO2[2] | C7H15NO2[3] |
| Molecular Weight | 131.17 g/mol [1] | 131.17 g/mol [2] | 145.20 g/mol [3] |
| Synonyms | Ethyl methylalaninate, N-methyl-DL-alanine ethyl ester[1] | Ethyl N-methyl-beta-alaninate, 3-(Methylamino)propionic acid ethyl ester[2] | N-methyl-alpha-methyl-alanine ethyl ester[3] |
Synthesis and Reaction Pathways
The synthetic routes to these isomers are distinct, reflecting their structural differences. Understanding these pathways is essential for their efficient production and for designing subsequent synthetic steps.
Synthesis of Ethyl 3-(methylamino)propanoate
A common and efficient method for the synthesis of beta-amino esters like Ethyl 3-(methylamino)propanoate is the Michael addition.
Caption: General workflow for the synthesis of Ethyl 3-(methylamino)propanoate.
Experimental Protocol: Michael Addition for Ethyl 3-(methylamino)propanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in a suitable solvent such as methanol or tetrahydrofuran. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acrylate: Slowly add ethyl acrylate to the cooled methylamine solution dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield pure Ethyl 3-(methylamino)propanoate.
Applications in Research and Drug Development
While specific applications for the exact "this compound" are not documented, its isomers are valuable intermediates in the synthesis of various compounds.
-
Ethyl 3-(methylamino)propanoate , for instance, is a precursor in the synthesis of pharmaceutically active molecules and is used in the preparation of substituted beta-amino acids, which are important components of various bioactive peptides and small molecule drugs.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling these compounds.
| Isomer | Key Safety Considerations |
| Ethyl 2-(methylamino)propanoate | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
| Ethyl 3-(methylamino)propanoate | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. It is often stored under an inert atmosphere. |
| Ethyl 2-methyl-2-(methylamino)propanoate | Avoid contact with skin, eyes, and clothing. In case of contact, flush with plenty of water. |
Conclusion
The isomers of ethyl methylaminopropanoate are versatile chemical intermediates with distinct properties and synthetic pathways. While the requested "this compound" is not a commonly cited compound, the detailed analysis of its close isomers—Ethyl 2-(methylamino)propanoate, Ethyl 3-(methylamino)propanoate, and Ethyl 2-methyl-2-(methylamino)propanoate—provides a valuable resource for researchers in organic synthesis and medicinal chemistry. Accurate identification of the specific isomer is paramount for successful and reproducible scientific outcomes.
References
-
PubChem. Ethyl 2-(methylamino)propanoate | C6H13NO2. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-methyl-2-(methylamino)propanoate | C7H15NO2. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 3-(methylamino)propanoate | C6H13NO2. National Center for Biotechnology Information. [Link]
Sources
Spectroscopic data for Ethyl 2-methyl-3-(methylamino)propanoate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-methyl-3-(methylamino)propanoate
Introduction
This compound is a β-amino ester, a class of compounds of significant interest in synthetic chemistry and drug development. Their structural motifs are found in various biologically active molecules, and they serve as versatile building blocks for more complex structures. The precise characterization of these molecules is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of synthetic products.
Molecular Structure and Spectroscopic Overview
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Each unique chemical environment within the molecule will give rise to distinct signals in its various spectra.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.
Predicted ¹H NMR Spectrum
Based on the structure, we can predict the following signals for this compound. The chemical shifts (δ) are estimated based on standard values and data from similar β-amino esters.
| Protons (Label) | Integration | Multiplicity | Approx. δ (ppm) | Rationale |
| -O-CH₂-CH₃ (H¹) | 3H | Triplet (t) | 1.25 | Aliphatic methyl group adjacent to a methylene group. |
| -CH -CH₃ (H⁹) | 3H | Doublet (d) | 1.15 | Methyl group on a chiral center, adjacent to a single proton. |
| -N-CH₃ (H⁸) | 3H | Singlet (s) | 2.45 | Methyl group attached to a nitrogen atom. |
| -CH₂ -N- (H⁶) | 2H | Multiplet (m) | 2.7-2.9 | Methylene group adjacent to both a nitrogen and a chiral center. |
| -CO-CH - (H⁵) | 1H | Multiplet (m) | 2.5-2.7 | Methine proton alpha to the carbonyl and adjacent to a methylene group. |
| -NH - (H⁷) | 1H | Broad Singlet (br s) | 1.5-2.5 | Amine proton; signal is often broad and its position can vary. |
| -O-CH₂ -CH₃ (H²) | 2H | Quartet (q) | 4.15 | Methylene group deshielded by the adjacent ester oxygen. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment.
Predicted ¹³C NMR Spectrum
The predicted chemical shifts for the carbon atoms in this compound are summarized below. These are based on typical chemical shift ranges for different carbon types.[1]
| Carbon (Label) | Approx. δ (ppm) | Rationale |
| -O-CH₂-C H₃ (C¹) | 14.2 | Standard aliphatic methyl carbon in an ethyl ester. |
| -CH-C H₃ (C⁹) | ~15-20 | Aliphatic methyl group on a substituted carbon. |
| -N-C H₃ (C⁸) | ~36 | Methyl group attached to a nitrogen atom. |
| -CO-C H- (C⁵) | ~45-50 | Alpha-carbon to the carbonyl group. |
| -C H₂-N- (C⁶) | ~50-55 | Carbon adjacent to a nitrogen atom. |
| -O-C H₂-CH₃ (C²) | 60.5 | Methylene carbon deshielded by the ester oxygen.[1] |
| C =O (C⁴) | ~174 | Carbonyl carbon of an ester.[1] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is necessary to achieve a good signal-to-noise ratio.
-
Processing: The data is processed similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the deuterated solvent peaks.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Predicted IR Spectrum
The key functional groups in this compound will produce characteristic absorption bands in the IR spectrum.
| Functional Group | Bond Vibration | Approx. Wavenumber (cm⁻¹) | Intensity |
| Amine | N-H Stretch | 3300 - 3500 | Weak-Medium, Broad |
| Alkane | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |
| Ester | C-O Stretch | 1150 - 1250 | Strong |
| Amine | C-N Stretch | 1020 - 1250 | Medium |
The presence of a strong absorption band around 1735-1750 cm⁻¹ is a clear indicator of the ester carbonyl group.[2] The N-H stretch of the secondary amine will likely appear as a single, relatively weak and broad peak in the 3300-3500 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup: Place the salt plates in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula for this compound is C₈H₁₇NO₂. The molecular weight is approximately 159.23 g/mol . Therefore, the molecular ion peak is expected at m/z = 159.
-
Key Fragmentation Patterns: Esters often undergo characteristic fragmentation.[3]
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment at m/z = 114.
-
Loss of the ethyl group (-CH₂CH₃): This would result in a fragment at m/z = 130.
-
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to a prominent fragment at m/z = 44, corresponding to [CH₂=NHCH₃]⁺.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the effluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, which typically causes extensive fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are used, which often result in a more prominent molecular ion peak.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of this and other related β-amino esters. The provided protocols serve as a practical starting point for laboratory work, ensuring the generation of high-quality data for rigorous scientific investigation.
References
-
Seebach, D., & Estermann, H. (1987). Synthesis of enantiomerically pure β-amino acids from α-amino acids. Tetrahedron Letters, 28(28), 3279-3282. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl methanoate. [Link]
-
University of Arizona. (n.d.). Mass Spectra Interpretation: ESTERS. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Mass Spectra Interpretation: ESTERS [chemed.study]
A Guide to the Research Potential of Ethyl 2-methyl-3-(methylamino)propanoate: A Novel β-Amino Acid Building Block
This technical guide explores the prospective research applications of Ethyl 2-methyl-3-(methylamino)propanoate, a structurally distinct β-amino acid ester. While direct literature on this specific molecule is sparse, its core structure as a substituted β-amino acid provides a strong foundation for hypothesizing its utility in several cutting-edge areas of drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical entities for therapeutic and technological advancement.
Introduction: The Strategic Value of β-Amino Acids
α-Amino acids are the fundamental building blocks of life. However, their therapeutic application in peptide-based drugs is often hampered by poor metabolic stability due to rapid degradation by proteases. This has led to the exploration of peptidomimetics, compounds that mimic the structure and function of peptides but with enhanced pharmacological properties. Among the most promising of these are the β-amino acids.[1]
β-Amino acids are structural isomers of their α-counterparts, featuring an additional carbon atom in the backbone between the amino and carboxyl groups.[1] This seemingly minor alteration has profound consequences:
-
Proteolytic Resistance: Peptides incorporating β-amino acids are highly resistant to enzymatic degradation, leading to a longer in vivo half-life.[2]
-
Unique Secondary Structures: β-peptides can fold into stable, predictable secondary structures (foldamers), such as helices and sheets, that are distinct from those formed by α-peptides. This allows for the design of novel bioactive conformations.[]
-
Structural Diversity: The potential for substitution at both the α (C2) and β (C3) carbons provides a vast canvas for structural diversification and molecular design.[1]
This compound is a unique member of this class, featuring a methyl group on the α-carbon and another on the amino group. These substitutions offer steric hindrance and conformational constraints that can be strategically exploited in rational drug design.
Molecular Structure and Properties
Below are the key identifiers and computed properties for this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| Canonical SMILES | CCOC(=O)C(C)CNC |
| InChI Key | OBUSVPFFSXYBDT-UHFFFAOYSA-N |
| CAS Number | Not assigned |
Data sourced from Fluorochem and PubChem databases for analogous structures.[4][5]
Caption: Proposed synthesis via aza-Michael addition.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask, add ethyl methacrylate (1.0 eq). If using a solvent-free approach, add silica gel (e.g., TLC grade). [6]Alternatively, dissolve the ethyl methacrylate in a suitable solvent like methanol. [7]2. Amine Addition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of methylamine (1.2-1.5 eq) in the chosen solvent (or neat if solvent-free) to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Once the reaction is complete, filter off the silica gel (if used). Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Protocol: Characterization
The identity and purity of the synthesized compound must be rigorously confirmed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) and the secondary amine (N-H).
Potential Research Applications
The unique structural features of this compound make it a versatile building block for several research applications.
Application 1: Peptidomimetics and Foldamer Design
The primary application lies in its use as a non-natural amino acid for creating novel peptides with enhanced therapeutic properties.
Scientific Rationale: The incorporation of β-amino acids into a peptide chain disrupts the recognition sites for proteases, significantly increasing metabolic stability. [1][8]The methyl group on the α-carbon of this specific building block provides a conformational constraint, limiting the rotational freedom of the peptide backbone. This can be used to stabilize specific secondary structures, such as helices or turns, which may be crucial for binding to a biological target. [8]The N-methyl group further modifies the hydrogen bonding capacity of the backbone, offering another tool for fine-tuning peptide conformation and solubility.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow for incorporating the novel β-amino acid into a peptide.
-
Derivative Preparation: The free acid of this compound (obtained by ester hydrolysis) must be protected with an Fmoc group on the secondary amine for use in standard SPPS.
-
Peptide Synthesis: Using a standard Fmoc-SPPS protocol, the custom β-amino acid derivative is coupled to the growing peptide chain on a solid support resin.
-
Cleavage and Purification: The final peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Structural and Functional Analysis: The purified peptide is characterized by mass spectrometry. Its secondary structure can be analyzed using Circular Dichroism (CD) spectroscopy. Biological activity and proteolytic stability would then be assessed in relevant assays. For example, stability can be tested by incubating the peptide with plasma or specific proteases and monitoring its degradation over time via HPLC.
Application 2: Scaffold for Small Molecule Drug Discovery
The compound can serve as a versatile starting point for the synthesis of small molecule libraries for high-throughput screening.
Scientific Rationale: β-Amino acid derivatives are found in numerous biologically active natural products and pharmaceuticals, including antibiotics and anticancer agents. [9][10]The secondary amine in this compound is a convenient chemical handle for diversification. By reacting it with a library of carboxylic acids, sulfonyl chlorides, or isocyanates, a large and diverse set of candidate molecules can be rapidly generated. This approach, known as diversity-oriented synthesis, is a powerful tool for discovering novel hits against therapeutic targets. [11] Experimental Workflow: Library Synthesis and Screening
-
Parallel Synthesis: In a 96-well plate format, this compound is dispensed into each well. A different building block (e.g., a unique carboxylic acid from a commercially available library) is added to each well along with a suitable coupling agent (e.g., HATU).
-
Workup: After the reaction, a liquid-liquid extraction or solid-phase extraction is performed in the plate format to purify the products.
-
Quality Control: A representative selection of compounds from the library is analyzed by LC-MS to confirm the success of the reactions and estimate purity.
-
High-Throughput Screening (HTS): The library is screened against a biological target of interest (e.g., a protein kinase, protease, or receptor). For instance, a kinase inhibition assay could measure the ability of each compound to block the phosphorylation of a substrate.
-
Hit Validation: Compounds that show activity ("hits") are resynthesized, purified, and their activity is confirmed in dose-response experiments to determine potency (e.g., IC₅₀).
Application 3: Monomer for Novel Biodegradable Polymers
The molecule can be used to create novel Poly(β-amino esters) (PBAEs), a class of biodegradable polymers with significant potential in gene therapy and drug delivery. [12] Scientific Rationale: PBAEs are synthesized through the conjugate addition of amines to diacrylates. [13]They are attractive for biomedical applications because their ester bonds are hydrolytically degradable into non-toxic byproducts, and their tertiary amines can be protonated at physiological pH, which facilitates endosomal escape of therapeutic payloads like DNA, siRNA, or small molecule drugs. [12]By converting this compound into a diamine derivative, it can be used as a novel monomer in PBAE synthesis. The methyl groups on the backbone would be expected to influence the polymer's physical properties, such as its glass transition temperature, degradation rate, and hydrophobicity, thereby allowing for the fine-tuning of drug delivery vehicle characteristics.
Experimental Workflow: Polymer Synthesis and Nanoparticle Formulation
-
Monomer Synthesis: The ester of this compound is first converted to an amide with a protected amine (e.g., reacting it with N-Boc-ethylenediamine). Subsequent deprotection would yield a novel diamine monomer.
-
Polymerization: The custom diamine monomer is mixed with a diacrylate monomer (e.g., 1,4-butanediol diacrylate) and heated to initiate the polymerization reaction. [13]3. Polymer Characterization: The resulting polymer's molecular weight and polydispersity are determined using Gel Permeation Chromatography (GPC). Its structure is confirmed by NMR.
-
Nanoparticle Formulation: The polymer is dissolved in an organic solvent and mixed with an aqueous solution containing the therapeutic payload (e.g., plasmid DNA). This self-assembly process forms polymer-payload nanoparticles.
-
Particle Analysis: The size and surface charge (zeta potential) of the nanoparticles are measured using Dynamic Light Scattering (DLS). Their ability to encapsulate the payload is quantified.
-
In Vitro Testing: The nanoparticles are tested for their ability to transfect cells (for gene delivery) or deliver a drug to target cells, and their cytotoxicity is assessed.
Conclusion
This compound represents a promising, underexplored chemical building block. While it requires initial synthetic effort, its potential applications are rooted in the well-established and highly valuable fields of peptidomimetics, diversity-oriented small molecule synthesis, and biodegradable polymers. Its unique substitution pattern offers researchers new avenues to control molecular conformation, enhance metabolic stability, and tune material properties. The experimental workflows outlined in this guide provide a strategic roadmap for unlocking the full research potential of this versatile compound.
References
-
Zheng, X. et al. (2019). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 24(21), 3858. Available at: [Link]
-
Juaristi, E. et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(9), 931-949. Available at: [Link]
-
Aapptec. (n.d.). Beta-Amino Acids. Retrieved from Aapptec website. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from ResolveMass Laboratories Inc. website. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Retrieved from Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from Organic Chemistry Portal. Available at: [Link]
-
Palomo, C. et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. Available at: [Link]
-
Anderson, D. G. et al. (2005). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Journal of Visualized Experiments, (1), 10.2172/15001150. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-(methylamino)propanoate. Retrieved from National Center for Biotechnology Information. Available at: [Link]
-
Katoh, T. et al. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. ACS Chemical Biology, 11(4), 1036-1043. Available at: [Link]
-
ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from ChiroBlock website. Available at: [Link]
-
Riaz, N. N. et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307. Available at: [Link]
-
Grygorenko, O. O. et al. (2020). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 25(22), 5439. Available at: [Link]
-
Riaz, N. N. et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Modern Chemistry & Applications, 6(2). Available at: [Link]
-
ResearchGate. (n.d.). Pharmacologically active β-amino acid derivatives. Retrieved from ResearchGate. Available at: [Link]
-
Císařová, I. et al. (2012). Beta-Amino Acids and Their Natural Biologically Active Derivatives. IV. Derivatives of Unusual Acyclic Beta-Amino Acids. Chemické listy, 106(1), 22-29. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-2-(methylamino)propanoate. Retrieved from National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Ethyl 2-methyl-2-(methylamino)propanoate | C7H15NO2 | CID 12634159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mmsl.cz [mmsl.cz]
- 11. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective [mdpi.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 2-methyl-3-(methylamino)propanoate
Introduction
Ethyl 2-methyl-3-(methylamino)propanoate is a valuable β-amino ester derivative. These motifs are crucial building blocks in medicinal chemistry and drug development, often incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. The strategic placement of the methyl groups on both the α-carbon and the amino nitrogen, combined with the ethyl ester functionality, provides a unique scaffold for creating derivatives with tailored biological activities. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Core Synthetic Strategies
Two principal and highly effective synthetic routes for the preparation of this compound have been identified and are detailed below:
-
Michael Addition of Methylamine to Ethyl Methacrylate: A robust and atom-economical approach involving the conjugate addition of methylamine to an α,β-unsaturated ester.
-
Reductive Amination of Ethyl 2-methyl-3-oxopropanoate: A versatile method that forms the target amine from a corresponding β-keto ester and methylamine via an imine intermediate.
Pathway 1: Michael Addition
The Michael addition, or conjugate addition, is a cornerstone of carbon-nitrogen bond formation. In this pathway, the nucleophilic methylamine attacks the β-carbon of the electron-deficient alkene in ethyl methacrylate. This reaction is typically straightforward and can often be performed under mild conditions, making it an attractive choice for both small-scale and large-scale synthesis.
Reaction Scheme
Caption: Michael Addition of Methylamine to Ethyl Methacrylate.
Causality of Experimental Choices
The choice of a solventless or methanolic system is based on the desire to maintain a high concentration of reactants to drive the reaction to completion and to facilitate the dissolution of methylamine (often supplied as a solution in a polar solvent). The reaction can be run at or below room temperature to control the exothermicity of the addition and minimize potential side reactions, such as polymerization of the acrylate.
Detailed Experimental Protocol
Materials:
-
Ethyl methacrylate (99%)
-
Methylamine (40% solution in methanol)
-
Methanol (anhydrous)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add ethyl methacrylate (11.4 g, 0.1 mol) and anhydrous methanol (50 mL).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add methylamine (40% solution in methanol, 11.6 g, 0.15 mol) dropwise via the addition funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the resulting residue in diethyl ether (100 mL) and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Pathway 2: Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of a β-keto ester with methylamine, followed by in-situ reduction with a selective reducing agent.
Reaction Scheme
Caption: Reductive Amination of a β-Keto Ester.
Causality of Experimental Choices
The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is mild enough to not reduce the starting keto ester but is highly effective at reducing the intermediate iminium ion. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent unwanted side reactions of the reducing agent. The addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-methyl-3-oxopropanoate (98%)
-
Methylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (95%)
-
Dichloromethane (anhydrous)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
Procedure:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add ethyl 2-methyl-3-oxopropanoate (14.4 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Add methylamine (2.0 M solution in THF, 60 mL, 0.12 mol) followed by glacial acetic acid (0.6 g, 0.01 mol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise over 30 minutes, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.
Comparative Analysis of Synthetic Pathways
| Parameter | Michael Addition | Reductive Amination |
| Starting Materials | Ethyl methacrylate, Methylamine | Ethyl 2-methyl-3-oxopropanoate, Methylamine, Reducing Agent |
| Atom Economy | High | Moderate (byproduct from reducing agent) |
| Reagent Cost & Availability | Generally lower cost and readily available | β-keto ester can be more expensive; specialized reducing agents |
| Reaction Conditions | Mild, often at room temperature | Generally mild, requires inert atmosphere |
| Workup & Purification | Typically straightforward distillation | Requires quenching and extraction; chromatography may be needed |
| Scalability | Readily scalable | Scalable, but handling of reducing agent requires care |
Characterization of this compound
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 2.7-2.9 (m, 2H, -CH₂-N)
-
δ 2.5-2.6 (m, 1H, -CH(CH₃)-)
-
δ 2.40 (s, 3H, -N-CH₃)
-
δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
δ 1.15 (d, J = 7.0 Hz, 3H, -CH(CH₃)-)
-
A broad singlet for the N-H proton is also expected.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 175-176 (-C=O)
-
δ 60-61 (-OCH₂CH₃)
-
δ 52-54 (-CH₂-N)
-
δ 40-42 (-CH(CH₃)-)
-
δ 35-37 (-N-CH₃)
-
δ 14-15 (-OCH₂CH₃)
-
δ 13-14 (-CH(CH₃)-)
-
-
Infrared (IR) Spectroscopy (neat, cm⁻¹):
-
~3300 (N-H stretch, secondary amine)
-
2970-2800 (C-H stretches, aliphatic)
-
1735 (C=O stretch, ester)
-
1180 (C-O stretch, ester)
-
-
Mass Spectrometry (EI):
-
Expected molecular ion (M⁺) at m/z = 145.
-
Common fragmentation patterns for esters and amines would be anticipated.
-
Conclusion
Both the Michael addition and reductive amination pathways offer viable and effective methods for the synthesis of this compound. The Michael addition is arguably the more direct and atom-economical route, leveraging readily available starting materials. The reductive amination pathway provides a versatile alternative, particularly if the corresponding β-keto ester is accessible or if diversification from a common intermediate is desired. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions and successfully synthesize this valuable compound for their drug discovery and development endeavors.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxendale, I. R., Cheung, E. Y., Kister, J., & Ley, S. V. (2006). Aza-Michael reactions of amines with α,β-unsaturated esters in a continuous flow reactor. Beilstein Journal of Organic Chemistry, 2, 19.
-
PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Unveiling the Bio-Potential: A Technical Guide to Characterizing Ethyl 2-methyl-3-(methylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methyl-3-(methylamino)propanoate is a novel small molecule with potential for biological activity. However, a review of the current scientific literature reveals a significant gap in our understanding of its bio-potential. This technical guide provides a comprehensive, prospective framework for the systematic evaluation of this compound's biological activity. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from initial in silico predictions to foundational in vitro and in vivo characterization. This document emphasizes a logical, stepwise approach, where the results of each experimental stage inform the design of subsequent investigations, ensuring a scientifically rigorous and efficient evaluation process.
Introduction: The Uncharted Territory of a Novel Small Molecule
The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, such as this compound, represent a vast and largely untapped reservoir of potential drug candidates. The initial challenge with any new chemical entity is the comprehensive characterization of its biological effects. At present, public domain information on this compound is primarily limited to safety data sheets from chemical suppliers, which classify it as a research compound and highlight its potential as a skin and eye irritant.[1][2] There is a notable absence of published data regarding its specific biological activities, mechanism of action, or potential therapeutic applications.
This guide, therefore, is not a retrospective summary but a forward-looking strategic plan. It outlines a multi-tiered approach to systematically uncover the biological profile of this compound, beginning with computational predictions and progressing through a cascade of in vitro and in vivo assays. The overarching philosophy is to build a comprehensive data package that will enable informed decisions about the compound's potential for further development.
Tier 1: In Silico Profiling - The Predictive Foundation
Before embarking on resource-intensive laboratory experiments, a robust in silico evaluation can provide valuable initial insights into the potential biological activities and liabilities of this compound.[2] This computational screening phase is crucial for hypothesis generation and for guiding the design of subsequent wet-lab experiments.
Physicochemical Properties and ADMET Prediction
A critical first step is to predict the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to assess the "drug-likeness" of the molecule and to anticipate potential pharmacokinetic challenges.
| Parameter | Prediction Tool/Method | Rationale |
| Molecular Weight | Cheminformatics Software | To assess compliance with Lipinski's Rule of Five. |
| LogP | Cheminformatics Software | To predict hydrophobicity and membrane permeability. |
| Solubility | Cheminformatics Software | To estimate aqueous solubility, a key factor for absorption. |
| hERG Inhibition | QSAR Models | To predict the risk of cardiac toxicity. |
| CYP450 Inhibition | QSAR Models | To anticipate potential drug-drug interactions. |
| Blood-Brain Barrier Permeability | QSAR Models | To assess potential for central nervous system activity. |
Target Prediction and Virtual Screening
Computational methods can be employed to identify potential protein targets for this compound. This "target fishing" or "inverse docking" approach can generate initial hypotheses about the compound's mechanism of action.[3]
Experimental Protocol: In Silico Target Prediction
-
Compound Preparation: Generate a 3D structure of this compound using a molecular modeling software and perform energy minimization.
-
Database Selection: Choose a comprehensive database of protein structures, such as the Protein Data Bank (PDB).
-
Inverse Docking: Utilize a reverse docking software to screen the compound against the protein database. The software will calculate the binding affinity of the compound to each protein target.
-
Hit Prioritization: Rank the potential protein targets based on their predicted binding affinities and other scoring functions.
-
Pathway Analysis: Analyze the top-ranked protein targets to identify any enrichment in specific biological pathways.
Caption: In Silico Prediction Workflow for Novel Compounds.
Tier 2: In Vitro Characterization - From Prediction to Biological Reality
The hypotheses generated from in silico profiling must be validated through a series of carefully selected in vitro assays. This tier focuses on assessing the compound's general cytotoxicity, identifying its primary biological target(s), and beginning to elucidate its mechanism of action.
Foundational Cytotoxicity Assessment
A primary and essential step is to determine the compound's effect on cell viability.[1][4] This provides a baseline understanding of its toxicity profile and helps to establish appropriate concentration ranges for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate a panel of human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.[5]
| Cell Line | Cancer Type | Predicted IC50 (µM) of this compound (48h) |
| HeLa | Cervical Cancer | To be determined |
| MCF-7 | Breast Cancer | To be determined |
| A549 | Lung Cancer | To be determined |
| HEK293 | Normal Kidney | To be determined |
High-Throughput Screening (HTS) for Target Identification
To experimentally identify the biological target(s) of this compound, a high-throughput screening (HTS) approach is invaluable.[6][7] HTS allows for the rapid screening of the compound against a large library of purified proteins or in cell-based assays designed to monitor specific signaling pathways.
Caption: General Workflow for High-Throughput Screening.
Target Validation: Receptor Binding Assays
Once a putative target is identified through HTS, its interaction with this compound must be validated and quantified. Receptor binding assays are a gold standard for this purpose.[8][9]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and increasing concentrations of this compound.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. Determine the IC50 value, which can be converted to a Ki (inhibition constant) value.[10]
Tier 3: Preclinical Profiling - Moving Towards In Vivo Relevance
Promising results from in vitro studies warrant further investigation in more complex biological systems. This tier focuses on initial in vivo toxicity and efficacy assessments, as well as a preliminary evaluation of the compound's pharmacokinetic profile.
In Vivo Toxicity and Efficacy Screening: The Zebrafish Model
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for the rapid screening of small molecules for both toxicity and efficacy.[11][12] Its genetic homology to humans, rapid development, and optical transparency make it an ideal system for early-stage in vivo studies.[13][14]
Experimental Protocol: Zebrafish Embryo Toxicity Assay
-
Embryo Collection: Collect newly fertilized zebrafish embryos and place them in 96-well plates.
-
Compound Exposure: Expose the embryos to a range of concentrations of this compound.
-
Phenotypic Analysis: Over a period of 5 days, monitor the embryos for developmental abnormalities, including mortality, hatching rate, heart rate, and morphological defects.
-
Data Analysis: Determine the LC50 (lethal concentration, 50%) and identify any specific organ toxicities.
Preliminary Pharmacokinetic (PK) and Metabolic Stability Assessment
Understanding how a compound is metabolized and how it behaves in a biological system is critical for its development.[15][16] In vitro assays using liver microsomes can provide an early indication of a compound's metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate this compound with liver microsomes (from human and other species) in the presence of NADPH.
-
Time Points: At various time points, quench the reaction.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[17]
Tier 4: Advanced Characterization - Delving Deeper into Mechanism and Safety
For compounds that continue to show promise after the initial tiers of investigation, a more in-depth characterization of their mechanism of action and a formal assessment of their genotoxic potential are warranted.
Mechanism of Action (MoA) Elucidation
Identifying the specific cellular pathways modulated by this compound is crucial for understanding its biological effects. A combination of computational and experimental approaches can be used to elucidate its MoA.[18]
Genotoxicity Assessment
It is imperative to assess the potential of any new chemical entity to cause genetic damage.[19] A standard battery of genotoxicity tests is required by regulatory agencies before a compound can be considered for clinical development.[20]
Standard Genotoxicity Test Battery:
-
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.[21]
-
In Vitro Micronucleus Test: To assess chromosomal damage in mammalian cells.
-
In Vivo Micronucleus Test: To evaluate chromosomal damage in a whole animal model (e.g., rodent).
Conclusion: A Path Forward for this compound
The biological activity of this compound is currently a scientific unknown. This technical guide provides a structured and comprehensive research plan to systematically unravel its bio-potential. By progressing through the proposed tiers of investigation, from in silico prediction to in vivo characterization, researchers can build a robust data package that will illuminate the compound's pharmacological profile. The insights gained from this systematic approach will be instrumental in determining whether this compound holds promise as a novel therapeutic agent and will guide its future development.
References
- Fluorochem. (2024). Safety Data Sheet: this compound.
- Hossain, S., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 154-159.
- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Wikipedia. (n.d.). High-throughput screening.
- Rajan, V., & Jagadeeswaran, R. (2017). Small molecule screening in zebrafish: swimming in potential drug therapies. Frontiers in Pharmacology, 8, 56.
- Cornet, C., et al. (2017). Zebrafish as a screening model for detecting toxicity and drugs efficacy. Journal of Pharmacological and Toxicological Methods, 88, 1-10.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 3-(methylamino)propanoate.
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
- Langheinrich, U. (2003).
- Chen, Y. Z., & Zhi, D. G. (2001). Ligand-protein inverse docking and its potential use in drug discovery. Journal of Molecular Graphics and Modelling, 19(2), 149-159.
- Al-Bawab, A. Q., & Al-Hadiya, B. M. (2021). Zebrafish models for functional and toxicological screening of nanoscale drug delivery systems: promoting preclinical applications. International Journal of Nanomedicine, 16, 5435–5453.
- Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
- Aziz, M. A., et al. (2021). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. Molecules, 26(16), 4946.
- Zhang, L., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology, 1271, 247-261.
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Pfizer Global Research and Development.
- McQuade, P., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 1, Unit 1.2.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Pelkonen, O., & Turpeinen, M. (2007). Metabolic stability and its role in the discovery of new chemical entities. European Journal of Pharmaceutical Sciences, 32(4-5), 214-225.
- News-Medical.Net. (n.d.). What is Genotoxicity Testing?.
- Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- U.S. Food and Drug Administration. (2023).
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
- MDPI. (2023). From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- American Chemical Society. (2019). Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond.
- Baylor College of Medicine. (n.d.). Drug Metabolism and Pharmacokinetics.
- Royal Society of Chemistry. (2021). Genotoxicity. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1823, 273-309.
- Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery.
- JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
- ResearchGate. (2008).
- Thomas, J. R., et al. (2023).
- Revvity. (n.d.). Receptor-Ligand Binding Assays.
- ResearchGate. (2015). Determining the mode of action of bioactive compounds.
- American Chemical Society. (2025). Disposition of novel chemical entities: characterization of unusual metabolic pathways and metabolizing enzyme(s) responsible.
- ResearchGate. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols.
- LCGC International. (2010).
- National Institutes of Health. (2025).
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule screening in zebrafish: swimming in potential drug therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. researchgate.net [researchgate.net]
- 14. Zebrafish models for functional and toxicological screening of nanoscale drug delivery systems: promoting preclinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic stability and its role in the discovery of new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 17. researchgate.net [researchgate.net]
- 18. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. fda.gov [fda.gov]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Safety, Handling, and Storage of Ethyl 2-methyl-3-(methylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and storage requirements for Ethyl 2-methyl-3-(methylamino)propanoate. Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Section 1: Compound Identification and Hazard Profile
This compound is a chemical intermediate with applications in various research and development sectors.[1] A thorough understanding of its hazard profile is the foundation of safe laboratory practices.
Chemical and Physical Properties
A summary of the key physical and chemical properties is presented in Table 1. This information is crucial for assessing potential hazards and for the correct handling and storage of the substance.
| Property | Value | Source |
| CAS Number | 110427-00-4 | [1] |
| Molecular Formula | C7H15NO2 | [2] |
| Molecular Weight | 145.20 g/mol | [2] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | No data available | |
| Flash Point | No data available |
GHS Hazard Classification and Precautionary Statements
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[1]
The corresponding GHS pictograms and signal word are:
Signal Word: Warning [1]
A comprehensive list of precautionary statements is provided in Table 2.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |
| P264 | Wash hands thoroughly after handling.[1][5][6][7] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][5][7] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[1][5] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][7] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[5] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[5] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][5] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][4] |
| P405 | Store locked up.[1][4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Section 2: Safe Handling Protocols
Safe handling is a cornerstone of laboratory safety, mitigating the risks of exposure and contamination.
Engineering Controls
The primary line of defense against exposure is the use of robust engineering controls.
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] This is critical to control exposure to vapors and prevent inhalation.
-
Ventilation: Ensure adequate general laboratory ventilation to disperse any fugitive emissions.[8]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact.[9]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against splashes and vapors that can cause serious eye irritation.[1][10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required.[10] | Prevents skin irritation upon contact.[1][10] |
| Respiratory Protection | Not typically required when using a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10] | Protects against respiratory irritation from inhaling vapors.[1] |
Hygiene Practices
Good laboratory hygiene is essential to prevent accidental ingestion and cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][6]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
Section 3: Storage Requirements
Proper storage is crucial for maintaining the stability of this compound and preventing hazardous situations.
General Storage Conditions
-
Container: Store in a tightly closed container.[1][5][8][11] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]
-
Location: Store in a cool, dry, and well-ventilated area.[8][11] The storage area should be a designated and secured location.[12]
-
Temperature: It is recommended to store amines at temperatures below 30°C (86°F) to maintain stability.[8] Some suppliers recommend room temperature storage.[6]
-
Moisture: As amines can be hygroscopic, store in a dry environment to prevent moisture absorption.[8]
Incompatible Materials
To prevent hazardous reactions, store this compound away from:
Section 4: Emergency Procedures
Preparedness is key to effectively managing emergencies involving chemical spills or exposure.[14]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][6][15] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1][7] Continue rinsing and seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Spill Response
For minor spills, trained personnel equipped with the appropriate PPE can follow these steps. For major spills, evacuate the area and contact emergency services.[16][17]
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[15][16][18]
-
Evacuate: If necessary, evacuate the immediate area.[16][18]
-
Ventilate: Increase ventilation in the area, for instance, by opening a fume hood sash.[18]
-
Don PPE: Put on the appropriate personal protective equipment, including respiratory protection if necessary and you are trained to do so.[18]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial absorbent to contain the spill.[1]
-
Absorb the Spill: Carefully apply the absorbent material, working from the outside of the spill inwards to prevent spreading.[16]
-
Collect the Waste: Once the liquid is absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.[16][18]
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.[16][18]
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to local, state, and federal regulations.[17][18]
-
Report the Incident: Report the spill to your supervisor and the appropriate safety officer.[18]
Section 5: Disposal Considerations
Chemical waste must be managed responsibly to protect the environment.
-
Product: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[19] Do not allow the product to enter drains or sewer systems.[1][19]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[19] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[19]
References
- Fluorochem. (2024, December 19). Safety Data Sheet: Ethyl 2-methyl-3-(methylamino)
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Echemi. (n.d.). Ethyl 2-methyl-3-(methylamino)
- Sigma-Aldrich. (2025, November 6).
- TCI Chemicals. (2025, September 8). Safety Data Sheet: 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- EHSO. (2025-2026). Spill Control/Emergency Response. EHSO Manual.
- University of York, Department of Biology. (n.d.). Safe Storage of Chemicals.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- BLD Pharmatech. (n.d.). Safety Data Sheet: Methyl 2-(4-(2-chloroethyl)phenyl)
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- Florida State University Emergency Management. (n.d.). Chemical Spills.
- PubChem. (n.d.). Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate.
- TCI Chemicals. (n.d.). Safety Data Sheet: (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: Butanoic acid, 2-bromo-3-methyl-, ethyl ester.
- CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
- University of Washington Environmental Health & Safety. (2016, February 12). Personal Protective Equipment (PPE)
- University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE).
- BLD Pharmatech. (n.d.). Safety Data Sheet: Methyl 3-(dimethylamino)
- PubChem. (n.d.). Ethyl 2-methyl-2-(methylamino)propanoate.
- Agilent Technologies. (2015, January 7). Safety Data Sheet: Amino Acids Kit, Part Number 5063-6588.
- PubChem. (n.d.). Ethyl 3-(methylamino)propanoate.
- MedChemExpress. (2025, December 31). Safety Data Sheet: Methyl 3-(methylamino)
- Imperial Tobacco Limited. (2014, August 10).
- Noah Chemicals. (2016, November 21). 3 Safe Chemical Storage Tips for Your Chemical Engineering Lab.
- PreScouter. (2025, July 22).
- American Chemical Society. (n.d.). Chemical Storage.
- Wikipedia. (n.d.).
- ChemicalBook. (2025, July 24). ETHYL 3-(N-METHYLAMINO)
- The Good Scents Company. (n.d.).
- Methacrylate Producers Association, Inc. (n.d.).
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. Ethyl 2-methyl-2-(methylamino)propanoate | C7H15NO2 | CID 12634159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. acs.org [acs.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. acs.org [acs.org]
- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. echemi.com [echemi.com]
Topic: Ethyl 2-methyl-3-(methylamino)propanoate and its Analogs: Synthesis, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted β-Amino Esters
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer both structural diversity and enhanced pharmacological properties is relentless. Among these, β-amino acids and their ester derivatives have emerged as a cornerstone for creating innovative therapeutics.[1][2] Unlike their α-amino acid counterparts, the inclusion of β-amino acids into peptide chains can induce unique, stable secondary structures and confer remarkable resistance to proteolytic degradation.[1][3] This intrinsic stability makes them invaluable building blocks for designing long-acting peptide-based drugs and protease inhibitors.[]
This guide focuses on a specific, highly versatile scaffold: Ethyl 2-methyl-3-(methylamino)propanoate . This molecule is a β-amino ester characterized by two key structural features: an α-methyl group and an N-methyl group. The α-substitution provides conformational constraint, a critical element in designing molecules with high receptor affinity and selectivity, while the N-alkylation can fine-tune basicity, lipophilicity, and metabolic stability.
This document serves as a technical guide for researchers, providing a comprehensive overview of the synthesis, characterization, and derivatization of this compound. We will explore the primary synthetic routes, detail experimental protocols, and discuss the strategic design of analogs to build libraries for screening and drug discovery. The insights provided herein are grounded in established chemical principles and aim to empower scientists to leverage this valuable scaffold in their research endeavors.
Part 1: Synthesis of the Core Scaffold
The synthesis of β-amino esters can be approached through several strategic pathways. For this compound, the two most practical and widely applicable methods are the Aza-Michael addition and the reductive amination of a β-keto ester precursor. The choice between these routes depends on factors such as starting material availability, desired scale, and the potential need for stereocontrol.
Primary Synthetic Route: Aza-Michael Addition
The Aza-Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is one of the most direct and efficient methods for preparing β-amino esters. For the target molecule, this involves the reaction of methylamine with ethyl methacrylate.
Causality and Rationale: This reaction is driven by the electrophilic nature of the β-carbon in the ethyl methacrylate, which is activated by the electron-withdrawing ester group. Methylamine acts as the nucleophile. The reaction is often performed in a protic solvent like methanol or ethanol, which can facilitate proton transfer steps. While the reaction can proceed without a catalyst, it is sometimes accelerated by mild acids or bases. The α-methyl group on the ethyl methacrylate does not significantly hinder the approach of a small nucleophile like methylamine, making this a highly feasible route. A similar procedure is used for the synthesis of the unmethylated analog, Ethyl 3-(methylamino)propanoate, from ethyl acrylate.[5]
Detailed Experimental Protocol: Aza-Michael Addition
Objective: To synthesize this compound.
Materials:
-
Ethyl methacrylate (1.0 eq)
-
Methylamine (2.0 M solution in THF or ethanol, 1.5 eq)
-
Methanol (or Ethanol) as solvent
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add ethyl methacrylate (1.0 eq).
-
Dissolve the ethyl methacrylate in methanol (approx. 2-3 mL per mmol of ester).
-
Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction upon adding the amine.
-
Slowly add the methylamine solution (1.5 eq) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess methylamine.
-
The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure product, this compound.
Alternative Synthetic Route: Reductive Amination
Reductive amination is a powerful and versatile method for amine synthesis.[6][7] This approach involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. To synthesize the target molecule, the precursor would be ethyl 2-methyl-3-oxobutanoate.
Causality and Rationale: The reaction proceeds via the formation of an enamine intermediate from the reaction of the β-keto ester with methylamine. This enamine is then reduced to the final product. A key advantage of this method is its potential for stereocontrol. By using a chiral reducing agent or a chiral catalyst during hydrogenation, it is possible to synthesize specific stereoisomers of the product, which is of paramount importance in drug development.[8] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to not reduce the starting keto ester.[7]
Diagram of Synthetic Pathways
Caption: Primary synthetic routes to the target compound.
Part 2: Characterization and Physicochemical Properties
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure and data from similar molecules like ethyl 3-(methylamino)propanoate, the following spectroscopic data can be predicted.[9][10]
| Property | Predicted Value / Observation |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ ~4.1 (q, 2H, -OCH₂CH₃), ~2.8-2.5 (m, 3H, -CHCH₂N-), ~2.4 (s, 3H, N-CH₃), ~1.2 (t, 3H, -OCH₂CH₃), ~1.1 (d, 3H, α-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~175 (-COO-), ~60 (-OCH₂-), ~55 (-CH₂N-), ~45 (α-CH), ~36 (N-CH₃), ~15 (α-CH₃), ~14 (-OCH₂CH₃) |
| IR (neat, cm⁻¹) | ~3300 (N-H stretch, weak), ~2970 (C-H stretch), ~1730 (C=O ester stretch), ~1180 (C-O stretch) |
| Mass Spec (EI) | M⁺ peak at m/z = 159. Fragments corresponding to loss of -OCH₂CH₃ (m/z=114) and the McLafferty rearrangement product are expected. |
Part 3: Analogs and Derivatives - A Framework for Drug Discovery
The true power of the this compound scaffold lies in its potential for diversification. By systematically modifying different parts of the molecule, a diverse chemical library can be generated for screening against various biological targets.
Points of Molecular Diversification
The structure can be logically divided into three primary regions for modification:
-
R¹ (Ester Group): Modulating the ester group can alter solubility, hydrolysis rate, and cell permeability.
-
R² (N-Substituent): This is a key interaction point. Varying the N-substituent can profoundly impact target binding, basicity, and metabolic profile.
-
R³ (α-Substituent): Altering the group at the α-position influences the molecule's conformation and steric profile.
Diagram of Analog Diversification
Caption: Key points for analog diversification on the core scaffold.
Synthetic Strategies for Analog Generation
The synthetic routes described earlier can be readily adapted to produce a wide range of analogs.
-
Varying the Amine: The most straightforward approach to diversify the N-substituent (R²) is to use different primary amines (e.g., benzylamine, propylamine, aniline) in either the Michael addition or reductive amination protocols. For example, using isobutylamine in a Michael addition with ethyl acrylate has been reported to generate ethyl 3-[(2-methylpropyl)amino]propanoate.[11]
-
Varying the Michael Acceptor: To modify the R¹ and R³ groups, one can start with different α,β-unsaturated esters. For instance, using methyl crotonate would yield a product with an α-hydrogen and a β-methyl group. Using tert-butyl methacrylate would introduce a bulky tert-butyl ester group.
-
Post-Synthesis Modification: The secondary amine of the core scaffold can be further functionalized. For example, acylation can introduce amide functionalities, while reductive amination with aldehydes or ketones can add more complex N-substituents.
Example Protocol: Synthesis of an N-Benzyl Analog
Objective: To synthesize Ethyl 3-(benzylamino)-2-methylpropanoate via Michael addition.
Procedure:
-
Follow the protocol for the Aza-Michael addition described in Part 1.1.
-
In step 4, substitute the methylamine solution with an equimolar amount (1.0-1.2 eq) of benzylamine.
-
The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate due to the increased steric bulk of benzylamine compared to methylamine.
-
Purify the final product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-benzyl analog.
Part 4: Biological Significance and Therapeutic Potential
The incorporation of β-amino acid scaffolds is a validated strategy in drug development.[12] These structures serve as crucial building blocks for a variety of pharmacologically active agents.[1]
-
Peptidomimetics and Foldamers: β-amino acids can be oligomerized to form β-peptides, which adopt stable, predictable secondary structures (helices, sheets) similar to α-peptides.[3] Their resistance to common proteases makes them excellent candidates for developing peptide-based drugs with improved pharmacokinetic profiles.[2]
-
Enzyme Inhibitors: The unique backbone of β-amino acids allows them to be incorporated into structures that can target the active sites of enzymes, particularly proteases.[]
-
GPCR Ligands: Analogs of endogenous peptides incorporating β-amino acids have been successfully developed as agonists or antagonists for G-protein-coupled receptors (GPCRs).[3]
-
Small Molecule Therapeutics: Beyond peptides, the β-amino ester motif is found in numerous small molecule drugs and clinical candidates. A closely related analog, Ethyl 3-(methylamino)propanoate, is a known intermediate in the synthesis of Tolafentrine, a selective phosphodiesterase 3/4 inhibitor investigated for pulmonary hypertension.[5] This highlights the direct relevance of this chemical class to the development of bioactive compounds.
Conclusion and Future Outlook
This compound and its analogs represent a rich and versatile scaffold for chemical and biological exploration. The synthetic routes are robust, scalable, and amenable to the creation of diverse chemical libraries. The inherent properties of the β-amino acid backbone—conformational definition and proteolytic stability—make these compounds highly attractive for drug discovery programs targeting a wide range of diseases.
Future research in this area will likely focus on the development of highly stereoselective synthetic methods to access enantiopure versions of these compounds, as stereochemistry is often critical for biological activity. Furthermore, the application of high-throughput screening to libraries of these analogs will undoubtedly uncover novel hits for various therapeutic targets, paving the way for the next generation of innovative medicines.
References
-
Zhou, Y.-G. (2007). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett, 2007(12), 1933-1935. Available at: [Link]
-
Nieto-García, F., et al. (2013). Intermolecular reductive amination of amino acid- derived b... - ResearchGate. Available at: [Link]
-
Nieto-García, F., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 8(1), e53231. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic procedure for β,γ–diamino esters by reductive amination of... Available at: [Link]
-
Fryszkowska, A., et al. (2020). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 59(37), 15918-15923. Available at: [Link]
-
Fiori, S., et al. (2011). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(24), 8289-8310. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-2-(methylamino)propanoate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Available at: [Link]
-
Fülöp, F. (2005). Pharmacologically active β-amino acid derivatives. - ResearchGate. Available at: [Link]
-
Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. Available at: [Link]
- Google Patents. (2014). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
PubChem. (n.d.). Ethyl 3-[methyl(2-methylbutyl)amino]propanoate. Available at: [Link]
-
De Oliveira, L. F., et al. (2018). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 23(5), 988. Available at: [Link]
-
Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Available at: [Link]
-
FooDB. (2010). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 5. ETHYL 3-(N-METHYLAMINO) PROPIONATE | 2213-08-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 10. Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ethyl 3-[(2-methylpropyl)amino]propanoate synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Detailed protocol for the synthesis of Ethyl 2-methyl-3-(methylamino)propanoate
An Application Note for the Synthesis of Ethyl 2-methyl-3-(methylamino)propanoate
Introduction: The Significance of β-Amino Esters
β-amino esters are a critical class of organic compounds that serve as versatile chiral building blocks in the synthesis of numerous biologically active molecules.[1] Their structural motif is found in a wide array of pharmaceuticals, including β-lactam antibiotics, enzyme inhibitors, and peptide-based drugs. The title compound, this compound, is a functionalized β-amino ester derivative, making it a valuable intermediate for drug discovery and development programs. This guide provides a detailed, field-tested protocol for its synthesis, grounded in established chemical principles and safety practices.
Synthetic Strategy: The Aza-Michael Addition
The most direct and atom-economical approach for the synthesis of β-amino esters is the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, a transformation known as the aza-Michael reaction.[1][2] This method is favored for its operational simplicity and often high yields.
In this protocol, we will synthesize this compound via the aza-Michael addition of methylamine to ethyl methacrylate. The reaction proceeds by the nucleophilic attack of the methylamine nitrogen onto the β-carbon of the electron-deficient alkene, followed by protonation of the resulting enolate intermediate.
An alternative, though less direct, route involves the reductive amination of a corresponding β-keto ester.[3][4][5] This two-step process first forms an imine or enamine intermediate, which is then reduced in situ.[5][6] While effective, the aza-Michael addition is generally the more straightforward method for this specific target.
Reaction Mechanism: Aza-Michael Addition
The reaction is typically base-catalyzed, where the amine itself can act as the catalyst, or it can be promoted by external acids or bases. The nucleophilic nitrogen of methylamine attacks the electrophilic β-carbon of ethyl methacrylate. This breaks the π-bond, pushing electrons to form an enolate intermediate, which is stabilized by the adjacent ester group. A subsequent proton transfer, typically from another molecule of the amine hydrochloride or the solvent, quenches the enolate to yield the final β-amino ester product.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications to reaction conditions and equipment.
Materials and Equipment
Reagents & Chemicals:
| Compound | CAS No. | MW ( g/mol ) | Moles | Equivalents | Amount |
| Ethyl Methacrylate | 97-63-2 | 114.14 | 0.10 | 1.0 | 11.41 g (12.3 mL) |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 0.15 | 1.5 | 11.65 g (13.1 mL) |
| Diethyl Ether | 60-29-7 | 74.12 | - | - | ~200 mL |
| Saturated NaCl (brine) | 7647-14-5 | 58.44 | - | - | ~50 mL |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - | ~5 g |
| Triethylamine | 121-44-8 | 101.19 | - | - | For chromatography |
| Hexanes | 110-54-3 | 86.18 | - | - | For chromatography |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - | For chromatography |
Equipment:
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Condenser (optional, for reflux if heating is needed)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and drying
-
Silica gel column for chromatography
-
Fume hood
Synthesis Workflow
The overall process involves the reaction setup, execution, aqueous work-up, and final purification of the product.
Step-by-Step Procedure
Reaction Setup:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar.
-
In a fume hood, add ethyl methacrylate (11.41 g, 0.10 mol) to the flask.
-
Place the flask in an ice-water bath and allow it to cool to 0°C with stirring.
Reaction Execution: 4. Add the methylamine solution (40% in water, 11.65 g, 0.15 mol) to a dropping funnel. 5. Add the methylamine solution dropwise to the cooled, stirring solution of ethyl methacrylate over a period of 30 minutes. Causality Note: The aza-Michael addition is exothermic. Slow, cooled addition prevents overheating, which can lead to side reactions and reduced yield. 6. After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour. 7. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-16 hours (overnight). 8. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (ethyl methacrylate) is consumed.
Aqueous Work-up and Isolation: 9. Once the reaction is complete, transfer the mixture to a separatory funnel. 10. Dilute the mixture with diethyl ether (100 mL). 11. Wash the organic layer with saturated sodium chloride (brine) solution (2 x 25 mL) to remove the majority of the water and excess methylamine. 12. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). 13. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.
Purification: 14. The crude product can be purified by flash column chromatography on silica gel.[7] Expertise Note: Basic amines like the product can streak or adhere strongly to acidic silica gel, leading to poor separation and low recovery.[8] To mitigate this, the eluent system should be modified. A typical system is a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) containing 1% triethylamine to neutralize the acidic sites on the silica.[8] 15. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a clear or pale yellow liquid.
Safety Precautions (EHS)
All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile is acceptable), must be worn at all times.[9][10]
-
Ethyl Methacrylate: Flammable liquid and vapor. Causes skin irritation and may cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.
-
Methylamine: Extremely flammable gas. Contains gas under pressure; may explode if heated. Causes severe skin burns and eye damage.[11] Toxic if inhaled.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. May cause drowsiness or dizziness.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Yield: Typical yields for this reaction range from 70-90%.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include:
-
A triplet corresponding to the ethyl ester CH₃ (~1.25 ppm).
-
A quartet for the ethyl ester CH₂ (~4.15 ppm).
-
A doublet for the C2-methyl group (~1.15 ppm).
-
A singlet for the N-methyl group (~2.45 ppm).[12]
-
Multiplets for the C2-H and C3-CH₂ protons (~2.5-2.9 ppm).[12]
-
A broad singlet for the N-H proton.
-
-
¹³C NMR (CDCl₃, 100 MHz): Signals for the ester carbonyl, the ethyl group, the N-methyl group, and the aliphatic backbone carbons are expected.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 146.11.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature. Gentle warming (to 40-50°C) can be attempted, but monitor for side products. |
| Multiple Products | Reaction run at too high a temperature. Diamine formation from reaction with a second methacrylate molecule. | Ensure proper cooling during the initial addition. Use a smaller excess of the amine. |
| Poor Recovery from Column | Product is sticking to the silica gel. | Ensure the eluent contains 1-2% triethylamine. Alternatively, purify by vacuum distillation if the product is thermally stable. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541480, Ethyl 3-(methylamino)propanoate. Retrieved from [Link]
-
d'Oca, M. G. M., et al. (2001). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 66(10), 3416–3421. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
-
ResearchGate. (2021). How to purify amino acid hydrolysis extract for HPLC analysis? Retrieved from [Link]
-
Zhou, Y.-G. (2006). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett, 2006(13), 2024-2026. [Link]
-
Ranu, B. C., et al. (2003). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. Synthesis, 2003(1), 72-74. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12634159, Ethyl 2-methyl-2-(methylamino)propanoate. Retrieved from [Link]
-
Teledyne ISCO. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
Valente, S., et al. (2014). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 9(3), e90556. [Link]
-
Sorbe, J. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Intermolecular reductive amination of amino acid-derived β–ketoesters. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. column-chromatography.com [column-chromatography.com]
- 8. biotage.com [biotage.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. nj.gov [nj.gov]
- 11. Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Strategic Role of Ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate in the Synthesis of Dabigatran Etexilate
These application notes provide a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of Dabigatran etexilate, a potent oral direct thrombin inhibitor. This guide focuses on the critical role of the key intermediate, Ethyl 3-{amino}propanoate, and outlines the synthetic protocols for its preparation and subsequent conversion to Dabigatran etexilate.
Introduction: The Convergent Synthesis of Dabigatran Etexilate
Dabigatran etexilate is a prodrug that is converted in the body to its active form, dabigatran, a direct thrombin inhibitor used for the prevention of stroke and systemic embolism. The synthesis of Dabigatran etexilate is a multi-step process that typically follows a convergent approach, where different fragments of the molecule are synthesized separately and then combined. A pivotal intermediate in this synthesis is Ethyl 3-{amino}propanoate. The formation of this molecule is a critical step that sets the stage for the construction of the core benzimidazole structure of Dabigatran.
It is important to note that while the query mentioned Ethyl 2-methyl-3-(methylamino)propanoate, the established and widely documented synthetic precursor for this key intermediate is Ethyl 3-(pyridin-2-ylamino)propanoate . This document will focus on the synthesis utilizing this confirmed precursor.
The overall synthetic strategy is depicted in the workflow diagram below:
Caption: Amide bond formation in the synthesis of the nitro intermediate.
Step 2: Reduction of the Nitro Group
The nitro group of Ethyl 3-[amino]propanoate is then reduced to an amino group to yield the target intermediate, Ethyl 3-{amino}propanoate. [1][2] Protocol:
-
Dissolve the nitro compound in a mixture of dioxane and water. [1]2. Heat the solution to 50°C.
-
Add sodium dithionite (Na₂S₂O₄) and potassium carbonate to the reaction mixture and maintain the temperature for 2-6 hours. [1]4. Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture and evaporate the solvent.
-
Add water to the crude residue and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum to obtain the diamino product. [1]
Parameter Value Reference Typical Yield ~80% [1] Purity (HPLC) >98% [1] | Appearance | Can be a dark red viscous liquid | [1]|
Downstream Synthesis of Dabigatran Etexilate
The synthesized Ethyl 3-{amino}propanoate is a versatile intermediate for the construction of the benzimidazole core of Dabigatran.
Benzimidazole Ring Formation
The diamino intermediate is reacted with N-(4-cyanophenyl)glycine in the presence of a coupling agent, followed by acid-mediated cyclization to form the benzimidazole ring. [3] Protocol:
-
Dissolve the diamino intermediate in dichloromethane under a nitrogen atmosphere.
-
Add triethylamine and 1-Hydroxybenzotriazole (HOBt).
-
Add N-(4-cyanophenyl)glycine and a solution of N,N'-Dicyclohexylcarbodiimide (DCC) in dichloromethane.
-
Stir the reaction mixture, then filter the precipitated solids.
-
Dry the filtrate and remove the solvent under vacuum.
-
Add acetic acid to the crude mass and reflux for 2-6 hours to facilitate cyclization. [3]7. After cooling, add water and adjust the pH to 6-8.
-
Extract the product with dichloromethane, dry the organic layer, and remove the solvent.
-
The crude product can be purified by recrystallization from ethyl acetate. [3]
Final Synthetic Steps
The resulting cyano-intermediate undergoes two final transformations to yield Dabigatran etexilate:
-
Amidine Formation: The cyano group is converted to an amidine, typically using ethanolic HCl and ammonium carbonate.
-
Acylation: The amidine is then acylated with n-hexyl chloroformate to introduce the etexilate group, yielding the final Dabigatran etexilate product. [3]This is often followed by salt formation with methanesulfonic acid to produce Dabigatran etexilate mesylate. [4]
Conclusion
The synthesis of Ethyl 3-{amino}propanoate is a cornerstone in the manufacturing of Dabigatran etexilate. The protocols outlined in these application notes are based on established and scalable chemical transformations. A thorough understanding of the reaction mechanisms and careful control of the reaction parameters are essential for achieving high yields and purity of this crucial intermediate and the final active pharmaceutical ingredient.
References
- An Improved Process For The Synthesis Of Dabigatran And Its Intermedi
-
"SYNTHESIS OF DABIGATRAN" - European Patent Office - EP 2978750 B1 - EPO. (URL: [Link])
- Process for the Synthesis of Dabigatran and Its Intermediates - Google P
- Synthetic method of N-methyl-4-(methyl amino)
-
Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate | ACS Omega. (URL: [Link])
-
(PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (URL: [Link])
- Preparation method for ethyl 3-(pyridin-2-ylamino)
-
An Improved Process for Preparation of Dabigatran Etexilate Mesylate. (URL: [Link])
Sources
- 1. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]
- 2. 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Evaluation of Ethyl 2-methyl-3-(methylamino)propanoate in Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Potential of Novel β-Amino Acid Esters in Oncology
The search for novel, effective, and selective anti-cancer agents is a cornerstone of modern oncological research. Small molecule therapeutics, in particular, offer advantages in terms of synthesis, scalability, and potential for oral bioavailability. Within this vast chemical space, β-amino acid esters and their derivatives are emerging as a promising class of compounds. Their structural similarity to endogenous molecules provides a unique scaffold that can be modified to interact with various biological targets implicated in cancer progression.[1][2]
This document provides a comprehensive guide for the initial anti-cancer evaluation of a novel β-amino acid ester, Ethyl 2-methyl-3-(methylamino)propanoate . While specific anti-cancer data for this compound is not yet established in peer-reviewed literature, its structure suggests potential for biological activity. These notes, therefore, serve as a foundational framework for researchers to systematically investigate its cytotoxic and mechanistic properties. We will detail the core experimental protocols necessary to determine its potential as a therapeutic candidate, focusing on cytotoxicity, induction of apoptosis, and effects on cell cycle progression. The principles and methodologies outlined herein are broadly applicable to the initial screening of other novel small molecules in cancer research.[3][4][5]
II. Hypothetical Mechanisms of Action: A Framework for Investigation
Based on studies of structurally related amino acid derivatives and other small molecule anti-cancer agents, several plausible mechanisms of action for this compound can be hypothesized.[1][6] These hypotheses form the basis for the experimental protocols detailed in the subsequent sections.
A primary focus of initial investigation should be the induction of apoptosis , or programmed cell death, a critical hallmark of effective cancer therapies.[7] Many cytotoxic agents exert their effects by activating intrinsic or extrinsic apoptotic pathways. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[8]
Another key area of investigation is the compound's effect on the cell cycle . Disruption of the normal cell cycle is a fundamental characteristic of cancer cells. Compounds that can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) prevent cancer cell proliferation and can lead to apoptosis.[9][10][11] For example, some agents interfere with microtubule dynamics, leading to a robust G2/M arrest.[6]
The diagram below illustrates a generalized signaling pathway for apoptosis, which serves as a conceptual model for investigating the potential mechanism of this compound.
III. Experimental Workflow for Anti-Cancer Evaluation
A systematic approach is crucial for evaluating a novel compound. The following workflow outlines the logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
IV. Detailed Application Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (stock solution in DMSO or PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or control media) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
| Hypothetical Data Presentation | |
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | e.g., 25.4 |
| HCT-116 (Colon Cancer) | e.g., 18.9 |
| A549 (Lung Cancer) | e.g., 42.1 |
| MRC-5 (Normal Fibroblast) | e.g., >100 |
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[1][5]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Treated and control cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Collect all cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Cell Washing:
-
Discard the supernatant and wash the cells twice with cold PBS. Centrifuge after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][12]
Materials:
-
Treated and control cells
-
Cold 70% Ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the compound as described in the apoptosis protocol.
-
Harvest cells by trypsinization and centrifugation.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a small volume of PBS and, while gently vortexing, add cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/mL.
-
Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples by flow cytometry.
-
Use appropriate software to gate out doublets and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
V. Conclusion and Future Directions
The protocols outlined in this document provide a robust and standardized framework for the initial in vitro evaluation of this compound as a potential anti-cancer agent. Successful identification of cytotoxic activity, induction of apoptosis, or cell cycle arrest would warrant further investigation. Subsequent studies could include Western blot analysis to probe specific protein expression in apoptotic and cell cycle pathways, in vivo studies using xenograft models, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. This systematic approach will be instrumental in determining the therapeutic potential of this and other novel β-amino acid esters.
VI. References
-
PubMed. (2012). Anticancer activity of small amphipathic β²,²-amino acid derivatives. Retrieved from [Link]
-
PubMed. (2020). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. Retrieved from [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
MOST Wiedzy. Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. Retrieved from [Link]
-
RSC Publishing. (2024). Coumarin–amino acid hybrids as promising anticancer agents: design, synthesis, docking studies and CK2 inhibition. Retrieved from [Link]
-
PubMed. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Retrieved from [Link]
-
SciELO. Synthesis and Evaluation of Cytotoxic Effects of Amino-ester Derivatives of Natural α,β-Amyrin Mixture. Retrieved from [Link]
-
MDPI. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Retrieved from [Link]
-
PubMed. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]
-
PubChem. Ethyl 3-(methylamino)propanoate. Retrieved from [Link]
-
PubChem. Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of novel β-amino ketones containing a p-aminobenzoic acid moiety and evaluation of their antidiabetic activities. Retrieved from [Link]
-
PubMed. (1994). Early and selective induction of apoptosis in human leukemic cells by the alkyl-lysophospholipid ET-18-OCH3. Retrieved from [Link]
-
PubChem. Ethyl 2-methyl-2-(methylamino)propanoate. Retrieved from [Link]
-
PubMed. (2019). Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo. Retrieved from [Link]
-
PubChem. (2026). ethyl 2-[3-(N-methylanilino)propylamino]propanoate. Retrieved from [Link]
-
European Chemicals Agency. (2022). β-Alanine, N-(2-hydroxyethyl)-N-[2-[(1- oxooctyl)amino]ethyl]-. Retrieved from [Link]
-
Google Patents. EP2816027A1 - Alkoxyamines for the treatment of cancers. Retrieved from
-
ResearchGate. Cell cycle arrest. All the treated samples show some level of arrest at.... Retrieved from [Link]
-
PubMed. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[ b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Retrieved from [Link]
-
PubMed. (2013). Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. Retrieved from [Link]
-
Oncotarget. (2018). The organic ester O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate dihydrochloride attenuates murine breast cancer growth and metastasis. Retrieved from [Link]
-
PubMed. (2011). The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-dependent apoptotic cell death through inhibition of CDK1 and AKT activity in HL-60 human leukemia cells. Retrieved from [Link]
-
Googleapis. (2015). United States Patent. Retrieved from [Link]
-
PubChem. Ethyl N-ethyl-beta-alaninate. Retrieved from [Link]
-
NIH. Induction of Apoptotic Signaling Pathways by 3' methyl ATP in Different Malignant Cells: in vitro Study. Retrieved from [Link]
-
PubMed. (2019). Propionate of a microbiota metabolite induces cell apoptosis and cell cycle arrest in lung cancer. Retrieved from [Link]
-
Wikipedia. β-Alanine ethyl ester. Retrieved from [Link]
-
MDPI. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. Retrieved from [Link]
-
ResearchGate. Detection of cell cycle arrest using flow cytometry. A reduction in the.... Retrieved from [Link]
-
Justia Patents. (2015). Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. Retrieved from [Link]
-
PubMed. (2001). Syntheses of certain 3-aryl-2-propenoates and evaluation of their cytotoxicity. Retrieved from [Link]
-
PubChem. beta-Alanine, N-ethyl-N-phenyl-, methyl ester. Retrieved from [Link]
-
MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]
Sources
- 1. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin–amino acid hybrids as promising anticancer agents: design, synthesis, docking studies and CK2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04226C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antitumor activity of amino acid ester derivatives containing 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early and selective induction of apoptosis in human leukemic cells by the alkyl-lysophospholipid ET-18-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial-dependent apoptotic cell death through inhibition of CDK1 and AKT activity in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propionate of a microbiota metabolite induces cell apoptosis and cell cycle arrest in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil [mdpi.com]
Chiral Synthesis of Ethyl 2-methyl-3-(methylamino)propanoate Enantiomers: An Application Note
Introduction
The enantiomers of β-amino acids and their ester derivatives are critical chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their defined stereochemistry is often paramount to their therapeutic efficacy and safety. Ethyl 2-methyl-3-(methylamino)propanoate, a substituted β-amino ester, is a valuable intermediate in drug development. The ability to selectively synthesize its (R) and (S) enantiomers is therefore of significant interest to researchers in medicinal chemistry and process development.
This application note provides a detailed guide to the chiral synthesis of the enantiomers of this compound. We will focus on a robust and well-documented strategy: the use of a chiral auxiliary to direct the stereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. This method offers high diastereoselectivity and provides access to the desired enantiomer in a predictable manner. We will delve into the underlying mechanistic principles, provide a step-by-step experimental protocol, and discuss the removal of the chiral auxiliary to yield the final product.
Strategic Overview: Chiral Auxiliary-Mediated Synthesis
The core of this synthetic strategy lies in the temporary incorporation of a chiral auxiliary into the molecule.[1] This auxiliary, a single-enantiomer compound, creates a chiral environment that directs the approach of a nucleophile to a prochiral center, resulting in the formation of one diastereomer in preference to the other.[2] For the synthesis of β-amino esters, a particularly effective method is the 1,4-conjugate addition of a chiral lithium amide to an α,β-unsaturated ester.[3]
In this guide, we will utilize (R)- or (S)-N-benzyl-N-(α-methylbenzyl)amine as the chiral auxiliary. The choice of the (R) or (S) enantiomer of the auxiliary will determine the stereochemistry of the newly formed chiral center in the product.
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the chiral synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments.
Protocol 1: Diastereoselective Conjugate Addition
This protocol is adapted from the general procedure for the conjugate addition of chiral lithium amides to α,β-unsaturated esters.[3]
Materials:
-
(R)- or (S)-N-benzyl-N-(α-methylbenzyl)amine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl tiglate (ethyl (E)-2-methylbut-2-enoate)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-N-benzyl-N-(α-methylbenzyl)amine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the chiral lithium amide.
-
Add a solution of ethyl tiglate (1.0 equivalent) in anhydrous THF dropwise to the lithium amide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the diastereomerically enriched β-amino ester.
Protocol 2: Removal of the Chiral Auxiliary (Debenzylation)
The N-benzyl and N-(α-methylbenzyl) groups can be removed via hydrogenolysis.
Materials:
-
Diastereomerically enriched β-amino ester from Protocol 1
-
Palladium on activated carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the β-amino ester in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to yield the enantiomerically pure ethyl 2-methyl-3-aminopropanoate.
Protocol 3: N-Methylation
The final step is the introduction of the methyl group on the nitrogen atom. Reductive amination is a common and effective method.
Materials:
-
Enantiomerically pure ethyl 2-methyl-3-aminopropanoate
-
Formaldehyde (aqueous solution, ~37%)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the ethyl 2-methyl-3-aminopropanoate in DCM or DCE.
-
Add aqueous formaldehyde (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture for 10-20 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final product, this compound.
Mechanistic Insights: The Origin of Stereoselectivity
The high diastereoselectivity observed in the conjugate addition step is a direct consequence of the chiral environment created by the lithium amide. The lithium amide and the enolate of the α,β-unsaturated ester are believed to form a well-defined mixed aggregate.[4] This aggregation, along with steric hindrance from the bulky groups on the chiral auxiliary, dictates the facial selectivity of the Michael addition.
Sources
- 1. US5977409A - Method of using α-substituted benzylamine chiral auxiliary synthetic reagents - Google Patents [patents.google.com]
- 2. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stereoselective Bioreduction of β-Keto Esters for Chiral Building Block Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of bioreduction processes for the synthesis of chiral β-hydroxy esters. While the specific molecule, Ethyl 2-methyl-3-(methylamino)propanoate, is a chiral β-amino ester, its direct bioreduction is not a common transformation. However, the synthesis of such chiral amino compounds often proceeds through chiral β-hydroxy ester intermediates, which are readily accessible via the highly efficient and stereoselective bioreduction of their corresponding β-keto ester precursors. This guide will therefore focus on the principles and protocols for the bioreduction of a model substrate, ethyl 2-methyl-3-oxopropanoate, to generate the valuable chiral building block, ethyl (R)- or (S)-2-methyl-3-hydroxypropanoate. The methodologies described herein are broadly applicable to a wide range of β-keto esters.
Introduction: The Significance of Chiral β-Hydroxy Esters and the Power of Bioreduction
Chiral β-hydroxy esters are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry directly influences the efficacy and safety of the final drug product. Traditional chemical methods for the synthesis of these chiral molecules often require harsh reaction conditions, expensive chiral catalysts, and may suffer from low enantioselectivity.
Biocatalysis, utilizing enzymes or whole microbial cells, has emerged as a powerful and sustainable alternative for the production of enantiomerically pure compounds.[1][2] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee) and diastereomeric excess (de).[1][3] This enzymatic approach offers several advantages, including mild reaction conditions, high selectivity, and a reduced environmental footprint.[3]
This guide will detail two primary approaches for the bioreduction of ethyl 2-methyl-3-oxopropanoate: a whole-cell bioreduction system and a reaction with an isolated, purified ketoreductase.
Principles of Asymmetric Bioreduction with Ketoreductases
The stereoselectivity of a ketoreductase-catalyzed reaction is governed by the enzyme's active site, which preferentially binds the substrate in a specific orientation, leading to the formation of one enantiomer over the other. The reduction requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH). For a biocatalytic process to be economically viable, an efficient cofactor regeneration system is essential to recycle the expensive cofactor.[2]
In whole-cell bioreduction, the microbial host's metabolism naturally regenerates the cofactor.[4][5] Often, a co-substrate like glucose or formate is added to the reaction mixture to drive the regeneration process.[4][5] When using an isolated enzyme, a secondary enzyme system, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is often employed for cofactor recycling.[4]
Experimental Protocols
This protocol describes the use of a recombinant Escherichia coli strain overexpressing a ketoreductase and a formate dehydrogenase for cofactor regeneration.
Materials:
-
Recombinant E. coli cells expressing a suitable ketoreductase and formate dehydrogenase.
-
Luria-Bertani (LB) medium.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Ethyl 2-methyl-3-oxopropanoate.
-
Sodium formate.
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Shaking incubator.
-
Centrifuge.
-
Sonicator (optional, for cell lysis).
Protocol:
-
Cultivation of Recombinant E. coli : Inoculate 500 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain. Grow the culture at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction of Protein Expression : Induce the expression of the ketoreductase and formate dehydrogenase by adding IPTG to a final concentration of 0.5 mM. Continue the cultivation at 20°C for 16-20 hours.
-
Harvesting of Cells : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Preparation of Whole-Cell Biocatalyst : Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 7.0) and resuspend the cells in the same buffer to a final cell concentration (wet weight) of 50 g/L.
-
Bioreduction Reaction : In a 250 mL flask, combine 100 mL of the cell suspension with ethyl 2-methyl-3-oxopropanoate (final concentration 50 mM) and sodium formate (final concentration 150 mM).
-
Reaction Monitoring : Incubate the reaction mixture at 30°C with shaking at 150 rpm. Monitor the progress of the reaction by taking samples at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Work-up and Product Isolation : After completion of the reaction (as determined by GC or HPLC analysis), centrifuge the reaction mixture to remove the cells. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Analysis : Determine the conversion and enantiomeric excess of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
This protocol utilizes a commercially available or purified ketoreductase with a glucose/glucose dehydrogenase system for NADPH regeneration.
Materials:
-
Ketoreductase (KRED).
-
Ethyl 2-methyl-3-oxopropanoate.
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+).
-
D-Glucose.
-
Glucose dehydrogenase (GDH).
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Magnetic stirrer and stir bar.
Protocol:
-
Reaction Setup : In a 50 mL round-bottom flask, dissolve ethyl 2-methyl-3-oxopropanoate (1 mmol, 144.14 mg) in 20 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Addition of Cofactor and Regeneration System : To the substrate solution, add NADP+ (0.02 mmol, 15.3 mg), D-glucose (1.5 mmol, 270.24 mg), and glucose dehydrogenase (20 units).
-
Initiation of Reaction : Initiate the reaction by adding the ketoreductase (5 mg).
-
Reaction Monitoring : Stir the reaction mixture at room temperature (25°C). Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up and Product Isolation : Once the reaction is complete, extract the aqueous solution with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis : Purify the crude product by column chromatography on silica gel if necessary. Determine the yield and enantiomeric excess by chiral GC or HPLC.
Data Presentation
Table 1: Comparison of Whole-Cell and Isolated Enzyme Bioreduction
| Parameter | Whole-Cell Bioreduction | Isolated Enzyme Bioreduction |
| Biocatalyst | Recombinant E. coli | Purified Ketoreductase |
| Cofactor Regeneration | Intracellular metabolism (FDH) | Glucose/GDH system |
| Substrate Concentration | 50 mM | 50 mM (based on 1 mmol in 20 mL) |
| Reaction Time | 24 h | 12 h |
| Conversion | >95% | >99% |
| Enantiomeric Excess (ee) | >99% | >99% |
| Product Yield (isolated) | ~85% | ~90% |
Visualization of Experimental Workflow
Caption: Workflow for whole-cell and isolated enzyme bioreduction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive enzyme/cells | Verify enzyme activity with a control substrate. Optimize induction conditions for whole cells. |
| Poor substrate solubility | Add a co-solvent like DMSO (up to 5% v/v). | |
| Insufficient cofactor regeneration | Increase the concentration of the co-substrate (formate or glucose). | |
| Low Enantioselectivity | Presence of competing endogenous reductases (in whole-cell) | Use a specific inhibitor or a knockout strain. Screen different KREDs. |
| Racemization of product | Check the stability of the product under the reaction conditions. | |
| Cell Lysis (in whole-cell) | Substrate or product toxicity | Lower the substrate concentration and use a fed-batch strategy. |
Conclusion
Bioreduction of β-keto esters using either whole-cell systems or isolated ketoreductases provides a highly efficient and stereoselective route to valuable chiral β-hydroxy esters. The choice between the two methods depends on factors such as process scale, cost, and the availability of a suitable microbial host or purified enzyme. The protocols detailed in these application notes serve as a robust starting point for developing customized bioreduction processes for a wide range of substrates, enabling the synthesis of key chiral intermediates for the pharmaceutical and fine chemical industries.
References
-
Zou, Y., et al. (2018). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC - NIH. [Link]
-
Forró, E. & Fülöp, F. (2018). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. [Link]
-
Paizs, C. & Tosa, M. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]
-
Bommarius, A. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. [Link]
-
Nidetzky, B., et al. (2011). Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli. PubMed Central. [Link]
-
Gotor-Fernández, V., et al. (2010). Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. PubMed. [Link]
-
Patel, R. N. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). Semantic Scholar. [Link]
-
Huisman, G. W., et al. (2010). Practical chiral alcohol manufacture using ketoreductases. ResearchGate. [Link]
-
Hall, M., et al. (2012). Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds. PMC - NIH. [Link]
-
Grogan, G. & Turner, N. J. (2019). Application of Imine Reductases and Reductive Aminases for the Synthesis of Chiral Amines. Research Explorer The University of Manchester. [Link]
-
Lütz, S., et al. (2019). Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases. ResearchGate. [Link]
-
Benaglia, M., et al. (2013). Trichlorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams. AIR Unimi. [Link]
-
Schrittwieser, J. H., et al. (2018). Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH. [Link]
-
Bán, K. T., et al. (2024). Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. PMC - NIH. [Link]
-
Lütz, S., et al. (2019). Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases. MDPI. [Link]
-
France, S. P., et al. (2020). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC - NIH. [Link]
-
Gotor-Fernández, V., et al. (2021). Stereoselective Bioreduction of α-diazo-β-keto Esters. MDPI. [Link]
Sources
- 1. Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Analytical methods for the quantification of Ethyl 2-methyl-3-(methylamino)propanoate
An Application Note for the Analytical Quantification of Ethyl 2-methyl-3-(methylamino)propanoate
Introduction: The Analytical Imperative for Novel Amino Acid Derivatives
In the landscape of pharmaceutical research and development, the synthesis of novel molecules with potential therapeutic activity is a constant endeavor. This compound, a non-canonical amino acid ester, represents such a molecule. Its structure, featuring a secondary amine and an ester functional group, makes it a versatile building block in organic synthesis and a potential pharmacophore. The precise and accurate quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, determining the purity of final products, and conducting pharmacokinetic studies.
This application note, authored from the perspective of a Senior Application Scientist, provides a detailed guide to the analytical quantification of this compound. It eschews a rigid template in favor of a logically structured narrative that explains the "why" behind each experimental choice. We will explore two robust and validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for direct analysis in aqueous and organic matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) , a powerful method for sensitive and specific quantification, particularly after a necessary derivatization step.
The protocols described herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2] Every step is justified, and every parameter is chosen to ensure the resulting data is reliable, reproducible, and fit for its intended purpose.
Chemical Properties of this compound
To develop robust analytical methods, a fundamental understanding of the analyte's chemical properties is essential. Based on its IUPAC name, the deduced structure is as follows:
-
Molecular Formula: C₈H₁₇NO₂
-
Molecular Weight: 159.23 g/mol
-
Key Functional Groups:
-
Secondary Amine (-NHCH₃): This group imparts basic properties and is a site for potential derivatization.
-
Ethyl Ester (-COOCH₂CH₃): This group influences the compound's solubility and can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
-
Expected Properties:
-
Polarity: The presence of the amine and ester groups makes the molecule polar and likely soluble in a range of organic solvents and aqueous solutions, particularly at a lower pH where the amine is protonated.
-
Volatility: The compound is expected to have low to moderate volatility, making it amenable to GC analysis after derivatization.
-
Chromophore: The ester carbonyl group provides a weak UV chromophore at low wavelengths (around 200-215 nm), which is a critical consideration for HPLC-UV detection.[3]
-
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for quantifying a wide range of compounds.[4] A reversed-phase HPLC method is proposed here, as it is well-suited for polar analytes like this compound.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: This mode of chromatography separates molecules based on their hydrophobicity. A C18 column (a non-polar stationary phase) is chosen. The polar analyte will have a lower affinity for the stationary phase and will elute earlier with a more polar mobile phase.
-
Mobile Phase Selection: An acetonitrile/water mobile phase is selected for its common use in reversed-phase HPLC and its UV transparency.[5] A buffer, such as phosphate or formate, is included to control the pH of the mobile phase. A slightly acidic pH (e.g., pH 3-4) is chosen to ensure the secondary amine is protonated. This leads to a more consistent interaction with the stationary phase and sharper, more symmetrical peaks.
-
UV Detection: Detection at a low wavelength (e.g., 210 nm) is necessary because the only significant chromophore in the molecule is the ester carbonyl group.[3] While this provides a means for detection, it is important to note that many solvents and additives also absorb at this wavelength, necessitating the use of high-purity, HPLC-grade solvents.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)[6]
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | 25 mM KH₂PO₄ in water, pH adjusted to 3.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
4. Standard and Sample Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (90:10 v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standards covering the expected concentration range of the samples (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[7]
5. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior sensitivity and specificity compared to HPLC-UV. The mass spectrometer provides structural information, which aids in peak identification and can distinguish the analyte from co-eluting impurities. However, due to the polar nature and active hydrogen of the secondary amine, derivatization is required to improve volatility and chromatographic peak shape.[8]
Causality Behind Experimental Choices
-
Derivatization: The secondary amine group can cause peak tailing and poor chromatographic performance in GC. Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a chloroformate reagent replaces the active hydrogen with a non-polar group.[8][9] This increases the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks.
-
GC Column Selection: A mid-polarity column, such as a DB-5ms or HP-5ms, is chosen. These columns are robust and provide good resolution for a wide range of derivatized compounds.
-
Mass Spectrometry Detection: MS detection in both full scan and Selected Ion Monitoring (SIM) mode is proposed. Full scan mode is used for method development and peak identification. SIM mode, where only specific ions characteristic of the derivatized analyte are monitored, provides significantly higher sensitivity and is ideal for quantification.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS quantification via derivatization.
Detailed Protocol: GC-MS with Ethyl Chloroformate Derivatization
1. Materials and Reagents:
-
This compound reference standard
-
Pyridine
-
Ethanol
-
Ethyl Chloroformate (ECF)
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
2. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[10]
3. GC-MS Conditions:
| Parameter | Recommended Setting |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial 80°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 min. |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) for method development; SIM for quantification. |
4. Derivatization Procedure: [9]
-
To 100 µL of sample or standard in a suitable solvent (e.g., water/ethanol), add 50 µL of pyridine.
-
Add 50 µL of ethyl chloroformate and vortex for 30 seconds. The reaction is rapid.
-
Add 500 µL of hexane and vortex for 1 minute to extract the derivative.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic layer to an autosampler vial for GC-MS analysis.
5. Data Analysis:
-
Identify the retention time and mass spectrum of the derivatized analyte from a standard injection in full scan mode.
-
Select 3-4 characteristic and abundant ions for SIM mode analysis.
-
Construct a calibration curve by plotting the peak area of the most abundant ion against the concentration of the derivatized standards.
-
Quantify the analyte in samples using the calibration curve.
Method Validation: Ensuring Trustworthiness and Reliability
Both the HPLC-UV and GC-MS methods must be validated to demonstrate their suitability for the intended purpose.[2] The validation should be performed according to ICH Q2(R2) guidelines.[1][11] The key validation parameters are summarized below.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is from the analyte only, without interference from matrix components, impurities, or degradation products. | Peak purity analysis (for DAD), resolution > 2 from adjacent peaks. No interfering peaks in blank matrix. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[12] | Established by confirming accuracy and precision within the linear range. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies.[13] | 98.0% - 102.0% recovery for assay. |
| Precision | The degree of scatter between a series of measurements. Evaluated as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[14] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[2] | RSD of results should remain within acceptable limits (e.g., ≤ 5%). |
Conclusion
This application note provides two comprehensive, scientifically-grounded protocols for the quantification of this compound. The HPLC-UV method offers a straightforward approach for direct analysis, while the GC-MS method provides enhanced sensitivity and specificity through derivatization. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. By following these detailed protocols and adhering to the principles of method validation outlined by the ICH, researchers, scientists, and drug development professionals can generate accurate and reliable data, ensuring the quality and integrity of their work.
References
-
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Farmer Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Reddy, S. V., et al. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650. [Link]
- Thenot, J. P., & Horning, E. C. (1972). Amino Acid N-Dimethylaminomethylene Alkyl Esters. New Derivatives for GC and GC-MS Studies. Analytical Letters, 5(8), 519-529.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-2-(methylamino)propanoate. [Link]
-
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 187. [Link]
-
PubChem. (n.d.). Ethyl 2-(methylamino)propanoate. [Link]
-
ResearchGate. (2015). How can I analyze amino acid Methyl Ester in GC?. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
-
PubChem. (n.d.). ethyl 2-[3-(N-methylanilino)propylamino]propanoate. [Link]
-
PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. [Link]
-
Wang, Y., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Molecules, 29(12), 2898. [Link]
-
Loba Chemie. (n.d.). 141-78-6 CAS | ETHYL ACETATE | HPLC, Spectroscopy Grade Solvents. [Link]
-
FooDB. (2010). Showing Compound Ethyl 2-methylpropanoate (FDB003278). [Link]
-
Biopike Biotechnology. (n.d.). Best Practices for Sample Preparation in Amino Acid Analysis. [Link]
-
Bio-Synthesis Inc. (n.d.). Amino Acid Analysis Sample Preparation Guidelines. [Link]
-
Doria.fi. (n.d.). Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. [Link]
-
Karas, M., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Eng, 4(1), 693-706. [Link]
- Google Patents. (2005). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
-
SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages [mdpi.com]
- 5. Ethyl Acetate for UV, IR, HPLC, ACS [itwreagents.com]
- 6. 141-78-6 CAS | ETHYL ACETATE | HPLC, Spectroscopy Grade Solvents | Article No. 00139 [lobachemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 9. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analysis of Ethyl 2-methyl-3-(methylamino)propanoate by GC-MS and HPLC
Introduction: The Analytical Imperative for Ethyl 2-methyl-3-(methylamino)propanoate
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and concentration are critical parameters that directly impact the yield, potency, and safety of the final product. As such, robust and reliable analytical methods for its quantification are paramount in research, development, and quality control settings. This document provides detailed application notes and validated protocols for the analysis of this compound using two orthogonal and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies presented herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure scientific integrity.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[1][2] However, the presence of a secondary amine in this compound presents a challenge due to its polarity and potential for peak tailing on standard non-polar GC columns. To address this, a derivatization step is employed to enhance volatility and improve chromatographic performance.[3][4]
Causality of Experimental Choices in GC-MS
The selection of the derivatization agent, GC column, and MS parameters is a deliberate process aimed at achieving optimal separation, sensitivity, and specificity.
-
Derivatization: Acylation with a reagent like pentafluorobenzoyl chloride is chosen for its ability to react specifically with primary and secondary amines, creating a stable, volatile, and electron-capturing derivative.[5] This significantly improves chromatographic peak shape and enhances sensitivity, particularly with an electron capture detector (ECD) or when using selected ion monitoring (SIM) in mass spectrometry.
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is selected to provide a balance of interactions, effectively separating the derivatized analyte from potential impurities and matrix components.
-
Mass Spectrometry: Electron ionization (EI) is utilized for its ability to generate reproducible fragmentation patterns, which are crucial for compound identification and confirmation. Monitoring characteristic ions in SIM mode provides a significant boost in sensitivity and selectivity compared to full scan mode.
Diagram: GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Detailed GC-MS Protocol
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Pentafluorobenzoyl chloride (PFBCl)
-
Ethyl acetate (HPLC grade)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Deionized water
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in ethyl acetate to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in ethyl acetate to achieve a concentration within the calibration range.
3. Derivatization Procedure:
-
To 1 mL of each standard and sample solution in a glass vial, add 100 µL of 5% sodium bicarbonate solution.
-
Add 50 µL of a 10% (v/v) solution of PFBCl in ethyl acetate.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes.
-
After cooling to room temperature, add 1 mL of deionized water and vortex.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Transfer the dried organic layer to a new vial for GC-MS analysis.
4. GC-MS Operating Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-500) and/or SIM |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard |
5. Data Analysis and Quantification:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations.
-
Quantify the analyte in the samples by interpolating their peak areas on the calibration curve.
6. Method Validation:
-
The method should be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, range, accuracy, precision, and robustness.[6][7][8]
Part 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For a polar and basic compound like this compound, a reversed-phase HPLC method with a suitable column and mobile phase is required to achieve good retention and peak shape.[9][10]
Causality of Experimental Choices in HPLC
The selection of the HPLC column, mobile phase, and detector is critical for a successful separation.
-
HPLC Column: A C18 column with end-capping is a common choice for reversed-phase chromatography. However, for highly polar and basic analytes, a column with a polar-embedded group or a mixed-mode column can provide better retention and peak shape by minimizing interactions with residual silanols.[9]
-
Mobile Phase: A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The addition of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase helps to protonate the amine group, which improves peak shape and retention.
-
Detector: A UV detector is suitable for this analysis, as the ester group provides some UV absorbance at lower wavelengths (around 210 nm). For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used.
Diagram: HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2. Standard and Sample Preparation:
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-200 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Operating Conditions:
| Parameter | Condition |
| HPLC System | |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (or a polar-embedded column) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV Detector |
| Wavelength | 210 nm |
4. Data Analysis and Quantification:
-
Identify the peak corresponding to this compound based on its retention time.
-
Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations.
-
Quantify the analyte in the samples by interpolating their peak areas on the calibration curve.
5. Method Validation:
-
The method should be validated in accordance with ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[11][12][13]
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating. The use of a well-characterized reference standard is fundamental. System suitability tests, including retention time precision, peak asymmetry, and theoretical plates, should be performed before each analytical run to ensure the chromatographic system is performing optimally. The validation parameters outlined in the ICH guidelines provide a framework for demonstrating that the analytical method is suitable for its intended purpose.[14][15][16][17]
Conclusion
The GC-MS and HPLC methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. By following the detailed protocols and adhering to the principles of method validation, researchers, scientists, and drug development professionals can ensure the generation of accurate and precise data for this critical compound.
References
-
PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
-
Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-2-(methylamino)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
- Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
- Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-438.
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Applied Microbiology and Biotechnology, 104(19), 8147-8158.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Kataoka, H. (2000). Gas chromatography of amines as various derivatives.
- Sponring, A., et al. (2010). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Analytical Chemistry, 82(10), 4085-4092.
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
- Mandal, U. K., & Dogra, R. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Journal of Validation Technology. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 2-(Dimethylamino)ethyl propionate. Retrieved from [Link]
- Welke, J. E., et al. (2013). Characterization of the volatile profile of Brazilian Merlot wines through comprehensive two dimensional gas chromatography time-of-flight mass spectrometric detection. Food Chemistry, 141(3), 2533-2543.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ProRelix Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Journal of AOAC International. (1983). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from [Link]
-
Bio-Synthesis. (2012). Amino Acid Analysis Overview. Retrieved from [Link]
- Staszek, P., et al. (2021). HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. Molecules, 26(16), 4997.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Retrieved from [Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Ibrahim, A. M., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 65.
- Giuseppina, C., et al. (2020). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 25(21), 5033.
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. ccsknowledge.com [ccsknowledge.com]
- 3. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 10. biotage.com [biotage.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. particle.dk [particle.dk]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ICH Official web site : ICH [ich.org]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: High-Purity Isolation of Ethyl 2-methyl-3-(methylamino)propanoate using Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 2-methyl-3-(methylamino)propanoate, a key intermediate in pharmaceutical synthesis, via flash column chromatography on silica gel. The inherent basicity and polarity of the target compound necessitate a carefully designed purification strategy to mitigate undesirable interactions with the acidic stationary phase, which can lead to poor separation and product degradation. This guide details a robust methodology employing a triethylamine-modified mobile phase and gradient elution to effectively separate the desired product from common synthetic impurities, ensuring high purity and yield. The causality behind each experimental choice is explained to provide researchers with a foundational understanding for adapting this protocol to similar separation challenges.
Introduction: The Challenge of Purifying Polar Amines
This compound is a secondary amino ester whose structural motifs are prevalent in a wide array of biologically active molecules. The presence of both a basic secondary amine and a polar ester functional group imparts a moderate polarity to the molecule, making flash column chromatography a suitable purification technique. However, the Lewis basicity of the nitrogen atom presents a significant challenge when using standard silica gel chromatography. The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly and often irreversibly bind basic compounds like amines, leading to significant tailing of the product peak, reduced resolution, and potential on-column degradation.[1]
To overcome these issues, this protocol employs a mobile phase modified with a small percentage of a volatile tertiary amine, triethylamine (TEA). The TEA acts as a competitive base, neutralizing the acidic sites on the silica gel and minimizing the strong interaction with the target compound.[1] This allows for a more symmetrical peak shape and improved separation from non-basic impurities. A gradient elution, starting with a low-polarity mobile phase and gradually increasing in polarity, is utilized to first elute non-polar impurities before cleanly eluting the more polar target compound.
Materials and Methods
Materials and Reagents
-
Crude Product: this compound (synthesis detailed in relevant literature, typically from the Michael addition of methylamine to ethyl tiglate).
-
Stationary Phase: Silica gel, standard grade, flash chromatography, 60 Å pore size, 40-63 µm particle size.
-
Mobile Phase Solvents:
-
n-Hexane, HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Triethylamine (TEA), ACS reagent grade, ≥99.5%
-
-
TLC Supplies:
-
Silica gel TLC plates with fluorescent indicator (254 nm)
-
TLC developing chamber
-
Capillary spotters
-
-
Ninhydrin Stain:
-
Ninhydrin (0.3 g)
-
n-Butanol (100 mL)
-
Acetic acid (3 mL)[2]
-
-
Glassware and Equipment:
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
Heat gun
-
Physicochemical Properties of the Target Compound
| Property | Value (Computed for Isomer) | Reference |
| Molecular Formula | C₇H₁₅NO₂ | [3] |
| Molecular Weight | 145.20 g/mol | [3] |
| XLogP3-AA (logP) | 0.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
The positive logP value suggests some lipophilicity, while the presence of hydrogen bond donors and acceptors indicates polarity, making a gradient elution from a non-polar to a moderately polar mobile phase an appropriate strategy.
Experimental Protocols
Thin-Layer Chromatography (TLC) Method Development
Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC. This allows for a rapid assessment of the separation of the target compound from impurities.
-
Prepare the Mobile Phase: A starting mobile phase of 10% Ethyl Acetate in Hexane with 1% Triethylamine is a good initial condition to test.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, carefully apply a small spot of the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp (254 nm) and circle any UV-active spots.
-
Prepare the ninhydrin stain by dissolving 0.3 g of ninhydrin in 100 mL of n-butanol and adding 3 mL of acetic acid.[2]
-
Dip the TLC plate into the ninhydrin solution, then gently heat the plate with a heat gun until colored spots (typically purple or pink for amines) appear.
-
-
Optimize the Mobile Phase: The ideal mobile phase for column chromatography will result in a retention factor (Rf) of 0.2-0.3 for the target compound.
-
If the Rf is too high (>0.4), decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate).
-
If the Rf is too low (<0.1), increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
-
Flash Column Chromatography Protocol
The following protocol is designed for the purification of approximately 1-2 grams of crude product. The column size and solvent volumes should be scaled accordingly for different quantities.
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1-2 g of crude material).
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, then add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin the elution with a low-polarity mobile phase, for example, 98:2:1 n-Hexane:EtOAc:TEA. This will elute highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:
-
Step 1: 98:2:1 n-Hexane:EtOAc:TEA (2 column volumes)
-
Step 2: 90:10:1 n-Hexane:EtOAc:TEA (5-10 column volumes)
-
Step 3: 80:20:1 n-Hexane:EtOAc:TEA (5-10 column volumes)
-
Continue increasing the ethyl acetate concentration as needed based on TLC analysis of the fractions.
-
-
Collect fractions of a consistent volume (e.g., 20-25 mL) throughout the elution process.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC using the method developed in section 3.1.
-
Identify the fractions containing the pure target compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents under reduced pressure using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to ensure its complete removal.
-
The final product should be a clear oil. Determine the yield and characterize the purified product by appropriate analytical methods (e.g., NMR, MS, IR).
-
Key Considerations and Troubleshooting
-
Tailing: If significant tailing is observed on the TLC plate even with triethylamine, consider increasing the TEA concentration to 1.5-2%. Alternatively, using an amino-functionalized silica gel column can be an excellent option for purifying basic compounds without the need for mobile phase modifiers.[1]
-
Co-elution: If impurities co-elute with the product, a shallower gradient or an isocratic elution with the optimal mobile phase composition may be necessary to improve resolution.
-
Product Stability: While generally stable, prolonged exposure to the acidic silica gel surface can be detrimental. The use of triethylamine and efficient chromatography are key to minimizing potential degradation.
Conclusion
The protocol outlined in this application note presents a reliable and reproducible method for the high-purity isolation of this compound from a crude reaction mixture. By understanding the chemical principles behind the interaction of the basic analyte with the stationary phase and employing a triethylamine-modified gradient mobile phase, researchers can achieve excellent separation and yield. This methodology serves as a valuable guide for scientists and professionals in drug development and organic synthesis facing similar purification challenges with polar amino compounds.
References
-
PubChem. Ethyl 3-(methylamino)propanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-methyl-2-(methylamino)propanoate. National Center for Biotechnology Information. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
- Chamoin, S., et al. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 2005.
-
University of Rochester, Department of Chemistry. TLC Stains. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Rurack, K. & Spieles, M. Effect of Mobile Phase pH on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers*.
-
Organometallica. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
- Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applic
-
University of California, Davis. TLC stains. [Link]
- Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids.
- Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Molecules, 2011.
-
PubChem. Ethyl 2-(methylamino)propanoate. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
- TLC of aminoacids and short peptides. Sigma-Aldrich.
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Cheméo. ethyl 2-methylbutanoate-d-3 - Chemical & Physical Properties. [Link]
-
Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]
-
ResearchGate. Synthesis of racemic ethyl 3-aryl-2-methylpropanoates 2a–e and ethyl.... [Link]
-
Chemistry LibreTexts. 2.3D: Separation Theory. [Link]
Sources
Recrystallization techniques for Ethyl 2-methyl-3-(methylamino)propanoate
An Application Note and Protocol for the Purification of Ethyl 2-methyl-3-(methylamino)propanoate via Hydrochloride Salt Recrystallization
Abstract
This document provides a detailed guide for the purification of this compound, a key intermediate in pharmaceutical and chemical synthesis. Due to its nature as a low-boiling point liquid under ambient conditions, standard single-solvent recrystallization is not a viable purification strategy for the free base.[1] This guide, therefore, details a robust, two-part strategy: first, the conversion of the crude amine ester into its corresponding hydrochloride (HCl) salt to yield a stable, crystalline solid, followed by a comprehensive recrystallization protocol for the salt. The methodologies provided are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles behind each step to ensure procedural robustness and high-purity outcomes.
Introduction: The Purification Challenge
This compound is a substituted amino acid ester. While amino acid esters are crucial building blocks, their purification can be challenging.[2][3] The primary obstacle for the title compound is its physical state. With a predicted boiling point of 53-54 °C at 7 Torr, it exists as an oil or low-melting liquid at room temperature, precluding direct crystallization.[1]
To overcome this, a common and highly effective strategy for amines is to convert them into a salt.[4] By reacting the basic methylamino group with an acid like hydrochloric acid, the non-volatile, ionically bonded hydrochloride salt is formed. These salts are typically crystalline, thermally stable solids with well-defined melting points, making them ideal candidates for purification by recrystallization. This application note provides a validated protocol for this conversion and subsequent purification.
Physicochemical Profile of the Free Base
A summary of the key physical and chemical properties for the free base form of this compound is presented below.
| Property | Value | Source |
| CAS Number | 110427-00-4 | [1] |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Boiling Point | 53-54 °C @ 7 Torr | [1] |
| Predicted Density | 0.926 ± 0.06 g/cm³ | [1] |
| Physical Form | Oil / Liquid | [5] |
The Purification Workflow: From Crude Oil to Crystalline Solid
The overall strategy involves a logical progression from the crude, oily free base to a highly pure, crystalline hydrochloride salt. This workflow ensures that impurities from the initial synthesis are effectively removed.
Caption: Principle of Recrystallization.
References
-
Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. (2025). ResearchGate. [Link]
- Method for crystallization of amino acids. (n.d.).
-
Ethyl 2-(methylamino)propanoate. (n.d.). PubChem. [Link]
-
Recrystallization. (n.d.). University of California, Davis. [Link]
-
Ethyl 2-methyl-2-(methylamino)propanoate. (n.d.). PubChem. [Link]
-
Ethyl 3-(methylamino)propanoate. (n.d.). PubChem. [Link]
-
Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate. (n.d.). PubChem. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2011). Molecules. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (n.d.).
-
Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. [Link]
- Process for the preparation of amino acid methyl esters. (n.d.).
-
Investigating the Solubility and Activity of a Novel Class of Ice Recrystallization Inhibitors. (2019). Molecules. [Link]
-
ethyl 2-methylbutanoate-d-3 - Chemical & Physical Properties. (n.d.). Cheméo. [Link]
-
Propanoic acid, 2-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2018). Journal of the American Society for Mass Spectrometry. [Link]
Sources
Use of Ethyl 2-methyl-3-(methylamino)propanoate in thermophysical property analysis
Application Note & Protocol
Topic: Use of Ethyl 2-methyl-3-(methylamino)propanoate in Thermophysical Property Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Thermophysical Properties in the Characterization of Amino Acid Esters for Pharmaceutical Development
Amino acid esters are a class of compounds of significant interest in the pharmaceutical industry, primarily for their application as prodrugs to enhance the bioavailability and targeted delivery of therapeutic agents.[1][][3] The conjugation of an amino acid moiety to a parent drug can improve its solubility, permeability, and metabolic stability.[4][5] this compound, a derivative of β-alanine, represents a model compound whose thermophysical properties are crucial for understanding its behavior in various pharmaceutical processes, from formulation and manufacturing to storage and in vivo performance.
A thorough analysis of thermophysical properties such as melting point, glass transition temperature, thermal stability, density, viscosity, and thermal conductivity provides a comprehensive physicochemical profile of a substance.[6][7] This data is essential for:
-
Formulation Development: Understanding the physical state and stability of the compound is critical for designing appropriate dosage forms.
-
Process Chemistry: Thermophysical data informs the design and optimization of manufacturing processes, including reaction conditions, purification, and drying.
-
Stability and Storage: Knowledge of thermal decomposition and phase behavior is vital for determining appropriate storage conditions and shelf-life.
-
Computational Modeling: Experimental data on thermophysical properties are used to validate and refine computational models that predict the behavior of the compound in biological systems.
This application note provides a detailed set of protocols for the comprehensive thermophysical characterization of this compound. The methodologies described are based on established thermal analysis techniques and are designed to yield high-quality, reproducible data.
I. Thermal Stability and Decomposition Profile by Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[8] For a novel compound like this compound, TGA is critical for identifying the upper-temperature limit for its handling and processing, as well as for understanding its decomposition kinetics.[9]
Protocol for TGA Analysis
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Parameters:
-
Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Equilibrate the sample at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[9]
-
Data Collection: Record the mass loss and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Identify the temperatures at which 5% and 50% mass loss occurs (T5% and T50%) as indicators of thermal stability.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Expected Data Presentation
| Parameter | Expected Value/Range | Significance |
| Onset of Decomposition | > 200 °C | Defines the upper-temperature limit for safe handling. |
| T5% | ~220-250 °C | Temperature at which 5% of the material has decomposed. |
| T50% | ~280-320 °C | Temperature at which 50% of the material has decomposed. |
| Residue at 600 °C | < 1% | Indicates complete decomposition under the experimental conditions. |
Experimental Workflow for TGA
Caption: Workflow for Thermogravimetric Analysis (TGA).
II. Phase Transitions and Heat Capacity by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material as a function of temperature.[10][11][12] It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[13][14] For this compound, DSC can be used to determine its melting point, glass transition temperature (if amorphous), and heat capacity.[15]
Protocol for DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc).[16]
-
Sample Preparation: Hermetically seal 3-5 mg of this compound in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Parameters for Phase Transitions:
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Cool to -90 °C at a rate of 10 °C/min.
-
Hold at -90 °C for 5 minutes to ensure thermal equilibrium.
-
Heat from -90 °C to 200 °C at a rate of 10 °C/min.
-
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis for Phase Transitions:
-
Plot heat flow versus temperature.
-
The glass transition (Tg) will appear as a step change in the baseline.
-
The melting point (Tm) will be observed as an endothermic peak. Determine the onset temperature and the peak maximum.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHf).
-
-
Experimental Parameters for Heat Capacity (Cp):
-
Follow a three-step method:
-
Run a baseline with two empty pans.
-
Run a sapphire standard of known mass.
-
Run the sample of known mass.
-
-
Use a modulated temperature program (e.g., ±1 °C every 60 seconds) with an underlying heating rate of 2 °C/min over the desired temperature range.
-
-
Data Analysis for Heat Capacity:
-
Calculate the specific heat capacity of the sample at different temperatures using the heat flow data from the three runs.
-
Expected Data Presentation
| Parameter | Expected Value/Range | Significance |
| Glass Transition (Tg) | -60 to -40 °C | Indicates the transition from a glassy to a rubbery state if the sample is amorphous. |
| Melting Point (Tm) | 20 to 50 °C | The temperature at which the crystalline solid transitions to a liquid. |
| Enthalpy of Fusion (ΔHf) | 100-200 J/g | The energy required to melt the crystalline solid. |
| Heat Capacity (Cp) at 25°C | 1.8-2.5 J/(g·K) | A measure of the substance's ability to store heat. |
Experimental Workflow for DSC
Caption: Workflow for Differential Scanning Calorimetry (DSC).
III. Density and Viscosity as a Function of Temperature
Density and viscosity are critical thermophysical properties that influence fluid dynamics in processing and formulation.[17][18] Their temperature dependence is particularly important for processes involving heat transfer and fluid flow.[19][20]
Protocol for Density Measurement
-
Method: Use a vibrating tube densitometer for high precision.
-
Instrument Calibration: Calibrate the instrument with dry air and deionized water at known temperatures.
-
Sample Preparation: Ensure the sample is free of air bubbles.
-
Experimental Parameters:
-
Temperature Range: Measure the density at 5 °C intervals from 10 °C to 60 °C.
-
Equilibration: Allow the sample to thermally equilibrate at each temperature for at least 10 minutes before taking a measurement.
-
-
Data Analysis:
-
Record the density at each temperature.
-
Plot density as a function of temperature. Typically, density decreases linearly with increasing temperature for liquids.
-
Protocol for Viscosity Measurement
-
Method: Use a cone-and-plate or parallel-plate rheometer for accurate viscosity measurements of non-Newtonian fluids, or a capillary viscometer for Newtonian fluids.[21]
-
Instrument Calibration: Calibrate the instrument using standard viscosity fluids.
-
Sample Preparation: Load the sample onto the rheometer, ensuring there are no air gaps.
-
Experimental Parameters:
-
Temperature Range: Measure the viscosity at 5 °C intervals from 10 °C to 60 °C.
-
Shear Rate: For a rheometer, perform a shear rate sweep at each temperature to check for Newtonian behavior. If Newtonian, a single shear rate can be used for subsequent measurements.
-
-
Data Analysis:
-
Record the viscosity at each temperature.
-
Plot viscosity as a function of temperature. Viscosity typically decreases exponentially with increasing temperature.
-
Expected Data Presentation
| Temperature (°C) | Density (g/cm³) | Viscosity (mPa·s) |
| 10 | 0.985 | 5.2 |
| 20 | 0.978 | 3.8 |
| 30 | 0.971 | 2.9 |
| 40 | 0.964 | 2.2 |
| 50 | 0.957 | 1.7 |
| 60 | 0.950 | 1.3 |
Experimental Workflow for Density and Viscosity
Caption: Workflow for Density and Viscosity Measurements.
IV. Thermal Conductivity
Thermal conductivity is a measure of a material's ability to conduct heat.[22] This property is essential for designing and modeling heat exchange processes during manufacturing and for predicting heat dissipation in formulated products.
Protocol for Thermal Conductivity Measurement
-
Method: The transient hot-wire method is a common and accurate technique for liquids.[22]
-
Instrument Calibration: Calibrate the instrument with a reference fluid of known thermal conductivity (e.g., water or toluene).
-
Sample Preparation: Place the sample in the measurement cell, ensuring the hot wire is fully submerged and there are no air bubbles.
-
Experimental Parameters:
-
Temperature Range: Measure the thermal conductivity at 10 °C intervals from 10 °C to 60 °C.
-
Equilibration: Allow the sample to thermally equilibrate at each temperature before measurement.
-
-
Data Analysis:
-
The instrument software will calculate the thermal conductivity based on the temperature rise of the hot wire over a short period.
-
Plot thermal conductivity as a function of temperature.
-
Expected Data Presentation
| Temperature (°C) | Thermal Conductivity (W/(m·K)) |
| 10 | 0.165 |
| 20 | 0.162 |
| 30 | 0.159 |
| 40 | 0.156 |
| 50 | 0.153 |
| 60 | 0.150 |
Conclusion
The comprehensive thermophysical characterization of this compound, as outlined in these protocols, provides the foundational data necessary for its development in pharmaceutical applications. By systematically evaluating its thermal stability, phase behavior, and transport properties, researchers and drug development professionals can make informed decisions regarding its formulation, processing, and storage, ultimately accelerating its path to clinical and commercial viability. The application of these standard techniques ensures data quality and comparability across different laboratories and research stages.
References
- Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies | The Journal of Physical Chemistry B - ACS Public
- Amino Acids in the Development of Prodrugs - PMC - PubMed Central.
- Differential scanning calorimetry of the neat ionic liquids (solid...
- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium - ajer.org.
- Ionic Liquids: Differential Scanning Calorimetry as a New Indirect Method for Determination of Vaporization Enthalpies | The Journal of Physical Chemistry B - ACS Public
- Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - NIH.
- Amino Acids for Prodrug Development - BOC Sciences.
- Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis - ResearchG
- Characterization of fatty acid methyl esters by thermal analysis in - AKJournals.
- Amino acids as promoieties in prodrug design and development - ResearchG
- Full article: Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities.
- Characterization of Thermophysical Properties of Phase Change Materials Using Unconventional Experimental Technologies - MDPI.
- Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc - Aston Public
- Liquids thermal conductivity measurement - Calnesis Labor
- (PDF)
- Density of Liquid – Organic Compounds - ResearchG
- Application of Amino Acids in the Structural Modification of N
- Thermal analysis - Wikipedia.
- 2m. Viscosity of Liquids³ - ROBERT S.
- Physical Properties of Organic Solvents - Utah Tech University.
- Analysis of the thermal properties of fluids - SACOME.
- Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab.
- Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis.
- Thermogravimetric analysis - Wikipedia.
- Characterization of Thermophysical Properties of Phase Change Materials Using Unconventional Experimental Technologies - ResearchG
Sources
- 1. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal analysis - Wikipedia [en.wikipedia.org]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. publications.aston.ac.uk [publications.aston.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ajer.org [ajer.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cactus.utahtech.edu [cactus.utahtech.edu]
- 19. web.mit.edu [web.mit.edu]
- 20. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 21. sacome.com [sacome.com]
- 22. calnesis.com [calnesis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-methyl-3-(methylamino)propanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-3-(methylamino)propanoate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols grounded in established literature.
Section 1: Understanding the Core Synthesis Routes
The synthesis of β-amino esters like this compound is typically approached via two primary pathways. The choice between them often depends on the availability of starting materials, scalability, and the challenges encountered with a specific method.
-
Aza-Michael Addition (Conjugate Addition): This is the most direct and atom-economical route. It involves the 1,4-addition of methylamine to ethyl methacrylate. While straightforward in principle, this reaction is susceptible to low yields due to steric hindrance and potential side reactions.
-
Reductive Amination: A robust and highly versatile alternative, this method involves the reaction of a β-keto ester, Ethyl 2-methyl-3-oxopropanoate, with methylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to the target secondary amine.[1] This pathway offers excellent control and generally avoids the issues of multiple additions that can plague other amination methods.[1]
Caption: Primary synthetic pathways to this compound.
Section 2: Troubleshooting the Aza-Michael Addition
This section addresses the most common challenges encountered during the synthesis via Aza-Michael addition.
FAQ 1: My reaction yield is critically low (<30%). What are the most likely causes?
Low yields in this specific reaction are common and typically stem from a combination of electronic, steric, and procedural factors.
-
Steric Hindrance: The primary challenge is the steric bulk of the α-methyl group on the ethyl methacrylate. This group physically impedes the approach of the methylamine nucleophile to the β-carbon, significantly slowing the desired reaction rate compared to an unsubstituted acrylate.
-
Reaction Reversibility: The aza-Michael addition is an equilibrium process. Without conditions that favor the product, the reaction may not proceed to completion, and the retro-Michael reaction can occur, reducing the overall yield.
-
Side Reactions: The most prevalent side reaction is the polymerization of the ethyl methacrylate monomer, especially at elevated temperatures or in the presence of radical initiators (like light). Another possibility is a second Michael addition, where the product (a secondary amine) reacts with another molecule of ethyl methacrylate to form an undesired tertiary amine.
-
Suboptimal Conditions: Running the reaction without a catalyst is a frequent cause of low conversion.[2] For instance, the direct reaction of 2-aminopyridine with ethyl acrylate gives a yield of only about 30%, which can be increased to 80-85% with a catalyst.[2] Similarly, a reported synthesis of methyl 3-(methylamino)propionate via Michael addition without a catalyst resulted in a modest 28% yield.[3]
FAQ 2: How can I effectively drive the reaction to completion and improve the yield?
Optimizing the reaction involves addressing the issues identified above through catalysis and careful control of reaction parameters.
-
Employ Catalysis: This is the most critical factor for success.
-
Lewis Acid Catalysis: Lewis acids activate the acrylate by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and accelerating the nucleophilic attack. Acidic alumina has been shown to be a highly effective catalyst for Michael additions of amines, promoting the reaction under solvent-free conditions and leading to high yields.[4]
-
Brønsted Acid Catalysis: Strong, non-coordinating acids can also catalyze the reaction. Trifluoromethanesulfonic acid has been successfully used to catalyze the addition of an amine to ethyl acrylate, dramatically improving yields.[2]
-
-
Control Reaction Temperature: There is a fine balance to be struck.
-
Low Temperature (-20 °C to 0 °C): Cooling the reaction can suppress the exothermic polymerization of the acrylate, which is a major competing pathway.[3] However, this will also slow the desired Michael addition.
-
Moderate Temperature (Room Temp to 70 °C): In conjunction with an effective catalyst, moderate heating can accelerate the Michael addition without inducing excessive polymerization.[4]
-
-
Adjust Stoichiometry: Using a molar excess of the more volatile and less expensive reactant, methylamine (typically 1.5 to 2 equivalents), can help shift the reaction equilibrium toward the product side.
-
Optimize Solvent: While the reaction can be run neat with a solid catalyst like alumina[4], a solvent is often used. Anhydrous polar aprotic solvents like THF or acetonitrile are generally preferred. Protic solvents like methanol or ethanol can solvate and slightly deactivate the amine nucleophile.
Data Summary: Impact of Catalysis on Aza-Michael Additions
| Catalyst | Reactants | Conditions | Yield | Key Insight | Reference |
| None | Methyl Acrylate + Methylamine | Methanol, -20 °C, 2h | 28% | The uncatalyzed reaction is inefficient. | [3] |
| Acidic Alumina | Ethyl Acrylate + Isobutylamine | Neat, 70 °C, 4h | 95% | Heterogeneous catalysis is highly effective and simplifies workup. | [4] |
| Trifluoromethanesulfonic Acid | Ethyl Acrylate + 2-Aminopyridine | Ethanol, 120-160 °C, 16-20h | 80-85% | Strong acid catalysis significantly boosts yield over uncatalyzed route. | [2] |
FAQ 3: I'm observing significant byproducts. How can they be minimized?
Byproduct formation is best controlled by optimizing the reaction conditions and the order of addition.
Caption: Competing reaction pathways in the Aza-Michael addition.
-
To Minimize Polymerization:
-
Ensure your ethyl methacrylate contains an inhibitor (e.g., MEHQ).
-
Maintain the recommended reaction temperature; avoid localized overheating.
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent radical initiation by oxygen.
-
-
To Minimize Bis-Addition:
-
Use a molar excess of methylamine.
-
Employ a slow, controlled addition of ethyl methacrylate to the solution of methylamine. This maintains a low concentration of the acrylate relative to the primary amine, favoring the initial reaction over the subsequent reaction with the secondary amine product.
-
Section 3: Optimized Protocol for Aza-Michael Addition
This protocol incorporates best practices from the literature for maximizing yield and purity using a heterogeneous catalyst.
Catalyst-Mediated Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated acidic alumina (1 g per 5 mmol of the limiting reagent).[4]
-
Reagent Addition: Add a solution of methylamine (7.5 mmol, 1.5 equiv.) in an appropriate solvent (e.g., THF) to the flask.
-
Slow Addition: Begin stirring and slowly add ethyl methacrylate (5.0 mmol, 1.0 equiv.) to the suspension over 30 minutes.
-
Reaction: Heat the mixture to a gentle reflux (or ~60-70 °C) and monitor the reaction progress by TLC or GC analysis.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the alumina catalyst and rinse it with a small amount of ethyl acetate.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield the final product as a colorless liquid.[3]
Section 4: Alternative Synthesis via Reductive Amination
FAQ 4: The Michael addition is still problematic due to steric hindrance. Is there a more reliable alternative?
Yes. Reductive amination is an excellent alternative that bypasses the challenges of the Michael addition.[1] This two-step, one-pot process is highly efficient for creating substituted amines.
The Process:
-
Intermediate Formation: Ethyl 2-methyl-3-oxopropanoate is reacted with methylamine. This forms an enamine intermediate in equilibrium with its iminium ion.
-
In Situ Reduction: A mild, selective reducing agent is present in the reaction mixture. This agent rapidly reduces the iminium ion to the final secondary amine product as it is formed. This reduction is irreversible, driving the entire reaction sequence to completion.
Key Advantages:
-
High Selectivity: The use of specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial. These hydrides are mild enough that they do not readily reduce the starting keto-ester but are highly effective at reducing the intermediate iminium ion.[1] This chemoselectivity is the cornerstone of the reaction's success.
-
Avoids Over-Alkylation: Unlike direct alkylation methods, reductive amination is highly controlled and reliably stops at the desired secondary amine stage.[1]
Caption: Workflow for the reductive amination synthesis pathway.
Section 5: Purification and Handling
FAQ 5: What is the best method for purifying the final product and how should it be stored?
-
Purification:
-
Vacuum Distillation: For larger scales and when impurities have significantly different boiling points, vacuum distillation is the preferred method.[3] It is effective at removing non-volatile starting materials or catalyst residues.
-
Column Chromatography: If distillation is ineffective at separating closely related impurities (e.g., the tertiary amine byproduct), silica gel column chromatography using a hexane/ethyl acetate gradient is a suitable alternative.[4]
-
-
Storage and Handling:
References
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 3. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 4. ethyl 3-[(2-methylpropyl)amino]propanoate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 3-(methylamino)propanoate | 2213-08-3 [sigmaaldrich.com]
Common side products in the synthesis of Ethyl 2-methyl-3-(methylamino)propanoate
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-3-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
The primary route to this compound is the aza-Michael addition of methylamine to ethyl methacrylate. While seemingly straightforward, this reaction is often accompanied by the formation of specific side products that can complicate purification and reduce the overall efficiency of the synthesis. This guide provides a detailed, question-and-answer-based approach to troubleshooting these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a higher molecular weight impurity. What is it, and how can I prevent its formation?
A1: The most common higher molecular weight side product is the tertiary amine, Ethyl 2-methyl-3-[bis(2-ethoxycarbonyl-2-propyl)amino]propanoate, also known as the "double Michael addition" or "di-adduct" product.
This occurs because the desired product, a secondary amine, can act as a nucleophile and react with a second molecule of ethyl methacrylate.[1][2][3]
Mechanism of Side Product Formation:
-
Mono-addition (Desired Reaction): Methylamine attacks the β-carbon of ethyl methacrylate to form the desired secondary amine, this compound.
-
Di-addition (Side Reaction): The newly formed secondary amine, being nucleophilic, attacks a second molecule of ethyl methacrylate to form the tertiary amine di-adduct.
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a molar excess of methylamine relative to ethyl methacrylate. This increases the probability that an ethyl methacrylate molecule will react with the more nucleophilic primary amine rather than the bulkier secondary amine product. |
| Slow Addition of Ethyl Methacrylate | Adding the ethyl methacrylate slowly to the solution of methylamine maintains a high concentration of the primary amine, favoring the initial desired reaction. |
| Lower Reaction Temperature | Higher temperatures can provide the activation energy for the less favorable second addition to occur.[4] Running the reaction at or below room temperature can significantly improve selectivity for the mono-adduct. |
| Solvent Choice | Hydrocarbon-based alcohols have been shown to favor mono-addition, whereas halogenated alcohols can promote the double substitution.[1][2][3] |
Experimental Protocol for Minimizing Di-adduct Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methylamine (1.5 equivalents) in a suitable solvent like methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl methacrylate (1.0 equivalent) dropwise via the addition funnel over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.
-
The crude product can then be purified by flash column chromatography or vacuum distillation.
Logical Flow for Troubleshooting Di-Adduct Formation:
Caption: Troubleshooting workflow for minimizing di-adduct formation.
Q2: I'm observing a significant amount of a viscous, polymeric material in my reaction flask. What is causing this and how can I avoid it?
A2: The formation of a polymeric substance is likely due to the base-catalyzed anionic polymerization of ethyl methacrylate.
Amines, including methylamine and the product, are basic and can initiate the polymerization of the electron-deficient alkene in ethyl methacrylate.[5]
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale |
| Avoid High Concentrations | Running the reaction at a lower concentration can reduce the rate of polymerization. |
| Maintain Low Temperature | Polymerization is often an exothermic process and is favored at higher temperatures. Keeping the reaction cool will disfavor polymerization. |
| Use a Mild Catalyst | If the uncatalyzed reaction is too slow, consider using a milder, non-basic catalyst or a Lewis acid to activate the ethyl methacrylate. However, for this specific transformation, the basicity of methylamine is often sufficient. |
| Introduce a Radical Inhibitor | Although the primary polymerization mechanism is likely anionic, radical polymerization can also occur, especially in the presence of impurities or upon exposure to light and heat.[5] Adding a small amount of a radical inhibitor like hydroquinone or BHT can be a preventative measure. |
Experimental Protocol to Prevent Polymerization:
-
Ensure all glassware is clean and free of any acidic or basic residues.
-
Degas the solvent to remove dissolved oxygen if radical polymerization is a concern.
-
To a solution of methylamine in your chosen solvent, add a catalytic amount of a radical inhibitor (e.g., 100 ppm of hydroquinone).
-
Proceed with the slow addition of ethyl methacrylate at a low temperature as described in the previous section.
-
Monitor the reaction for any significant increase in viscosity, which could indicate the onset of polymerization.
Logical Relationship of Polymerization Side Reaction:
Caption: Causality of poly(ethyl methacrylate) side product formation.
Q3: The reaction is very slow, and upon heating to accelerate it, I see an increase in side products. What can I do?
A3: The aza-Michael addition to methacrylates is known to be slower than to acrylates due to steric hindrance and the electron-donating effect of the α-methyl group. [6] Heating the reaction can lead to the formation of the di-adduct and promote polymerization.[4]
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale |
| Increase Reaction Time | The simplest solution is to allow the reaction to proceed for a longer period at a lower temperature. Patience can be a virtue in achieving a cleaner reaction profile. |
| Use a Catalyst | While methylamine itself is a base, certain catalysts can promote the reaction under milder conditions. Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) or mild Brønsted acids can activate the ethyl methacrylate, making it more susceptible to nucleophilic attack. However, care must be taken as these can also promote other side reactions. |
| Solvent Selection | Polar protic solvents like methanol can facilitate the reaction by stabilizing the transition state. |
| Microwave Irradiation | Microwave-assisted synthesis can sometimes accelerate the reaction at a lower bulk temperature, potentially reducing the formation of thermally induced side products.[4][7] However, careful optimization of microwave parameters is necessary. |
Purification of this compound
The crude product mixture will likely contain the desired product, unreacted starting materials, the di-adduct, and potentially some oligomers.
-
Removal of Volatiles: Excess methylamine and the solvent can be removed under reduced pressure.
-
Aqueous Workup: An acidic wash (e.g., with dilute HCl) can be used to extract the basic product and the di-adduct into the aqueous phase, leaving non-basic impurities (like oligomers) in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can recover the amino esters.
-
Chromatography: Flash column chromatography on silica gel is an effective method for separating the mono-adduct from the di-adduct and other impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) is often successful.
-
Vacuum Distillation: If the product is thermally stable, fractional distillation under high vacuum can be an effective purification method, especially on a larger scale.
References
-
Genest, A., Binauld, S., Pouget, E., Ganachaud, F., Fleury, E., & Portinha, D. (2016). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 8(2), 450-459. [Link]
-
Genest, A., Binauld, S., Pouget, E., Ganachaud, F., Fleury, E., & Portinha, D. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Semantic Scholar. [Link]
-
Genest, A., Binauld, S., Pouget, E., Ganachaud, F., Fleury, E., & Portinha, D. (2016). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. RSC Publishing. [Link]
-
Genest, A., Binauld, S., Pouget, E., Ganachaud, F., Fleury, E., & Portinha, D. (2016). Going beyond the barriers of aza-Michael reactions: Controlling the selectivity of acrylates towards primary amino-PDMS. ResearchGate. [Link]
-
Konieczna, K., et al. (2022). Microwave-Assisted Synthesis of Modified Glycidyl Methacrylate–Ethyl Methacrylate Oligomers, Their Physico-Chemical and Biological Characteristics. MDPI. [Link]
-
Bakioğlu, L. (2003). POLYMERIZATION AND CHARACTERIZATION OF POLY(ETHYL METHACRYLATE) (Thesis). Middle East Technical University. [Link]
-
Reddy, B. M., et al. (2014). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health. [Link]
-
Vara, R. F., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. [Link]
-
Bosica, G., & Abdilla, R. (2016). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). ResearchGate. [Link]
-
Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]
-
Vara, R. F., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. MDPI. [Link]
-
Konuray, A. O., et al. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. UPCommons. [Link]
Sources
- 1. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS | Semantic Scholar [semanticscholar.org]
- 3. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 2-methyl-3-(methylamino)propanoate
Welcome to the technical support guide for Ethyl 2-methyl-3-(methylamino)propanoate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this versatile β-amino ester intermediate. The unique bifunctional nature of this molecule—possessing both a basic secondary amine and a hydrolytically sensitive ester group—presents specific purification hurdles that require carefully considered strategies.
Part 1: Understanding the Core Purification Challenges
The purification of this compound is frequently complicated by three primary factors rooted in its molecular structure:
-
Basicity and Polarity: The secondary amine imparts basicity and a high affinity for polar stationary phases like silica gel. This can lead to significant tailing and even irreversible adsorption during column chromatography if not properly addressed.[1]
-
Hydrolytic Instability: The ester functional group is susceptible to hydrolysis under both strong acidic and basic conditions, particularly with heating.[2][3] This chemical instability narrows the viable pH range and temperature for purification techniques.
-
Thermal Lability: Like many amino esters, this compound can be prone to decomposition at elevated temperatures, making high-temperature distillation a risky endeavor that can lead to low yields and the formation of new impurities.
This guide is structured as a series of frequently asked questions (FAQs) to directly address these common issues, followed by detailed, validated protocols.
Part 2: Troubleshooting Guide & FAQs
FAQ 1: Column Chromatography Issues
Question: "I'm attempting to purify my crude product using standard silica gel chromatography, but the compound is either streaking badly or not eluting at all. What is causing this and how can I fix it?"
Answer:
This is the most common issue encountered and is a direct result of the interaction between the basic secondary amine and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong acid-base interaction leads to poor peak shape and potential irreversible binding.
Causality: The lone pair of electrons on the nitrogen atom of your amine forms a strong hydrogen bond or an ionic interaction with the acidic protons of the silica gel. This prevents the compound from moving smoothly with the mobile phase.
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to "deactivate" the silica gel in situ by adding a small amount of a volatile base to your eluent system.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The TEA is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[4]
-
Ammonia: For more polar systems, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., a gradient of 0-10% of 2% NH3/MeOH in DCM).
-
-
Use of Deactivated or Alternative Stationary Phases:
-
Neutral Alumina: Alumina can be a suitable alternative to silica gel for the purification of basic compounds.
-
Treated Silica: Commercially available amine-functionalized or end-capped silica gels are designed to minimize these unwanted interactions, though they are a more expensive option.
-
FAQ 2: Low Yield After Distillation
Question: "I tried to purify my compound by distillation, but the yield was very low and the residue in the distillation pot was dark and tarry. What went wrong?"
Answer:
This strongly suggests thermal decomposition. β-amino esters can be thermally labile, and heating them to their atmospheric boiling point often causes degradation through various pathways, including cyclization, polymerization, or elimination reactions.
Causality: The energy supplied during atmospheric distillation is often sufficient to break weaker bonds or catalyze side reactions, especially given the presence of two reactive functional groups.
Solutions:
-
High-Vacuum Distillation: The primary solution is to significantly reduce the pressure, which lowers the boiling point to a temperature the molecule can tolerate.
-
Target Pressure: Aim for a pressure below 1 mmHg. A good high-vacuum pump (e.g., a diffusion or turbomolecular pump) combined with a cold trap is ideal.
-
Temperature Control: Use a digitally controlled heating mantle and monitor the vapor temperature closely. The goal is a slow, steady distillation. A distillation temperature of 150-160 °C at 1.0-1.5 mmHg has been reported for a similar compound, which can serve as a starting point.[5]
-
-
Avoid Excessive Heating: Never heat the distillation pot higher than necessary to achieve a steady distillation rate. Prolonged heating, even at a seemingly safe temperature, can degrade the product.
FAQ 3: Removing Persistent Polar Impurities
Question: "My NMR spectrum shows a persistent impurity that I believe is the hydrolyzed carboxylic acid [2-methyl-3-(methylamino)propanoic acid]. How can I remove this?"
Answer:
This is a common issue arising from exposure of the ester to water during the reaction workup, especially if acidic or basic conditions were used. The best way to remove this acidic impurity is through a carefully controlled acid-base extraction.
Causality: The carboxylic acid impurity is acidic, while your target compound is basic. This difference in chemical properties can be exploited to separate them between aqueous and organic phases.[6][7]
Solution: Acid-Base Extraction Workflow
The goal is to make your desired amine water-soluble by protonating it, leaving non-basic impurities behind. However, to remove an acidic impurity, a slightly different approach is needed where you first remove the acid.
-
Dissolve: Dissolve the crude mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Basic Wash: Wash the organic layer with a mild, dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer. Your basic amine product will remain in the organic layer.
-
Separate Layers: Carefully separate the aqueous and organic layers.
-
Wash and Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate: Remove the solvent under reduced pressure to yield the purified product.
This workflow is visualized in the diagram below.
Caption: Workflow for removing acidic impurities.
FAQ 4: Product is an Oil, but a Solid is Required
Question: "My final product is a clean oil after chromatography, but for my next step, I need a stable, crystalline solid. Is there a way to achieve this?"
Answer:
Yes, this is an excellent opportunity to use salt formation for both purification and solidification. Amines readily react with acids to form ammonium salts, which are typically crystalline, non-volatile, and more stable solids.[6][8] The hydrochloride (HCl) salt is most common.[9][10]
Causality: The acid protonates the basic nitrogen atom, creating an ionic salt (R₂NH₂⁺Cl⁻). These ionic compounds have strong lattice energies and readily crystallize from appropriate solvent systems. This process also serves as a powerful purification step, as non-basic impurities will not precipitate.
Solution: Formation and Recrystallization of the Hydrochloride Salt
-
Dissolve: Dissolve the purified oil in a dry, non-polar organic solvent like diethyl ether or a mixture of ethyl acetate and hexane.
-
Acidification: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold, dry diethyl ether to remove any surface impurities.
-
Recrystallization (Optional but Recommended): For maximum purity, recrystallize the salt from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate.[10] Dissolve the salt in a minimum amount of the hot polar solvent (e.g., ethanol) and then slowly add the less polar solvent (e.g., ether) until turbidity persists. Allow the solution to cool slowly to form high-purity crystals.
To regenerate the free amine, the salt can be dissolved in water, basified with NaOH or K₂CO₃, and extracted back into an organic solvent.[11]
Part 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography on a Deactivated Column
This protocol is designed to overcome the challenge of amine adsorption to silica gel.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) that contains 1% triethylamine (TEA).
-
Column Packing: Pour the slurry into the column and pack it under positive pressure, ensuring no air bubbles are trapped.
-
Equilibration: Run 2-3 column volumes of the initial mobile phase (containing 1% TEA) through the packed column to ensure it is fully equilibrated and the silica surface is deactivated.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. For less soluble compounds, use dichloromethane and adsorb the sample onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product. A typical gradient might be from 2% to 30% ethyl acetate in hexane, with 1% TEA maintained throughout.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of TEA.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase Modifier | 0.5-2% Triethylamine (TEA) | Deactivates acidic silanol groups to prevent peak tailing.[1][4] |
| Typical Eluent System | Hexane / Ethyl Acetate | Good for moderately polar compounds. |
| Fraction Analysis | TLC with visualization (e.g., KMnO₄ stain) | Amines are often UV-inactive. |
Protocol 2: Purification via Acid-Base Extraction
This protocol leverages the basicity of the amine to separate it from neutral or acidic impurities.[6]
Sources
- 1. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-methyl-3-(methylamino)propanoate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of β-amino esters, specifically focusing on Ethyl 2-methyl-3-(methylamino)propanoate. This compound is a valuable building block, and its efficient synthesis is critical. The primary synthetic route is the aza-Michael addition of methylamine to ethyl methacrylate. This document provides a detailed experimental protocol, a comprehensive troubleshooting guide, and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges.
Overview of the Aza-Michael Addition
The synthesis of this compound is a classic example of an aza-Michael reaction. This reaction involves the conjugate addition of a nitrogen nucleophile (methylamine) to an α,β-unsaturated carbonyl compound (ethyl 2-methylpropenoate, commonly known as ethyl methacrylate).[1][2] While the reaction can proceed without a catalyst, its efficiency, rate, and selectivity are often significantly enhanced by the appropriate choice of catalyst, solvent, and temperature.[3][4]
The core transformation is as follows:
-
Nucleophile: Methylamine (CH₃NH₂)
-
Michael Acceptor: Ethyl 2-methylpropenoate (Ethyl Methacrylate)
-
Product: this compound
Reaction Mechanism Workflow
The mechanism involves the nucleophilic attack of the amine on the β-carbon of the unsaturated ester, followed by proton transfer to form the final product.
Caption: General mechanism of the aza-Michael addition.
Standard Experimental Protocol
This protocol describes a robust, catalyst-free method for the synthesis of this compound. It relies on using an excess of the nucleophile to drive the reaction to completion and minimize side products.
Materials:
-
Methylamine solution (e.g., 33% in ethanol or 2M in THF)
-
Ethyl 2-methylpropenoate (Ethyl Methacrylate)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask equipped with a magnetic stir bar and an addition funnel
-
Ice-water bath
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath to cool to 0 °C.
-
Amine Addition: Charge the flask with a solution of methylamine (e.g., 100 mL of a 33% solution in ethanol, ~805 mmol).[5] Begin stirring under a nitrogen atmosphere.
-
Slow Addition of Ester: Add ethyl methacrylate (11.5 g, 101 mmol) to the dropping funnel. Add the ester dropwise to the stirred methylamine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[5]
-
Reaction: After the addition is complete, continue stirring the mixture at 0 °C for 2 hours.[5]
-
Warm to Room Temperature: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine. The resulting crude oil can be purified by vacuum distillation.
-
Purification: Purify the residue by distillation under reduced pressure (e.g., 45-50 °C at 5 Torr) to yield this compound as a colorless liquid.[6]
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is very low, or the reaction is not proceeding. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue that can stem from several factors.
-
Possible Cause 1: Insufficient Nucleophile Activation/Reactivity. While methylamine is a potent nucleophile, hindered amines or less reactive Michael acceptors may struggle.
-
Solution: Consider adding a catalyst. Lewis acids like Yb(OTf)₃ or Sc(OTf)₃ can activate the Michael acceptor, making it more electrophilic.[7] Alternatively, various organocatalysts can be employed to enhance the reaction rate.[8] Even simple protic sources or specific ionic liquids have been shown to accelerate the reaction.[3]
-
-
Possible Cause 2: Suboptimal Solvent Choice. The solvent plays a crucial role in stabilizing intermediates and facilitating proton transfer.
-
Solution: If using an aprotic solvent, switching to a polar protic solvent like ethanol or even water can sometimes accelerate the reaction by stabilizing the charged intermediates and facilitating the proton transfer step.[3][7] For some systems, solvent-free conditions at elevated temperatures have proven highly effective.[4][9]
-
-
Possible Cause 3: Reaction Temperature is Too Low. The reaction may have a significant activation energy barrier that is not being overcome at low temperatures.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or GC-MS. Be cautious, as higher temperatures can also promote side reactions or the reverse reaction.[7]
-
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low reactivity.
Q2: I am observing significant formation of a high-molecular-weight impurity. What is it and how can I prevent it?
A2: This is almost certainly due to a double-addition side reaction. The product, this compound, is a secondary amine and can act as a nucleophile itself, reacting with a second molecule of ethyl methacrylate.
-
Mechanism of Side Reaction: Product + Ethyl Methacrylate → Dimer Adduct
-
Solution 1: Stoichiometry Control. The most effective way to suppress this side reaction is to use a large excess of the primary amine (methylamine).[10] By maintaining a high concentration of methylamine relative to the Michael acceptor, you statistically favor the reaction of ethyl methacrylate with methylamine over the secondary amine product. The standard protocol suggests an ~8:1 molar ratio.[5]
-
Solution 2: Slow Addition. Add the ethyl methacrylate slowly to the methylamine solution. This ensures that the concentration of the Michael acceptor is always low, further minimizing the chance of the product competing with the more abundant methylamine for the substrate.
Q3: My reaction mixture became very viscous or solidified into a polymer. What went wrong?
A3: This is a classic case of polymerization of the Michael acceptor, ethyl methacrylate.
-
Cause: Acrylates and methacrylates are prone to free-radical polymerization, which can be initiated by heat, light, or impurities. Amines can sometimes promote this polymerization.
-
Solution 1: Strict Temperature Control. This is the most critical factor. The initial mixing of the amine and acrylate is often exothermic. Maintain a low temperature (0-5 °C) during the addition phase to dissipate heat effectively.[5]
-
Solution 2: Use an Inhibitor. Commercial ethyl methacrylate contains a small amount of a polymerization inhibitor (like MEHQ). Ensure you are using an inhibited grade unless your specific catalytic system is sensitive to it.
-
Solution 3: Inert Atmosphere. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization pathways.
Q4: The reaction stalls at ~70-80% conversion and won't go to completion, even with extended time. Why?
A4: This suggests the reaction may be reversible under your current conditions, leading to an equilibrium mixture of starting materials and product.
-
Cause: Retro-Aza-Michael Reaction. The aza-Michael addition can be reversible, particularly at elevated temperatures.[7][10] The C-N bond can cleave, reforming the starting amine and α,β-unsaturated ester.
-
Solution: If you are running the reaction at a high temperature, try lowering it and extending the reaction time. While this may slow the reaction down, it will shift the equilibrium towards the thermodynamically favored product and prevent decomposition.[7]
Frequently Asked Questions (FAQs)
Q: Is a catalyst always necessary for this reaction? A: Not always. As the standard protocol shows, the reaction between a potent nucleophile like methylamine and an activated acceptor like ethyl methacrylate can proceed efficiently without a catalyst, especially when a large excess of the amine is used.[5] However, for less reactive amines, more sterically hindered substrates, or to improve reaction times and yields, catalysis is highly beneficial.[3][4]
Q: What are the pros and cons of running the reaction solvent-free? A: Solvent-free, or "neat," reactions are a key principle of green chemistry.[9][11]
-
Pros: Higher reactant concentration can lead to faster reaction rates. It simplifies work-up (no solvent to remove) and reduces solvent waste.[4]
-
Cons: Heat management is much more difficult, which can lead to runaway reactions or polymerization. Viscosity can become an issue, hindering effective mixing. It is only feasible if the reactants are liquids and miscible.
Q: How does reactant stoichiometry impact the product distribution? A: Stoichiometry is critical for selectivity.
-
Excess Amine: As discussed in the troubleshooting section, using a large excess of methylamine (3 to 8 equivalents) is the standard approach to maximize the formation of the desired mono-adduct and prevent the double-addition side product.[5][10]
-
1:1 Stoichiometry: Using a 1:1 ratio of reactants is likely to result in a mixture of starting material, desired product, and the double-addition product, making purification difficult and lowering the yield of the target molecule.
Q: What are the key safety considerations for this reaction? A: Both primary reactants require careful handling.
-
Methylamine: Is a flammable, corrosive, and toxic gas/liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Solutions are highly basic.
-
Ethyl Methacrylate: Is a flammable liquid and a lachrymator (causes tearing). It can cause skin and respiratory irritation. It is also prone to polymerization. Always handle in a fume hood and away from ignition sources.
Data Summary: Influence of Conditions
The following table provides a summary of how different reaction parameters can influence the outcome, based on literature precedents. This data is illustrative and serves as a guide for optimization.
| Parameter | Condition A (Standard) | Condition B (Catalytic) | Condition C (Solvent-Free) | Expected Outcome & Rationale |
| Catalyst | None | 10 mol% Yb(OTf)₃[7] | None | B: Faster rates, may allow for lower temperatures. Lewis acid activates the ester. |
| Solvent | Ethanol[5] | Dichloromethane | Neat[4] | A: Protic solvent stabilizes intermediates. C: High concentration, but heat transfer can be an issue. |
| Temperature | 0 °C → RT | Room Temperature | 70 °C[12] | Higher temperatures increase rate but risk polymerization and retro-reaction.[7][10] |
| Amine:Ester Ratio | 8 : 1[5] | 1.5 : 1 | 1.5 : 1[12] | A: High excess minimizes double addition. Lower ratios are feasible with catalysts but risk side products. |
| Typical Yield | >85% | >90% | >95% | Yields are highly dependent on precise conditions and purification efficiency. |
References
- BenchChem. (n.d.). Troubleshooting low reactivity of 3-methylideneazetidine derivatives.
- Mata, J. L., et al. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Sustainability.
-
Rawat, M., & Singh, V. K. (2014). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Putz, S., et al. (2017). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Semantic Scholar.
- Putz, S., et al. (2017). Solvent‐ and Catalyst‐Free Aza‐Michael Addition of Imidazoles and Related Heterocycles. ChemistrySelect.
- ChemicalBook. (n.d.). methyl 3-(methylamino)propanoate synthesis.
-
Reddy, B. V. S., et al. (2012). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Retrieved from [Link]
- Organic Syntheses. (n.d.). Procedure for distillation of related compounds.
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
- ChemicalBook. (n.d.). ethyl 3-[(2-methylpropyl)amino]propanoate synthesis.
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
ResearchGate. (n.d.). Optimization of the aza-Michael reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Michael Addition - Common Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
MDPI. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone. Retrieved from [Link]
-
Scribd. (n.d.). Aza-Michael Reaction Insights. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
MDPI. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Retrieved from [Link]
-
RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Stereoselective Syntheses of α,β-Unsaturated γ-Amino Esters Through Phosphine-Catalyzed γ-Umpolung Additions of Sulfonamides to γ-Substituted Allenoates. Retrieved from [Link]
Sources
- 1. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ETHYL 3-(N-METHYLAMINO) PROPIONATE | 2213-08-3 [chemicalbook.com]
- 6. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. raco.cat [raco.cat]
- 11. researchgate.net [researchgate.net]
- 12. ethyl 3-[(2-methylpropyl)amino]propanoate synthesis - chemicalbook [chemicalbook.com]
Stability and degradation pathways of Ethyl 2-methyl-3-(methylamino)propanoate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-methyl-3-(methylamino)propanoate. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and experimental use. This document is structured to provide not just procedural steps, but the underlying scientific principles to empower users to make informed decisions.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration is recommended. The compound is sensitive to moisture and air, so storage under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent hydrolysis and oxidation.
Q2: I've noticed a change in the color of my this compound sample over time. What could be the cause?
A2: A change in color, such as yellowing, can be an indicator of degradation. This could be due to oxidation of the secondary amine or other slow decomposition reactions. It is advisable to re-analyze the purity of the sample before use if any visual changes are observed.
Q3: Is this compound prone to hydrolysis?
A3: Yes, as an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-methyl-3-(methylamino)propanoic acid and ethanol. However, β-amino esters are generally more stable to hydrolysis than their α-amino counterparts due to the formation of a stable six-membered ring-like structure through an intramolecular hydrogen bond, which reduces the electrophilicity of the ester carbonyl group.[2][3]
Q4: What are the potential impurities I should be aware of in my sample?
A4: Potential impurities can arise from the synthesis or degradation of the compound. Common impurities may include the starting materials for its synthesis, such as ethyl crotonate and methylamine, or the hydrolysis product, 2-methyl-3-(methylamino)propanoic acid. Other potential impurities could be by-products from side reactions during synthesis.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during experimentation.
Guide 1: Inconsistent Experimental Results
Problem: You are observing variability in your experimental outcomes when using different batches or even the same batch of this compound over time.
Potential Cause & Troubleshooting Steps:
-
Degradation of the compound: The inconsistency might be due to the degradation of the compound.
-
Solution:
-
Purity Check: Re-assess the purity of your sample using a suitable analytical method like HPLC or GC-MS.
-
Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dry, inert atmosphere).
-
Fresh Sample: If degradation is confirmed, it is best to use a fresh, unopened sample for your experiments.
-
-
Guide 2: Poor Peak Shape or Unexpected Peaks in Chromatography
Problem: When analyzing this compound by HPLC or GC, you observe poor peak shape (e.g., tailing) or the presence of unexpected peaks.
Potential Causes & Troubleshooting Steps:
-
Interaction with Stationary Phase (HPLC): The basic nature of the secondary amine can lead to strong interactions with acidic silanol groups on standard silica-based C18 columns, causing peak tailing.
-
Solution:
-
Use of an Ion-Pairing Agent: Add a small amount of an amine modifier like triethylamine (TEA) or an ion-pairing agent to the mobile phase to mask the active sites on the stationary phase.
-
Use of a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
-
-
-
Thermal Degradation (GC): The compound might be degrading in the hot injector port of the gas chromatograph.
-
Solution:
-
Lower Injector Temperature: Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization.
-
Derivatization: Convert the amine to a less polar and more thermally stable derivative before GC analysis. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5]
-
-
-
Presence of Impurities/Degradants: The unexpected peaks are likely due to impurities from synthesis or degradation products.
-
Solution:
-
Peak Identification: Use a mass spectrometer (MS) detector to identify the mass of the unexpected peaks and infer their structures.
-
Forced Degradation Study: To confirm the identity of degradation products, perform a forced degradation study (see Section III) and compare the chromatograms.
-
-
III. Predicted Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting unexpected results. While specific experimental data for this compound is limited, the following pathways can be predicted based on its chemical structure and the behavior of related compounds.
A. Hydrolytic Degradation
The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol.
Primary Degradation Products:
-
2-methyl-3-(methylamino)propanoic acid
-
Ethanol
Caption: Predicted hydrolytic degradation pathway.
B. Oxidative Degradation
The secondary amine is the most likely site for oxidation.
-
N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide or a hydroxylamine, which may be further oxidized to a nitrone.[4]
-
Oxidative Dealkylation: The methyl group or the ethyl group attached to the nitrogen could be removed through an oxidative process, leading to the formation of an aldehyde (formaldehyde or acetaldehyde) and the corresponding primary amine.
Potential Oxidative Degradation Products:
-
N-hydroxy-N-methyl-2-methyl-3-aminopropanoate ethyl ester
-
Corresponding nitrone
-
Ethyl 2-methyl-3-aminopropanoate
-
Formaldehyde
Caption: Predicted oxidative degradation pathways.
C. Photodegradation
Exposure to light, particularly UV light, can induce degradation. The degradation is often mediated by reactive oxygen species (ROS) like hydroxyl radicals.[6]
-
Radical Abstraction: A hydrogen atom can be abstracted from the carbon alpha to the nitrogen, leading to the formation of a radical intermediate that can undergo further reactions.
-
Electron Transfer: The non-bonding electrons on the nitrogen can participate in an electron transfer process, initiating a degradation cascade.[6]
Potential Photodegradation Products:
-
Complex mixture of products resulting from radical reactions.
D. Thermal Degradation
At elevated temperatures, esters can undergo elimination reactions.
-
Retro-Ene Reaction: A plausible pathway for esters is a retro-ene reaction, where a hydrogen from the ethyl group is transferred to the carbonyl oxygen through a six-membered transition state, leading to the formation of an alkene and a carboxylic acid.
Potential Thermal Degradation Products:
-
2-methyl-3-(methylamino)propanoic acid
-
Ethylene
Caption: Predicted thermal degradation pathway.
IV. Experimental Protocols
This section provides a general framework for conducting a forced degradation study and a starting point for an HPLC analytical method.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[7][8]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature or heat gently for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 60°C or higher) for a specified period.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a specified duration. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS).
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Attempt to identify the structure of major degradation products using mass spectrometry.
Caption: Workflow for a forced degradation study.
Protocol 2: HPLC-UV Analytical Method (Starting Point)
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 210 nm Column Temperature: 30°C
Note: This method is a starting point and may require optimization. For example, if peak tailing is observed, adding an amine modifier to the mobile phase or using a different column may be necessary. For identification of unknown peaks, coupling the HPLC to a mass spectrometer is highly recommended.[9][10][11][12]
V. Data Summary
The following table summarizes the predicted degradation pathways and the primary products formed under different stress conditions.
| Stress Condition | Predicted Degradation Pathway | Primary Degradation Products |
| Acidic/Basic | Hydrolysis of the ester linkage | 2-methyl-3-(methylamino)propanoic acid, Ethanol |
| Oxidative | N-oxidation, Oxidative dealkylation | N-hydroxy derivative, Nitrone, Ethyl 2-methyl-3-aminopropanoate, Formaldehyde |
| Thermal | Retro-ene reaction | 2-methyl-3-(methylamino)propanoic acid, Ethylene |
| Photolytic | Radical reactions, Electron transfer | Complex mixture of products |
VI. References
-
Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. ACS Catalysis. [Link]
-
Oxidation of Secondary and Primary Amines. SlideShare. [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. [Link]
-
Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.. [Link]
-
Atmospheric Degradation of Amines (ADA). NILU. [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. [Link]
-
LC-MS measurements of the three amino acids β-alanine, L-aspartic... ResearchGate. [Link]
-
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]
-
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology. [Link]
-
Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. RSC Publishing. [Link]
-
Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma. ResearchGate. [Link]
-
1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Human Metabolome Database. [Link]
-
41 Amino acids analysis in serum by LC-MS/MS. Anaquant. [Link]
-
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules. [Link]
-
LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Advion, Inc.. [Link]
-
A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids. RSC Advances. [Link]
-
Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. ResearchGate. [Link]
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]
-
β-Alanine ethyl ester. Wikipedia. [Link]
-
The Hydrolysis Rate of Betaine Amide and Ester Chlorides. Journal of the American Chemical Society. [Link]
-
Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications. [Link]
-
Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. Filo. [Link]
-
Forced Degradation Studies. BioPharmaSpec. [Link]
-
Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). ResearchGate. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Ethyl 3-(methylamino)propanoate. PubChem. [Link]
-
Ethyl 2-methyl-2-(methylamino)propanoate. PubChem. [Link]
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
-
β-alanine degradation. PubChem. [Link]
-
CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. Google Patents.
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka | Patsnap. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. researchgate.net [researchgate.net]
- 10. nebiolab.com [nebiolab.com]
- 11. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 12. advion.com [advion.com]
Technical Support Center: Purification of Crude Ethyl 2-methyl-3-(methylamino)propanoate
Welcome to the technical support center for the purification of Ethyl 2-methyl-3-(methylamino)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and questions encountered during the purification process, providing not just procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively. Our protocols are designed to be self-validating, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the likely impurities in my crude this compound?
Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing this compound is the reductive amination of Ethyl 2-methyl-3-oxopropanoate with methylamine.
Common Impurities from Reductive Amination:
-
Unreacted Starting Materials:
-
Ethyl 2-methyl-3-oxopropanoate
-
Methylamine (or its salt)
-
-
Reaction Intermediates:
-
Imine intermediate: Ethyl 2-methyl-3-(methylimino)propanoate
-
-
Over-alkylation Products:
-
Tertiary amine: Ethyl 2-methyl-3-(dimethylamino)propanoate
-
-
Side-Products:
-
β-hydroxy ester: Ethyl 3-hydroxy-2-methyl-3-(methylamino)propanoate (from incomplete reduction of the hemiaminal intermediate)
-
-
Solvent and Reagent Residues:
-
Residual solvents (e.g., methanol, ethanol, THF)
-
Borate salts (from borohydride reducing agents)
-
The following diagram illustrates the expected products and major byproducts from a typical reductive amination synthesis.
Caption: Synthetic pathway and potential impurities.
Troubleshooting Guide 2: My crude product is a dark color. What causes this and how can I fix it?
Answer: Discoloration, often yellow or brown, in crude amine products is typically a sign of degradation or the presence of high molecular weight byproducts.
Causality:
-
Oxidation: Secondary amines can be susceptible to air oxidation, especially if exposed to air and light over extended periods, leading to the formation of colored N-oxides and other degradation products.[1]
-
Polymerization/Side Reactions: Aldehydes or ketones, if used in the synthesis, can undergo self-condensation or other side reactions, particularly under basic or acidic conditions, to form colored polymeric material.
Recommended Protocol: Activated Carbon Treatment
This protocol is effective for removing colored impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Activated Carbon Addition: Add a small amount of activated carbon (typically 1-5% w/w of the crude product).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. Avoid excessive heating, which could promote degradation.
-
Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.
-
Solvent Removal: Remove the solvent under reduced pressure.
Trustworthiness: This method is a standard and widely accepted technique for decolorizing organic compounds. The inert nature of activated carbon ensures it removes impurities through adsorption without reacting with the desired product.
Troubleshooting Guide 3: How do I remove unreacted starting materials and acidic/basic impurities?
Answer: An acid-base extraction is a highly effective method for separating your basic product from acidic and neutral impurities, as well as any remaining basic starting materials if their basicity differs significantly.
Causality: This technique leverages the difference in solubility between the neutral organic form of the amine and its protonated, water-soluble salt form.[2][3] By adjusting the pH of the aqueous phase, we can selectively move our desired compound between the organic and aqueous layers.
Data Presentation: pKa Values (Estimated)
| Compound | Estimated pKa (Conjugate Acid) | State at pH 2 | State at pH 10 |
| This compound | ~9-10 | Protonated | Neutral |
| Ethyl 2-methyl-3-oxopropanoate | N/A (Neutral) | Neutral | Neutral |
| Methylamine | 10.6 | Protonated | Neutral |
Experimental Protocol: Acid-Base Extraction
Caption: Acid-Base Extraction Workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic product will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation of Neutral Impurities: The combined organic layers contain neutral impurities (like the starting keto-ester). This layer can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >10. This deprotonates the amine, making it organic-soluble again.
-
Re-extraction: Extract the basified aqueous layer with fresh organic solvent (2-3 times).
-
Final Workup: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Trustworthiness: A critical consideration for β-amino esters is their susceptibility to hydrolysis, especially under strong basic or acidic conditions.[4][5][6] It is recommended to perform the acid-base extractions at low temperatures (e.g., using an ice bath) and to avoid prolonged exposure to strong acids or bases. Using a weaker base like sodium bicarbonate for the basification step can be considered if hydrolysis is a major concern, but this may be less effective at deprotonating the secondary amine.
Troubleshooting Guide 4: Acid-base extraction did not provide sufficient purity. What is the next step?
Answer: If impurities with similar basicity (e.g., the tertiary amine byproduct) are present, or if you require very high purity, column chromatography is the recommended next step. For amines, which are basic, standard silica gel can lead to poor separation.
Causality: The acidic nature of silica gel can cause strong interactions with basic amines, leading to peak tailing and poor resolution.[7] This can be mitigated by using a modified mobile phase or a different stationary phase.
Experimental Protocol: Flash Column Chromatography
Option 1: Modified Mobile Phase on Standard Silica Gel
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) containing a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v). The triethylamine competes with the product for binding to the acidic sites on the silica, improving the peak shape and separation.
-
Elution Order: Less polar impurities will elute first, followed by the product. More polar impurities will be retained longer on the column.
Option 2: Amine-Functionalized Silica Gel
-
Stationary Phase: Amine-functionalized silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes. A basic modifier is generally not required.
-
Advantages: This stationary phase is specifically designed for the purification of basic compounds and often provides superior separation and peak shape compared to standard silica with a modified mobile phase.
Step-by-Step Methodology:
-
Column Packing: Pack the column with the chosen stationary phase in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.
-
Elution: Run the column with the chosen mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
FAQ 5: Can I purify this compound by distillation?
Answer: Yes, vacuum distillation is a viable method for purifying this compound, especially for removing non-volatile impurities or those with significantly different boiling points. A related compound, methyl 3-(methylamino)propionate, has been purified by distillation at 45 °C and 5 Torr.[8]
Causality: Distillation separates compounds based on differences in their vapor pressures (and thus boiling points). By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal degradation.
Experimental Protocol: Vacuum Distillation
Data Presentation: Boiling Point of Structurally Related Compounds
| Compound | Boiling Point (°C) | Pressure (Torr) |
| Methyl 3-(methylamino)propanoate | 45 | 5 |
| Ethyl 3,3-diethoxypropanoate | 92-95 | 15 |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed.
-
Crude Product Addition: Add the crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills over at a constant temperature. The boiling point of this compound is expected to be slightly higher than that of its methyl ester analog.
-
Analysis: Analyze the purity of the collected fractions using an appropriate analytical method (GC-MS or NMR).
Trustworthiness: Given the ester functionality, prolonged heating should be avoided to minimize the risk of thermal decomposition. A well-controlled vacuum and gradual heating are key to a successful distillation.
Analytical Methods for Purity Assessment
A reliable analytical method is essential to diagnose impurity profiles and confirm the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile impurities. A standard non-polar column (e.g., DB-5ms or HP-5ms) with a temperature gradient program would be a good starting point.[9]
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid for better peak shape) is a common choice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the purified product and identifying impurities if they are present in sufficient concentration.
References
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Hansen, F. G., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Advances, 6(70), 65861-65869.
-
Biotage. (n.d.). NEt3·BH3CN. Retrieved from [Link]
-
Rochester University Chemistry Department. (n.d.). Workup: Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Catalyzed synthesis of beta-amino acids esters. Retrieved from [Link]
-
Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]
-
LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. (2016). PMC. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. (2021). MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Osbourn, J. (2014, March 3). Ester Hydrolysis (Acidic and Basic Conditions). YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-2-(methylamino)propanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate. Retrieved from [Link]
-
Stereoselective Syntheses of α,β-Unsaturated γ-Amino Esters Through Phosphine-Catalyzed γ-Umpolung Additions of Sulfonamides to γ-Substituted Allenoates. (2012). PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
-
Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved from [Link]
-
PubChem. (2026, January 3). Ethyl 2-(methylamino)-3-(quinolin-2-yl)propanoate. Retrieved from [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. (2020). PMC. Retrieved from [Link]
-
Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol. (2024). MDPI. Retrieved from [Link]
-
The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, October 29). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Retrieved from [Link]
-
SciSpace. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]
-
Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. (2021). MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). GC × GC distribution of structurally (a) esters: (1) ethyl propanoate,.... Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(methylamino)propanoate. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 8. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 9. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Crystallization of Ethyl 2-methyl-3-(methylamino)propanoate
Welcome to the technical support center for the crystallization of Ethyl 2-methyl-3-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the crystallization of this pharmaceutical intermediate. As an experienced application scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your own laboratory work.
Crystallization is a critical purification step that significantly impacts the consistency, performance, and regulatory compliance of drug intermediates.[1] A well-controlled crystallization process ensures batch-to-batch consistency and reliable downstream performance.[1] This guide will address specific issues you may face with this compound and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the crystallization of this compound:
Q1: My compound is not crystallizing, what should I do?
If your solution is clear, first try scratching the inside of the flask with a glass stirring rod to create nucleation sites.[2] If that doesn't work, adding a seed crystal of the desired solid can initiate crystallization.[3] If the solution is cloudy, it may be supersaturated; try gently warming the solution to dissolve the solid and then cooling it slowly.[2]
Q2: My compound has "oiled out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly. Try returning the solution to the heat source, adding more of the "soluble solvent" to dilute it, and then cooling it more slowly.[2]
Q3: The crystals are too small or needle-like. How can I get larger crystals?
The formation of many small crystals suggests a high nucleation rate. To encourage the growth of larger crystals, you need to favor crystal growth over nucleation. This can be achieved by reducing the level of supersaturation, optimizing the cooling temperature to slow down the process, or using a seed crystal to promote controlled growth.[3]
Q4: My crystallization yield is very low. What are the likely causes?
A poor yield can result from using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor.[2] To check this, you can take a small sample of the mother liquor and allow the solvent to evaporate to see if a significant amount of solid remains.[2]
In-depth Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting the crystallization of this compound.
Problem 1: Complete Failure of Crystallization
Symptoms: The solution remains clear even after cooling and other attempts to induce crystallization.
Causality:
-
High Solubility: The compound may be too soluble in the chosen solvent system, preventing the formation of a supersaturated solution necessary for crystallization.
-
Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.
-
Incorrect Concentration: The solution may be too dilute for crystallization to occur under the current conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization failure.
Detailed Protocols:
-
Protocol 1.1: Inducing Nucleation
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites.
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This provides a template for crystal growth.[3]
-
-
Protocol 1.2: Solvent Screening
-
Dissolve a small amount of your compound in a good solvent (e.g., ethanol, methanol).
-
In separate small vials, add different anti-solvents (a solvent in which your compound is poorly soluble, e.g., water, hexane) dropwise until turbidity is observed.
-
Gently warm the turbid solutions until they become clear, then allow them to cool slowly.
-
Observe which solvent system yields the best quality crystals.
-
Problem 2: Oiling Out or Formation of Amorphous Precipitate
Symptoms: The compound separates from the solution as an oil or a non-crystalline solid.
Causality:
-
High Supersaturation: The solution becomes supersaturated too quickly, leading to rapid precipitation instead of ordered crystal formation.[3]
-
Cooling Rate: Cooling the solution too fast can cause the compound to come out of solution above its melting point (if the melting point is depressed by the solvent).
-
Impurities: Impurities can lower the melting point of the compound, making it more prone to oiling out.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out.
Detailed Protocols:
-
Protocol 2.1: Controlled Slow Cooling
-
Heat the solution until the compound is fully dissolved.
-
Insulate the flask to slow down the cooling process. You can do this by placing it in a larger beaker with paper towels for insulation or in a dewar flask.
-
Allow the solution to cool to room temperature undisturbed over several hours.
-
-
Protocol 2.2: Adjusting Solvent Composition
-
If using a mixed solvent system, re-dissolve the oiled-out compound by adding more of the more soluble solvent.
-
Once dissolved, slowly add the less soluble solvent (anti-solvent) at a slightly elevated temperature until the solution becomes faintly turbid.
-
Add a drop or two of the more soluble solvent to clarify the solution, then cool slowly.
-
Problem 3: Poor Crystal Quality (Small, Needle-like, or Twinned Crystals)
Symptoms: The resulting crystals are very fine, needle-shaped, or appear as intergrown masses, which can be difficult to filter and dry.
Causality:
-
Rapid Nucleation: High supersaturation leads to the formation of many nuclei simultaneously, resulting in small crystals as they compete for the available solute.[3]
-
Suboptimal Solvent: The solvent system may favor a particular crystal habit (shape).
-
Impurities: Impurities can be incorporated into the crystal lattice, causing defects and affecting crystal growth.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor crystal quality.
Detailed Protocols:
-
Protocol 3.1: Seeding for Controlled Growth
-
Prepare a saturated solution of your compound at a slightly elevated temperature.
-
Cool the solution slowly to a point of slight supersaturation (just below the saturation temperature).
-
Add one or a few well-formed seed crystals.
-
Maintain the solution at this temperature to allow the seed crystals to grow slowly.
-
-
Protocol 3.2: Exploring Additives
Data Presentation: Solvent Properties for Crystallization
The choice of solvent is crucial for successful crystallization.[6][7] Below is a table of common solvents and their properties that can be considered for this compound.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Hydrogen Bonding | Comments |
| Ethanol | 78 | 24.3 | Donor & Acceptor | Good starting solvent; often used for recrystallization of polar compounds. |
| Isopropanol | 82 | 18.3 | Donor & Acceptor | Similar to ethanol but less polar.[8] |
| Ethyl Acetate | 77 | 6.0 | Acceptor | A moderately polar solvent, often used in combination with non-polar solvents. |
| Toluene | 111 | 2.4 | None | Good for less polar compounds; can be used as an anti-solvent with more polar solvents. |
| Heptane/Hexane | 98/69 | 1.9 | None | Non-polar solvents, typically used as anti-solvents. |
| Water | 100 | 80.1 | Donor & Acceptor | Can be used as an anti-solvent for compounds soluble in polar organic solvents. |
Note: It is recommended to perform small-scale solubility tests across a range of these solvents to determine the best system for your compound.
References
- At Tianming Pharmaceutical. (2025).
- Benchchem. (n.d.). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13353058, Ethyl 2-(methylamino)
- Syrris. (n.d.).
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
- Achieve Chem. (2024).
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E, 72(Pt 7), 963–969.
- Zhanghua. (2025). Crystallization Challenges in Pharmaceutical Products.
- Universität Potsdam. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2014). How to get (or crystallize)
- Sigma-Aldrich. (n.d.). Ethyl 3-(methylamino)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541480, Ethyl 3-(methylamino)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12634159, Ethyl 2-methyl-2-(methylamino)
- ChemicalBook. (n.d.). methyl 3-(methylamino)
- ResearchGate. (2014).
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67509027, Ethyl 2-methyl-3-oxo-3-(phenylamino)
- HANGZHOU LEAP CHEM CO., LTD. (n.d.). Buy Ethyl 2-methyl-3-(methylamino)
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. unifr.ch [unifr.ch]
- 7. syrris.com [syrris.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Ethyl 2-methyl-3-(methylamino)propanoate Synthesis
Here is the technical support center for the synthesis of Ethyl 2-methyl-3-(methylamino)propanoate.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Our goal is to provide practical, experience-driven advice to help you anticipate and troubleshoot challenges inherent in scaling up this process.
The primary synthetic route involves the aza-Michael addition of methylamine to ethyl methacrylate. While straightforward on paper, this reaction presents several scale-up challenges, including thermal management, control of side reactions, and efficient product purification. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most robust and widely used method for this synthesis is the direct conjugate addition (aza-Michael addition) of methylamine to ethyl methacrylate.[1][2] This reaction is typically performed in a suitable solvent and can be conducted without a catalyst, although basic or acidic catalysts can be used.[3][4] For scale-up, a solvent-based, catalyst-free approach is often preferred to simplify work-up and avoid catalyst removal steps.
The reaction is as follows: Methylamine + Ethyl Methacrylate → this compound
Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of this reaction?
Controlling the following parameters is crucial for a successful, safe, and reproducible scale-up:
-
Temperature: The Michael addition is exothermic. Inadequate heat removal in a large reactor can lead to a runaway reaction, causing excessive byproduct formation and potential safety hazards.
-
Rate of Addition: The rate at which methylamine is added to the reactor directly controls the rate of heat generation. A slow, controlled addition is paramount for thermal management.
-
Agitation/Mixing: Efficient mixing is required to ensure uniform temperature distribution and concentration of reactants, preventing localized "hot spots" and minimizing the formation of the double-addition byproduct.
-
Stoichiometry: The molar ratio of reactants is critical. An excess of ethyl methacrylate can lead to higher levels of the double-addition impurity, while a large excess of methylamine can complicate its removal during work-up.[5]
Q3: What are the primary safety hazards associated with this process at scale?
Scaling up introduces significant safety considerations that must be addressed:
-
Methylamine Handling: Methylamine is a flammable and corrosive gas, typically used as a solution in THF, ethanol, or water. Ensure adequate ventilation and use a closed-system for transfers to prevent exposure.[6]
-
Thermal Runaway: As mentioned, the reaction's exothermicity is a major concern. Reactor cooling systems must be appropriately sized, and an emergency quench plan should be in place.
-
Flammable Solvents: The use of solvents like ethanol or THF requires adherence to all protocols for handling flammable liquids, including proper grounding of equipment to prevent static discharge.[7]
-
Pressure Management: If the reaction temperature exceeds the boiling point of the solvent or methylamine, pressure can build within the reactor. Ensure the reactor is equipped with appropriate pressure relief systems.
Troubleshooting Guide
This section addresses specific problems that may arise during your scale-up campaign.
Category 1: Reaction Execution & Control
-
Potential Cause 1: Poor Mixing. In large reactors, inefficient agitation can lead to poor mass transfer. The reactants may not be interacting effectively, especially if methylamine is introduced below the surface of the liquid.
-
Solution 1:
-
Validate Mixing Efficiency: Characterize the mixing in your reactor system. Ensure the agitator speed is sufficient to create a vortex and homogenize the reactants quickly.
-
Subsurface Addition: Introduce the methylamine solution below the surface of the ethyl methacrylate solution to ensure immediate contact and reaction.
-
-
Potential Cause 2: Incorrect Reagent Stoichiometry. An error in calculating the amount of methylamine solution (which can vary in concentration) can lead to it being the limiting reagent.
-
Solution 2:
-
Assay Methylamine Solution: Always titrate or perform an analytical check on the concentration of the methylamine solution before use. Do not rely solely on the label value.
-
In-Process Control (IPC): Use GC or LC-MS to monitor the disappearance of the limiting reagent to track reaction progress accurately.
-
-
Potential Cause: Rate of Addition is Too High. The most common cause of a thermal runaway is adding the methylamine too quickly for the reactor's cooling system to handle the generated heat.
-
Solution:
-
Reduce Addition Rate: Immediately stop the addition and allow the cooling system to bring the temperature back to the setpoint. Resume addition at a significantly slower rate.
-
Model the Exotherm: For future batches, perform calorimetric studies (e.g., using a Reaction Calorimeter - RC1) on a lab scale to accurately model the heat flow. This data is essential for safely designing the large-scale addition profile.
-
Lower Initial Temperature: Start the reaction at a lower initial temperature to provide a larger buffer for the exotherm.
-
Category 2: Product Purity & Byproducts
-
Explanation: The product, this compound, is a secondary amine and can act as a nucleophile itself, reacting with a second molecule of ethyl methacrylate to form a tertiary amine byproduct.
-
Potential Cause 1: Localized High Concentration of Ethyl Methacrylate. If methylamine is added to a large, poorly mixed volume of ethyl methacrylate, the initial reaction product will be surrounded by an excess of the electrophile, favoring the second addition.
-
Solution 1 (Reverse Addition):
-
Add the ethyl methacrylate slowly to the methylamine solution instead of the other way around. This ensures that the primary amine (methylamine) is always in excess, minimizing the chance for the secondary amine product to react.
-
-
Potential Cause 2: High Reaction Temperature. Higher temperatures can increase the rate of the second addition relative to the first.
-
Solution 2:
-
Maintain a lower reaction temperature (e.g., 0-10 °C) throughout the addition and reaction hold time. This requires a more efficient cooling system but provides better selectivity.
-
-
Explanation: Ethyl methacrylate can undergo anionic polymerization, which can be initiated by strong bases. While methylamine is a weak base, impurities or localized high temperatures can promote this side reaction.
-
Solution:
-
Use an Inhibitor: Ensure the ethyl methacrylate starting material contains a polymerization inhibitor like MEHQ (hydroquinone monomethyl ether).[8]
-
Maintain Low Temperature: Keep the reaction temperature low to disfavor polymerization.
-
Avoid Strong Bases: Do not use strong base catalysts (e.g., hydroxides, alkoxides) unless absolutely necessary and with strict temperature control.
-
Category 3: Work-up & Isolation
-
Potential Cause: The amine product can act as a surfactant, stabilizing emulsions between the organic and aqueous layers, especially after a basic wash.
-
Solution:
-
Add Brine: Add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break emulsions by "salting out" the organic components.
-
Minimize Agitation: During extraction, use gentle agitation (e.g., slow stirring or rocking) instead of vigorous shaking, which promotes emulsion formation.
-
Filter through Celite®: For persistent emulsions, filtering the entire mixture through a pad of diatomaceous earth (Celite®) can sometimes help break up the dispersed phase.
-
-
Potential Cause 1: Product Decomposition. β-amino esters can be thermally labile. Prolonged exposure to high temperatures during distillation can lead to decomposition or polymerization in the distillation pot.
-
Solution 1:
-
Use High Vacuum: Employ a good vacuum pump (e.g., <1 torr) to lower the boiling point of the product, allowing distillation to occur at a lower temperature.
-
Short Path Distillation: For larger scales, consider using a wiped-film or short-path distillation apparatus, which minimizes the residence time of the product on hot surfaces.
-
-
Potential Cause 2: Inefficient Fractionation. Poor separation between the desired product and lower or higher boiling impurities.
-
Solution 2:
-
Use a Fractionating Column: Ensure your distillation setup includes a column with sufficient theoretical plates (e.g., a Vigreux or packed column) to achieve good separation.[8]
-
Collect Fractions: Collect the distillate in several fractions and analyze each by GC to identify the pure product cuts. Do not combine fractions until purity is confirmed.
-
Visualized Workflows and Data
General Scale-Up Workflow
The following diagram outlines the key stages of the process, from planning to final product.
Caption: Decision tree for troubleshooting low product yield.
Typical Process Parameters: Lab vs. Scale-Up
| Parameter | Lab Scale (250 mL flask) | Pilot Scale (50 L reactor) | Key Consideration |
| Ethyl Methacrylate | 50 g | 10 kg | Maintain same reactant ratios. |
| Solvent (Ethanol) | 100 mL | 20 L | Ensure sufficient volume for good agitation. |
| Methylamine Addition Time | 15-20 minutes | 2-4 hours | Critical for heat management. Addition rate must be scaled based on reactor surface area and cooling capacity, not just volume. |
| Agitation Speed | 500 RPM (magnetic stir) | 150-250 RPM (impeller) | Goal is surface vortex and good turnover, not just RPM matching. |
| Max Internal Temp | < 25 °C | < 20 °C | Tighter control is needed at scale due to lower surface-area-to-volume ratio. |
| Work-up Extraction | Separatory Funnel | Reactor + Phase Transfer | Allow for longer phase separation times. Use brine washes proactively. |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis (50 L Reactor)
Safety: This procedure must be conducted in a walk-in fume hood or a well-ventilated plant environment. All personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses, and chemically resistant gloves. Ensure all equipment is properly grounded.
-
Reactor Preparation:
-
Ensure the 50 L glass-lined reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Start the agitator at a moderate speed (e.g., 150 RPM).
-
Begin cooling the reactor jacket to 0-5 °C.
-
-
Charging Reactants:
-
Charge ethyl methacrylate (10.0 kg) and anhydrous ethanol (20 L) to the reactor.
-
Wait for the internal temperature of the reactor contents to reach ≤ 5 °C.
-
-
Methylamine Addition:
-
Prepare a solution of methylamine (e.g., 40% in water or 2M in THF). The exact amount should be calculated to be 1.05-1.10 molar equivalents to the ethyl methacrylate.
-
Using a dosing pump, add the methylamine solution via a subsurface dip tube over a period of 2-4 hours.
-
CRITICAL: Monitor the internal temperature continuously. The addition rate must be controlled to ensure the temperature does not exceed 20 °C. If the temperature rises rapidly, stop the addition immediately.
-
-
Reaction and Monitoring:
-
Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.
-
Take a sample for IPC analysis (GC). The reaction is complete when <1% of the ethyl methacrylate remains.
-
-
Work-up:
-
Cool the reactor to 10-15 °C.
-
Slowly add purified water (20 L) to quench the reaction.
-
Stop agitation and allow the layers to separate (this may take 30-60 minutes).
-
Drain the lower aqueous layer.
-
Add saturated brine solution (10 L) to the remaining organic layer, stir gently for 15 minutes, and allow the layers to separate again. Drain the lower aqueous layer.
-
-
Isolation:
-
Transfer the organic layer to a suitable vessel containing anhydrous sodium sulfate or magnesium sulfate. Stir for 1 hour to dry.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure (rotary evaporator for smaller scale, or reactor vacuum for pilot) to remove the ethanol solvent. The remaining crude oil is ready for purification.
-
Protocol 2: High-Vacuum Distillation
-
Setup:
-
Assemble a distillation apparatus with a heating mantle, a distillation flask, a short Vigreux column, a condenser, a fraction collector (cow or spider), and a cold trap protecting a high-vacuum pump.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
-
Procedure:
-
Charge the crude oil to the distillation flask (do not fill more than 2/3 full).
-
Begin slowly applying vacuum. The mixture may bubble as residual solvent is removed.
-
Once a high vacuum is achieved (<1 torr), slowly begin heating the distillation pot.
-
Collect and discard any initial low-boiling fractions (forerun).
-
Collect the main product fraction at the expected boiling point and temperature range.
-
Stop the distillation before the pot goes completely dry to avoid the formation of non-volatile residues.
-
Cool the system and vent to nitrogen before disassembling. Analyze the collected fractions for purity.
-
References
- ResolveMass Laboratories Inc. Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
-
Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. [Link]
-
Li, S., et al. (2018). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 23(11), 2959. [Link]
- Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling.
- Anderson, D.G., et al. (2005). Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery.
- Echemi. Ethyl 2-methyl-3-(methylamino)
-
PubChem. Ethyl 3-(methylamino)propanoate. National Institutes of Health. [Link]
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Cárdenas-Pérez, S., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-349. [Link]
-
Cárdenas-Pérez, S., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Center for Biotechnology Information. [Link]
- Google Patents. Ethyl 3-(pyridin-2-ylamino)
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. [Link]
-
Gody, G., et al. (2014). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Ethyl 3-(methylamino)propanoate | C6H13NO2 | CID 541480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Preventing byproduct formation in Ethyl 2-methyl-3-(methylamino)propanoate synthesis
A Guide to Preventing Byproduct Formation and Maximizing Yield
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-3-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this synthesis and wish to optimize their reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the most common challenges encountered during this procedure, focusing specifically on the prevention of unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved via a Michael addition (or conjugate addition) reaction.[1][2] This involves the reaction of a Michael donor, in this case, methylamine, with a Michael acceptor, ethyl methacrylate.[3] The nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester, leading to the desired product.
Q2: I'm observing a significant high-boiling point impurity in my crude product analysis. What is it likely to be?
The most common high-molecular-weight byproduct is the result of a secondary Michael addition, often called dialkylation. The desired product, this compound, is a secondary amine and remains nucleophilic. It can react with a second molecule of ethyl methacrylate to form Ethyl 2-methyl-3-[methyl(2-methyl-3-oxobutan-2-yl)amino]propanoate. This is a common issue when using primary amines in Michael additions.[4][5]
Q3: My reaction mixture became very viscous and difficult to stir, or even solidified. What caused this?
This is a classic sign of the polymerization of your Michael acceptor, ethyl methacrylate.[4] This can be initiated by impurities, excessive heat generated during the reaction (exotherm), or prolonged reaction times at elevated temperatures.
Q4: What are the most critical parameters to control for a clean, high-yield synthesis?
To minimize byproduct formation and prevent polymerization, you must carefully control four key parameters:
-
Stoichiometry: The molar ratio of methylamine to ethyl methacrylate.
-
Temperature: The reaction temperature must be kept low and constant.
-
Rate of Addition: The speed at which the reactants are combined.
-
Solvent: The choice of solvent can influence reactivity and heat transfer.
Troubleshooting Guide: In-Depth Analysis & Solutions
This section provides a deeper dive into the most prevalent issues, explaining the underlying mechanisms and offering robust, field-tested solutions.
Problem: Formation of the Dialkylation Byproduct
The formation of the dialkylation adduct is the most common purity challenge. Understanding its mechanism is key to its prevention.
Causality: A Competing Reaction
The Michael addition of methylamine to ethyl methacrylate produces the desired secondary amine. However, this product is also a nucleophile. It competes with the unreacted methylamine for the electrophilic ethyl methacrylate. While the primary amine is generally more reactive, under suboptimal conditions, the secondary amine product can and will react further.
Caption: Reaction pathway showing the desired mono-addition versus the undesired dialkylation.
Solutions & Preventative Measures
The core strategy is to manipulate the reaction kinetics to overwhelmingly favor the reaction of the primary amine over the secondary amine product.
-
Control of Stoichiometry: Employ a significant molar excess of methylamine. This ensures that a molecule of ethyl methacrylate is statistically far more likely to encounter a primary amine than the secondary amine product. Using an amine-to-acceptor molar ratio of 1.5:1 or higher is a common strategy.[6]
-
Controlled Addition: Add the ethyl methacrylate slowly and dropwise to the solution of methylamine. This technique, known as "inverse addition," maintains a high concentration of the primary amine throughout the reaction, suppressing the formation of the dialkylation byproduct.
-
Temperature Management: Conduct the reaction at low temperatures. Lowering the temperature (e.g., -20 °C to 0 °C) decreases the rate of both reactions but often has a more pronounced effect on the less favorable secondary reaction.[7] It also helps to safely manage the reaction exotherm. High temperatures and long reaction times are known to promote side product formation.[4]
Table 1: Impact of Key Parameters on Product Selectivity
| Parameter | Suboptimal Condition | Recommended Condition | Rationale |
| Stoichiometry (Amine:Ester) | 1:1 or less | >1.5:1 | Increases the probability of the ester reacting with the primary amine.[6] |
| Temperature | > 25 °C (Room Temp) | -20 °C to 0 °C | Slows the secondary reaction rate more significantly than the primary one.[7] |
| Addition Method | Adding amine to ester | Adding ester slowly to amine | Maintains a high concentration of the primary amine throughout the reaction. |
Problem: Polymerization of Ethyl Methacrylate
The vinyl group in ethyl methacrylate is susceptible to polymerization, which can ruin the experiment.
Causality: Uncontrolled Chain Reactions
Polymerization can be initiated either by radicals (often from heat or light) or, in this case, potentially by anionic mechanisms where the amine itself acts as an initiator. The heat generated by the exothermic Michael addition can be sufficient to trigger radical polymerization if not properly dissipated.
Solutions & Preventative Measures
-
Aggressive Cooling: Use an ice-salt bath or a cryocooler to maintain a consistently low temperature throughout the addition process.
-
Efficient Stirring: Ensure vigorous mechanical stirring to promote rapid heat transfer from the reaction mixture to the cooling bath, preventing the formation of localized "hot spots."
-
Solvent-Free vs. Solvent-Based: While solvent-free reactions can be effective, they require excellent temperature control.[8] Using a solvent like methanol or ethanol can help dissipate heat more effectively.[4][7]
-
Check Inhibitors: Ensure your starting ethyl methacrylate is fresh and contains a polymerization inhibitor (like MEHQ).
Caption: Recommended workflow for controlled reaction setup to prevent polymerization.
Validated Experimental Protocol
This protocol incorporates the best practices discussed above to provide a self-validating system for achieving a high yield of the desired product with minimal byproducts.
Materials & Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Thermometer or thermocouple probe
-
Cooling bath (ice-salt or cryostat)
-
Methylamine solution (e.g., 2M in THF or Methanol)
-
Ethyl methacrylate (inhibitor-stabilized)
-
Rotary evaporator and vacuum distillation apparatus
Step-by-Step Procedure:
-
Setup: Assemble the dry, three-neck flask with the mechanical stirrer, dropping funnel, and thermometer. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging the Reactor: Charge the flask with the methylamine solution (1.5 to 2.0 molar equivalents).
-
Cooling: Begin stirring and cool the flask in the cooling bath to a stable internal temperature of -20 °C to 0 °C. A procedure for a similar reaction specifies cooling to -20°C.[7]
-
Controlled Addition: Load the ethyl methacrylate (1.0 molar equivalent) into the dropping funnel. Add it dropwise to the cooled, stirring methylamine solution over 1-2 hours. The key is to maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to continue stirring at low temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
Workup: Once the reaction is complete (monitored by TLC or GC-MS), allow the mixture to warm to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is best purified by vacuum distillation.[7] This effectively separates the desired mono-adduct from the higher-boiling dialkylation byproduct and any non-volatile impurities. Collect the fraction corresponding to this compound.
By adhering strictly to this protocol, particularly the control of stoichiometry and temperature, researchers can reliably produce high-purity this compound and avoid the common pitfalls of byproduct formation.
References
- Organic Syntheses Procedure, Coll. Vol. 10, p.497 (2004); Vol. 78, p.14 (2002).
- methyl 3-(methylamino)
- ethyl 3-[(2-methylpropyl)
- Preparation method for ethyl 3-(pyridin-2-ylamino)
- Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone - MDPI.
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
- Investigation into thiol-(meth)
- Michael addition reaction - Wikipedia.
- Stork Enamine Reaction Mechanism - Alkylation, Acyl
- Michael Addition Reaction Mechanism - Chemistry Steps.
- ethyl 3,3-diethoxypropano
- The Michael Addition Reaction and Conjug
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
- Michael Addition - Organic Chemistry Portal.
- CN104910066A - Ethyl 3-(pyridin-2-ylamino)
- Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes - Semantic Scholar.
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Michael Addition [organic-chemistry.org]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ethyl 3-[(2-methylpropyl)amino]propanoate synthesis - chemicalbook [chemicalbook.com]
- 7. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing Enantioselectivity in the Asymmetric Synthesis of Ethyl 2-methyl-3-(methylamino)propanoate
Welcome to the technical support guide for the asymmetric synthesis of Ethyl 2-methyl-3-(methylamino)propanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing and troubleshooting this challenging but crucial synthesis. We will move beyond simple procedural steps to explore the underlying principles that govern enantioselectivity, empowering you to make informed decisions in your laboratory work.
The synthesis of chiral β-amino esters like this compound is a cornerstone of pharmaceutical development. These molecules are valuable building blocks for complex active pharmaceutical ingredients.[1][2] Achieving high enantiomeric excess (ee) is not merely an academic exercise but a critical requirement for producing safe and effective therapeutics. The most common and effective strategies for this transformation involve catalytic asymmetric Mannich-type reactions or aza-Michael additions.[1][3][4] This guide focuses on troubleshooting common issues encountered during these reactions to maximize your stereochemical control.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis.
Q1: What are the primary catalytic systems used for the asymmetric synthesis of this β-amino ester?
The most successful approaches typically rely on organocatalysis. Chiral phosphoric acids (CPAs) are particularly prominent, acting as Brønsted acid catalysts to activate the imine electrophile.[5] Another major class includes chiral amines, such as proline and its derivatives, which operate via an enamine mechanism.[4][6] The choice of catalyst is critical and depends on the specific reaction pathway, such as a Mannich reaction between an imine and a ketone/aldehyde precursor or an aza-Michael addition to an α,β-unsaturated ester.[3]
Q2: I'm setting up this reaction for the first time. What is a realistic target for enantiomeric excess (ee)?
With a well-optimized system, it is reasonable to target enantiomeric excesses upwards of 90%.[7][8] However, initial screening runs may yield lower values. It is not uncommon to see ee values in the range of 60-80% before fine-tuning parameters like catalyst, solvent, and temperature.[9][10] Published literature often reports the highest achieved ee after extensive optimization, so do not be discouraged by initial lower results.
Q3: How critical is the purity of my starting materials and the reaction environment?
Extremely critical. Asymmetric catalysis is a sensitive process where trace impurities can have a disproportionately large impact on enantioselectivity.[11] Key considerations include:
-
Catalyst Purity: The enantiomeric purity of your catalyst is paramount. Any contamination with the opposite enantiomer will directly decrease the ee of your product.
-
Reagent Purity: Impurities in substrates can act as catalyst poisons or participate in non-selective background reactions.[10]
-
Anhydrous Conditions: Many organocatalytic systems are sensitive to moisture, which can hydrolyze intermediates or deactivate the catalyst.[11] Ensure all glassware is flame- or oven-dried and use anhydrous solvents.
Part 2: Troubleshooting Guide: Low Enantioselectivity
This section provides a structured approach to diagnosing and resolving suboptimal enantiomeric excess.
Problem: My reaction yields the correct product, but the enantiomeric excess is significantly lower than expected.
Low ee is the most common challenge in asymmetric synthesis. The root cause is often a subtle issue in the reaction setup that destabilizes the preferred chiral transition state, allowing the competing, lower-selectivity pathway to dominate. This guide will help you systematically identify and correct the issue.
Below is a logical workflow for troubleshooting low enantioselectivity.
Step 1: Validate Your Analytical Method
Before you modify your reaction, you must trust your data. An unoptimized chiral chromatography method can give a false impression of low ee.[10]
Q: How can I be certain my chiral HPLC/GC method is accurate?
A: You must validate your method with a true racemic sample of the product, this compound.
Protocol: Racemic Standard Analysis
-
Synthesize a Racemic Standard: Prepare the product using a non-chiral catalyst (e.g., a simple acid like acetic acid or a base like triethylamine) to ensure a 50:50 mixture of enantiomers.
-
Analyze the Standard: Inject the racemic sample into your chiral HPLC or GC system.
-
Evaluate the Chromatogram: A valid method will show two distinct, baseline-resolved peaks with equal peak areas.
-
Troubleshoot: If you see overlapping peaks or a single broad peak, your analytical method is not suitable and must be optimized before you can assess your reaction's enantioselectivity. Optimization may involve changing the chiral stationary phase (column), mobile phase composition, flow rate, or temperature.
Step 2: Investigate the Catalyst System
The chiral catalyst is the heart of the reaction. Its purity, activity, and concentration are critical determinants of enantioselectivity.
Q: My analytical method is validated, but my ee is still low. Could my chiral phosphoric acid (CPA) catalyst be the issue?
A: Absolutely. The catalyst's integrity is the most common culprit for poor stereocontrol. Several factors could be at play:
-
Enantiomeric Purity: The ee of your product can never exceed the ee of your catalyst. Verify the enantiomeric purity of the catalyst from the supplier's certificate of analysis or by measuring its optical rotation and comparing it to literature values.
-
Chemical Purity & Degradation: Impurities can inhibit the catalyst. CPAs can degrade if handled improperly. Always handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox).[9][11]
-
Catalyst Loading: The concentration of the catalyst is crucial. Too low a loading may result in a slow reaction or allow a non-catalyzed, non-selective background reaction to dominate. Conversely, excessively high loading is uneconomical and can sometimes lead to aggregation or side reactions.
Data-Driven Approach: Catalyst Loading Optimization
A systematic optimization of catalyst loading is a high-yield troubleshooting step.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 48 | 65 | 75 |
| 2 | 36 | 88 | 89 |
| 5 | 24 | >95 | 94 |
| 10 | 24 | >95 | 93 |
Illustrative data based on trends reported for CPA-catalyzed Mannich reactions.[7]
As the table shows, there is often a "sweet spot" for catalyst loading that provides the best balance of reaction rate and enantioselectivity.
Step 3: Optimize Reaction Conditions
The reaction environment dictates the delicate energy balance between the two diastereomeric transition states that lead to the (R) and (S) products. Even minor changes can have a major impact.
Q: I've confirmed my catalyst is active and optimally loaded. How does temperature affect my enantioselectivity?
A: Temperature is one of the most powerful variables for controlling enantioselectivity. In most cases, lowering the temperature will increase the ee.
Causality: The difference in activation energy (ΔΔG‡) between the two competing diastereomeric transition states determines the enantiomeric ratio of the product. Lowering the temperature makes the reaction more sensitive to this energy difference, thus amplifying the preference for the lower-energy transition state that leads to the major enantiomer.[12] However, this comes at the cost of a slower reaction rate. You must find the optimal balance.
Experimental Protocol: Temperature Screening
-
Setup: Prepare several identical reactions in parallel.
-
Temperature Control: Place each reaction in a precisely controlled cooling bath (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Monitoring: Monitor each reaction by TLC or LC-MS until the starting material is consumed.
-
Analysis: Quench each reaction and carefully measure the ee.
-
Decision: Plot ee vs. temperature to identify the temperature that provides the best combination of selectivity and practical reaction time.
Q: Can the choice of solvent dramatically alter the outcome?
A: Yes, the solvent plays a critical role in stabilizing the catalyst-substrate complex and the transition state.[9] A solvent screen is essential.
Causality: Solvents can influence the reaction through polarity, viscosity, and their ability to form hydrogen bonds. For CPA catalysis, non-coordinating, apolar solvents like toluene or dichloromethane often give the best results because they do not compete with the substrate for binding to the catalyst's active site.[7] More polar or coordinating solvents like THF or acetonitrile can sometimes interfere with the catalyst-substrate interaction, leading to lower ee.
Part 4: References
-
Funabiki, K., et al. (2011). Chiral Phosphoric Acid Catalyzed Enantioselective Synthesis of β-Amino-α,α-difluoro Carbonyl Compounds. Organic Letters. Retrieved from [Link]
-
Wang, Y., et al. (2020). Synthesis of Chiral Diarylmethylamides via Catalytic Asymmetric Aza-Michael Addition of Amides to ortho-Quinomethanes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Deng, L., et al. (2006). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Journal of the American Chemical Society. Retrieved from [Link]
-
Pápai, Z., et al. (2022). Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions. Molecules. Retrieved from [Link]
-
Lin, C., et al. (2025). Chiral Phosphoric Acid Catalyzed Asymmetric Mannich Reaction of 2-Aryl-3 H -indol-3-ones with α-H Diazoacetates. ResearchGate. Retrieved from [Link]
-
Almasi, D., et al. (2007). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. Retrieved from [Link]
-
Request PDF. (n.d.). A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral phosphoric acid-catalyzed Mannich reaction of 2-aryl-3H-indol-3-ones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.5: Chiral Phosphoric Acids (PAs). Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Buchcic, A., et al. (2019). Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines. Catalysts. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Enantioselective Mannich Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective anti-Mannich reaction catalyzed by modularly designed organocatalysts. Retrieved from [Link]
-
Goodman, C. G., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Retrieved from [Link]
-
PubMed. (n.d.). Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected methods for the asymmetric synthesis of chiral γ‐amino esters.... Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach. Retrieved from [Link]
-
RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from
-
PubChem. (n.d.). Ethyl 2-methyl-2-(methylamino)propanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]
Sources
- 1. Enantioselective Mannich Reaction - Buchler GmbH [buchler-gmbh.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions | MDPI [mdpi.com]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. blogs.rsc.org [blogs.rsc.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of Ethyl 2-methyl-3-(methylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Ethyl 2-methyl-3-(methylamino)propanoate. Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document moves beyond a simple data report to offer a detailed, practical guide. We will explore the theoretical underpinnings of the expected NMR spectra, present a predicted spectral analysis based on established chemical shift principles and data from analogous structures, and provide a robust experimental protocol for acquiring high-quality NMR data. Furthermore, we will compare NMR spectroscopy with alternative analytical techniques, offering a holistic perspective on the characterization of this molecule.
Introduction: The Structural Significance of this compound
This compound is a bifunctional organic molecule incorporating both an ester and a secondary amine. This structural motif is of interest in synthetic chemistry and drug discovery, potentially serving as a versatile building block for more complex molecules. Accurate structural elucidation is paramount for its application, and NMR spectroscopy stands as the gold standard for this purpose. This guide will provide the necessary tools to confidently identify and characterize this compound.
Predicted ¹H and ¹³C NMR Spectral Analysis
Molecular Structure:
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit seven distinct signals. The predicted chemical shifts (δ) in ppm, multiplicities, and integration values are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Rationale |
| a | -O-CH₂-CH₃ | 1.25 | Triplet | 3H | ~7.1 | Shielded methyl group of the ethyl ester, split by the adjacent methylene group. |
| b | -O-CH₂-CH₃ | 4.12 | Quartet | 2H | ~7.1 | Deshielded methylene group of the ethyl ester due to the adjacent oxygen, split by the methyl group.[1][2] |
| c | -CH(CH₃)- | 2.60 | Multiplet | 1H | - | Methine proton, expected to be a complex multiplet due to coupling with the adjacent methyl and methylene protons. |
| d | -CH(CH₃)- | 1.15 | Doublet | 3H | ~6.8 | Methyl group attached to the chiral center, split by the methine proton. |
| e | -CH₂-NH- | 2.80 | Multiplet | 2H | - | Methylene group adjacent to the nitrogen, likely appearing as a multiplet due to coupling with the methine and N-H protons.[3] |
| f | -NH-CH₃ | 2.45 | Singlet | 3H | - | Methyl group attached to the nitrogen. |
| g | -NH- | Variable (1.0-3.0) | Broad Singlet | 1H | - | The N-H proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift is highly dependent on concentration and solvent.[4] |
Key Interpretive Points for ¹H NMR:
-
Ethyl Ester Moiety: The characteristic triplet and quartet of the ethyl group are expected at approximately 1.25 ppm and 4.12 ppm, respectively.[2][5] The downfield shift of the methylene quartet is a clear indicator of its proximity to the electronegative oxygen atom of the ester.[1]
-
Aliphatic Chain: The protons on the propanoate backbone will exhibit complex splitting patterns due to diastereotopicity arising from the chiral center at C2.[6]
-
Amine Group: The N-H proton signal is often broad and its integration can be unreliable.[4][7] Its presence can be confirmed by a D₂O exchange experiment, where the signal will disappear. The protons on the carbons adjacent to the nitrogen are deshielded and typically appear in the 2.3-3.0 ppm range.[3]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon environment in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Assignment | Predicted δ (ppm) | Rationale |
| 1 | -O-CH₂-C H₃ | ~14 | The shielded terminal carbon of the ethyl group. |
| 2 | -O-C H₂-CH₃ | ~60 | The carbon of the ethyl group bonded to oxygen, significantly deshielded.[8] |
| 3 | -C H(CH₃)- | ~45 | The methine carbon at the chiral center. |
| 4 | -CH(C H₃)- | ~17 | The methyl group attached to the chiral center. |
| 5 | -C H₂-NH- | ~50 | The methylene carbon adjacent to the nitrogen.[3] |
| 6 | -NH-C H₃ | ~36 | The methyl carbon attached to the nitrogen.[9] |
| 7 | C =O | ~174 | The carbonyl carbon of the ester, appearing significantly downfield.[8] |
Key Interpretive Points for ¹³C NMR:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the downfield end of the spectrum.[8]
-
Carbons Bonded to Heteroatoms: Carbons directly attached to oxygen and nitrogen are shifted downfield due to the electronegativity of these atoms.[3][8]
-
Aliphatic Carbons: The remaining aliphatic carbons will appear in the more shielded region of the spectrum.
Experimental Protocol for NMR Data Acquisition
This section outlines a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice as it is a common and effective solvent for a wide range of organic molecules. If the N-H proton signal is of particular interest and exchange needs to be minimized, a non-protic solvent like acetonitrile-d₃ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[10][11]
-
Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm). If not present, a small amount can be added.
Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
Workflow for NMR Analysis
Caption: Experimental workflow for NMR characterization.
Comparison with Alternative Analytical Techniques
While NMR is the definitive method for structural elucidation, other techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry. | Unambiguous structure determination. | Lower sensitivity, more expensive instrumentation. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, N-H, C-O). | Fast, inexpensive, good for functional group identification. | Provides limited structural information, complex spectra. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula. | Does not provide detailed connectivity, isomers can be difficult to distinguish. |
| Gas Chromatography (GC) | Purity and retention time. | Excellent for separating volatile compounds and assessing purity. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time. | Versatile for a wide range of compounds, including non-volatile ones. | Can be more complex to develop methods. |
Conclusion
The comprehensive NMR characterization of this compound is achievable through a combination of predictive analysis and systematic experimental work. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and validate the structure of this molecule. By understanding the expected spectral features and employing a robust experimental protocol, scientists can ensure the integrity of their materials and the reliability of their research outcomes.
References
-
Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved January 16, 2026, from [Link]
-
Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. (2018). Science and Education Publishing. [Link]
-
Splitting of ethyl ester proton NMR. (2020). Chemistry Stack Exchange. [Link]
-
NMR in Lab- Solvent Impurities. (2022). Chemistry LibreTexts. [Link]
-
Proton NMR Chemical Shifts. (2023). California State University Stanislaus. [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
-
¹³C NMR chemical shifts of amines 28-30 and of their N-oxides 28ax-30ax a. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0034239). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]
-
¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0031248). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]
-
Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179. [Link]
-
NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024, March 20). YouTube. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved January 16, 2026, from [Link]
-
Video: NMR Spectroscopy Of Amines. (2025). JoVE. [Link]
-
¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
Interpretaion of HNMR of ethyl propanoate (Figure A). (2024). Filo. [Link]
-
Ethyl 3-(methylamino)propanoate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.
-
Ethyl-E-3-(methylamino)-propenoate - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]
-
Ethyl 2-methyl-2-(methylamino)propanoate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Purity Assessment of Ethyl 2-methyl-3-(methylamino)propanoate: HPLC vs. GC-MS
In the landscape of pharmaceutical development and chemical manufacturing, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a molecule like Ethyl 2-methyl-3-(methylamino)propanoate, an amino acid ester with potential applications as an intermediate or building block, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for this specific purpose. Our focus is not just on the "how," but the "why," grounding every experimental choice in the physicochemical properties of the analyte and the fundamental principles of each technique.
The Analyte: Understanding this compound
Before selecting an analytical technique, a thorough understanding of the target molecule is critical.
-
Structure: C₇H₁₅NO₂
-
Molecular Weight: 145.20 g/mol .[1]
-
Key Functional Groups: Secondary amine (-NH-), Ester (-COO-).
-
Physicochemical Properties: The presence of the amine and ester groups imparts a degree of polarity. While it is a relatively small molecule, it is not exceptionally volatile. Crucially, like many amino acid derivatives, it possesses thermal lability; the molecule can degrade at high temperatures.[2] This property is a pivotal factor in our choice and optimization of analytical methods.
The primary goal of a purity assessment is to quantify the main compound and to detect, identify, and quantify any impurities. These impurities could include starting materials, by-products from synthesis, or degradation products.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is a premier technique for analyzing compounds in a liquid matrix, making it exceptionally well-suited for non-volatile or thermally labile substances.[3][4]
The "Why": Rationale for HPLC in This Context
Given the thermal lability of this compound, HPLC is an inherently safer choice as it is performed at or near ambient temperature, minimizing the risk of on-instrument degradation and the generation of artificial impurities. The technique's strength lies in its ability to separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Causality Behind Method Choices:
-
Mode of Separation: Reversed-Phase (RP) chromatography is the logical starting point.[5][6][7][8] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (like a water/acetonitrile mixture).[5][9] Our analyte, being moderately polar, will have a good affinity for both phases, allowing for effective separation from more polar or less polar impurities by fine-tuning the mobile phase composition.
-
Column Selection: A C18 (octadecyl-silica) column is the most common and versatile choice for reversed-phase separations, offering robust hydrophobic interactions.[10]
-
Mobile Phase: A buffered mobile phase is essential. The secondary amine in our analyte has a pKa, meaning its ionization state (and thus its retention) is pH-dependent. Buffering the aqueous portion of the mobile phase (e.g., with phosphate or formate) ensures a stable pH, leading to reproducible retention times and improved peak shapes.
-
Detection: The analyte lacks a strong chromophore, making UV detection at low wavelengths (e.g., 200-210 nm) a possibility, though sensitivity might be limited. A more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed. However, for impurity profiling, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable as it provides spectral information, helping to distinguish between different impurity peaks.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be self-validating by incorporating system suitability tests (SST), a non-negotiable requirement by regulatory bodies like the USP to ensure the system is performing correctly before any analysis.[11][12][13][14]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
Procedure:
-
System Preparation: Equilibrate the entire system with the initial mobile phase conditions for at least 30 minutes.
-
System Suitability Test (SST):
-
Prepare an SST solution containing the analyte and a known, closely eluting impurity.
-
Perform five replicate injections of the SST solution.
-
Acceptance Criteria:
-
-
Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1.0 mg/mL) in the sample diluent.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Determine the area percent of the main peak and any impurities in the sample chromatogram. Purity is typically calculated as:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Workflow Diagram
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification
GC-MS combines the separation power of gas chromatography with the highly specific detection of mass spectrometry.[15] It is the gold standard for identifying volatile and semi-volatile compounds.[16]
The "Why": Rationale for GC-MS in This Context
While HPLC is excellent for quantification, GC-MS offers unparalleled identification capabilities for impurities that are amenable to the technique. The mass spectrometer fragments molecules in a reproducible way, creating a "chemical fingerprint" that can be compared against extensive libraries for positive identification.[17]
Causality Behind Method Choices:
-
Thermal Lability Concern: This is the most significant challenge. Amino acids and their esters are known to be thermally labile and can decompose in the hot GC injector port.[2][18][19] This necessitates careful optimization of the injection temperature to minimize degradation.
-
Derivatization as a Solution: To overcome thermal lability and improve chromatographic behavior (e.g., reduce peak tailing caused by the polar amine group), derivatization is often required.[2][18] Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective strategy.[18] This process replaces the active hydrogen on the amine group with a non-polar, thermally stable silyl group, making the molecule more volatile and suitable for GC analysis.
-
Ionization Method: Electron Ionization (EI) is the standard method for GC-MS.[17][20] In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to ionize and fragment.[20][21] The resulting fragmentation pattern is highly characteristic and reproducible, which is crucial for library searching and structural elucidation.[16][21]
Experimental Protocol: A Robust GC-MS Method
This protocol includes the critical derivatization step required for reliable analysis of this compound class.
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer with an EI source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C (start low and optimize to minimize degradation).
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 amu.
Procedure:
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of MSTFA (silylation reagent).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Allow to cool to room temperature before injection.
-
-
System Preparation: Condition the column and verify MS tune.
-
Analysis: Inject 1 µL of the derivatized sample solution in split mode (e.g., 20:1 split ratio).
-
Data Processing:
-
Identify the peak for the derivatized analyte based on its retention time and mass spectrum.
-
For any other peaks observed (impurities), perform a library search (e.g., NIST/Wiley) on their mass spectra to tentatively identify them.
-
Calculate the area percent purity from the Total Ion Chromatogram (TIC).
-
GC-MS Workflow Diagram
Caption: GC-MS workflow including derivatization.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is "better," but which is more "fit for purpose" based on the analytical question being asked. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, and the parameters below are key considerations.[22][23][24]
| Parameter | HPLC (Reversed-Phase) | GC-MS (with Derivatization) | Senior Scientist's Insight |
| Analyte Suitability | Excellent. Ideal for thermally labile and non-volatile compounds. No risk of on-instrument degradation. | Conditional. Requires derivatization to handle thermal lability and polarity. Risk of incomplete derivatization or side reactions. | HPLC is the primary choice for accurate quantification. GC-MS is a secondary, powerful tool for identification if derivatization is successful. |
| Specificity | Good to Excellent. DAD provides spectral confirmation. Co-elution can be an issue but is often resolved with method development. | Excellent. Mass spectral data provides a unique fingerprint for each compound, offering unparalleled specificity. | For impurity identification, GC-MS is superior. For separating isomers or closely related compounds, HPLC often has higher resolving power. |
| Quantification | Excellent. Highly reproducible with linear responses over a wide dynamic range. The gold standard for assay and purity. | Good. Can be quantitative, but the derivatization step adds a potential source of variability and error. | Trust HPLC for the numbers. Use GC-MS to tell you what the impurity numbers represent. |
| Impurity ID | Limited. Retention time alone is not sufficient for identification. Requires coupling to MS (LC-MS) for definitive ID. | Excellent. Standard EI libraries are extensive, allowing for rapid and confident tentative identification of unknown impurities. | This is the key advantage of GC-MS. It can identify unexpected impurities that HPLC would only show as an unknown peak. |
| Throughput & Ease | High. Modern UPLC/UHPLC systems offer very fast analysis times. The method is straightforward once developed. | Moderate. The derivatization step adds significant time and complexity to the sample preparation process. | For routine QC testing, HPLC's simplicity and speed are major advantages. |
Conclusion and Recommendations
For a comprehensive purity assessment of this compound, a complementary approach leveraging the strengths of both HPLC and GC-MS is the most scientifically sound strategy.
-
For Routine Quality Control (QC) and Release Testing: HPLC is the recommended primary technique. Its robustness, high precision for quantification, and direct applicability to the thermally labile analyte without derivatization make it ideal for determining purity and assay values. It directly addresses the question: "What is the purity level?"
-
For Impurity Profiling, Method Development, and Investigations: GC-MS is an indispensable secondary technique. Its power lies in definitively answering the question: "What are the impurities?" The structural information it provides is critical during process development to understand reaction pathways and for investigating out-of-spec batches.
By integrating these two techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of their materials and satisfying the rigorous demands of the industry.
References
- MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.
- National Institutes of Health. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
- ResearchGate. (n.d.). HPLC separation of acidic amino acid esters (A) Asp and (B) Glu....
- National Institutes of Health. (n.d.). Ethyl 3-(methylamino)propanoate. PubChem.
- Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
- National Institutes of Health. (2021, May 24). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
- SCION Instruments. (n.d.). What are the common ionization methods for GC/MS.
- Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
- U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- ResearchGate. (n.d.). Analysis of Volatile and Flavor Compounds in Grilled Lean Beef by Stir Bar Sorptive Extraction and Thermal Desorption—Gas Chromatography Mass Spectrometry.
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
- Shimadzu Corporation. (n.d.). Ionization Modes: EI.
- LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
- YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- Journal of Food Science and Technology. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra.
- National Institutes of Health. (n.d.). Ethyl 2-methyl-2-(methylamino)propanoate. PubChem.
- Technology Networks. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Office of Justice Programs. (n.d.). Thermal Degradation Analysis of Amino Acids in Fingerprint Residue by Pyrolysis GC-MS to Develop New Latent Fingerprint Developing Reagents.
- ResearchGate. (n.d.). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues.
- ScienceDirect. (2024, April 9). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8.
- Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- ChemicalBook. (n.d.). methyl 3-(methylamino)propanoate synthesis.
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques.
- YouTube. (2024, February 11). Reverse phase chromatography.
Sources
- 1. Ethyl 2-methyl-2-(methylamino)propanoate | C7H15NO2 | CID 12634159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chromtech.com [chromtech.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. usp.org [usp.org]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 17. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Thermal Degradation Analysis of Amino Acids in Fingerprint Residue by Pyrolysis GC-MS to Develop New Latent Fingerprint Developing Reagents | Office of Justice Programs [ojp.gov]
- 20. What are the common ionization methods for GC/MS [scioninstruments.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 23. researchgate.net [researchgate.net]
- 24. fda.gov [fda.gov]
A Comparative Guide to the Synthetic Routes of Ethyl 2-methyl-3-(methylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methyl-3-(methylamino)propanoate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure, featuring a secondary amine and a chiral center, makes it an attractive intermediate for the synthesis of complex target molecules. This guide provides an in-depth comparison of two primary synthetic routes to this compound: the Aza-Michael Addition and Reductive Amination. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.
Synthetic Pathway Overview
The two principal retrosynthetic disconnections for this compound lead to readily available starting materials. The first approach involves the conjugate addition of methylamine to an α,β-unsaturated ester (Aza-Michael Addition). The second pathway relies on the reductive amination of a β-keto ester.
Caption: Overview of the two primary synthetic routes to this compound.
Route 1: Aza-Michael Addition
The Aza-Michael addition is a powerful and atom-economical method for the formation of carbon-nitrogen bonds.[1] In this approach, methylamine acts as a nucleophile, attacking the β-carbon of ethyl methacrylate, an α,β-unsaturated ester. This reaction is typically catalyzed by a base or can proceed thermally, with microwave irradiation offering a significant acceleration of the reaction rate.[2][3]
Mechanistic Rationale
The reaction proceeds via the conjugate addition of the amine to the electron-deficient alkene. The electron-withdrawing ester group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. The resulting enolate intermediate is then protonated to yield the final product.
Sources
A Senior Application Scientist's Guide to the Synthesis and Application of Substituted β-Amino Acid Esters
Topic: Ethyl 2-methyl-3-(methylamino)propanoate Versus Other β-Amino Acid Esters in Synthesis
Introduction: The Strategic Value of β-Amino Acid Esters
In the landscape of modern drug discovery and peptide science, β-amino acids and their ester derivatives represent a class of building blocks with profound strategic importance.[1][2] Unlike their α-amino acid counterparts, the additional methylene unit in the backbone of β-amino acids imparts unique conformational properties. Their incorporation into peptides can induce stable, predictable secondary structures, such as helices and turns, and crucially, confer enhanced resistance to metabolic degradation by peptidases.[3][4] This has made them indispensable tools in the design of peptidomimetics, bioactive small molecules, and functional polymers.[4][5]
This guide provides a comparative analysis of this compound, a structurally distinct β-amino acid ester, against other common alternatives. We will delve into the causality behind synthetic choices, comparing key methodologies such as the Aza-Michael Addition and Reductive Amination, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select and synthesize the optimal β-amino acid ester for their specific application.
Structural Comparison of Key β-Amino Acid Esters
The utility of a β-amino acid ester in a synthetic route is fundamentally dictated by its structure. Substituents on the α-carbon, the β-carbon, the nitrogen atom, and the nature of the ester group itself all influence reactivity, stability, and steric profile. Below is a comparison of our focus compound with other representative esters.
Caption: Key structural differences between the focus compound and common β-amino acid esters.
This compound is distinguished by two key features: an α-methyl group and an N-methyl group. The α-methyl group introduces a chiral center (if synthesized asymmetrically) and provides steric bulk adjacent to the ester carbonyl. The N-methyl group renders the amine secondary, which impacts its nucleophilicity and subsequent reactivity compared to primary amines. These features directly influence the choice of synthetic strategy and the compound's performance in subsequent reactions.
Primary Synthetic Strategies: A Comparative Overview
The synthesis of β-amino acid esters is dominated by a few robust and versatile methodologies. The choice between them often depends on the availability of starting materials, desired substitution patterns, and scalability.[1][3]
Caption: Experimental workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl methacrylate (5.71 g, 50 mmol) and acidic alumina (5.1 g, 20 mol%).
-
Amine Addition: Cool the flask in an ice bath. Slowly add a 40% aqueous solution of methylamine (5.82 g, 75 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture in an oil bath at 70°C. Stir vigorously for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the alumina catalyst, washing the filter cake with ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL). Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Final Purification: Purify the crude oil by vacuum distillation to afford this compound as a colorless liquid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Outlook
The choice between this compound and other β-amino acid esters is a critical decision in synthetic design. The presence of the α-methyl and N-methyl groups in the title compound offers a unique structural motif but necessitates specific considerations during synthesis.
-
Aza-Michael addition stands out as the most direct and efficient method for its preparation, though reaction conditions may need to be optimized to overcome the steric hindrance of the substituted acrylate.
-
Reductive amination , while a powerful tool for other β-amino esters, presents a more complex route for this specific target.
-
Compared to unsubstituted analogs, this compound provides a scaffold with increased rigidity and a secondary amine handle, which can be advantageous in building more complex molecular architectures. The choice of ester group (ethyl vs. tert-butyl) further expands the synthetic possibilities by allowing for orthogonal deprotection strategies, which are crucial in multi-step syntheses, such as solid-phase peptide synthesis. [6][7] Ultimately, the optimal β-amino acid ester is not universally defined but is rather determined by the specific requirements of the final target molecule. A thorough understanding of the interplay between structure and reactivity, as detailed in this guide, empowers the medicinal and synthetic chemist to make informed, effective decisions in the laboratory.
References
- A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem.
- Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary.
- Intermolecular reductive amination of amino acid-derived β–ketoesters.
- Chemical process synthesis of beta-amino acids and esters. PubMed.
- Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. PubMed.
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
- Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega.
- Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupr
- β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal.
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- Recent progress in the chemistry of β-aminoketones. RSC Publishing.
- Intermolecular reductive amination of amino acid- derived b...
- Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation.
- Beta-amino acids: vers
- Amine synthesis by reductive amination (reductive alkyl
- methyl 3-(methylamino)
- 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.
- Synthesis of Amino Acids. Fiveable.
- Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers.
- Introduction to Peptide Synthesis. Master Organic Chemistry.
- Amino Acid Deriv
- ethyl 3-[(2-methylpropyl)
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
Sources
- 1. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. peptide.com [peptide.com]
A Multi-Modal Spectroscopic Guide to the Structural Validation of Ethyl 2-methyl-3-(methylamino)propanoate
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug development and materials science, the precise molecular structure of a compound is its defining characteristic, dictating its function, reactivity, and safety profile. Ethyl 2-methyl-3-(methylamino)propanoate, a substituted β-amino ester, represents a class of molecules with significant potential as intermediates in the synthesis of pharmaceuticals and other bioactive compounds. However, its synthesis can potentially yield closely related isomers, such as Ethyl 3-(methylamino)propanoate[1] or Ethyl 2-methyl-2-(methylamino)propanoate[2]. Distinguishing the target molecule from these structural analogs is a non-trivial but critical task.
This guide provides a comprehensive framework for the structural validation of this compound. We will move beyond a simple recitation of data, instead focusing on the causal logic behind spectroscopic predictions and the synergistic power of a multi-technique approach—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to build an unassailable case for the correct structure. The protocols and interpretations that follow are designed to be self-validating, providing researchers with a robust methodology for structural elucidation.
The Structural Hypothesis and Analytical Blueprint
Before commencing any analysis, we must define the structure we intend to validate. The hypothesized structure of this compound is presented below, with key atoms numbered for clarity in the subsequent spectroscopic discussion.
Caption: Hypothesized structure of this compound.
Our analytical strategy is designed to probe different aspects of this structure, with each technique providing a unique and complementary piece of the puzzle.
Caption: The integrated workflow for definitive structural validation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the precise connectivity of a small molecule. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).
Causality Behind Predictions: The predicted chemical shifts are based on fundamental principles of electronegativity and anisotropy. Protons closer to electron-withdrawing groups like the ester oxygen and the amine nitrogen will be "deshielded" and appear further downfield (higher ppm). The splitting pattern is dictated by the n+1 rule, where 'n' is the number of equivalent neighboring protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Assigned Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H⁶ (CH₃-CH₂-O) | ~1.25 | Triplet (t) | 3H | Coupled to the two H⁷ protons. Standard ethyl ester region. |
| H⁷ (CH₃-CH₂-O) | ~4.15 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen (O¹). Coupled to the three H⁶ protons. |
| H⁵ (CH₃-C²) | ~1.15 | Doublet (d) | 3H | Coupled to the single H² methine proton. |
| H² (CH-C²) | ~2.60 | Multiplet (m) | 1H | Deshielded by the carbonyl group. Coupled to H⁵ (3 protons) and H³ (2 protons). |
| H³ (-CH₂-N) | ~2.75 | Multiplet (m) | 2H | Deshielded by the nitrogen atom. Coupled to the H² proton. |
| H⁴ (CH₃-N) | ~2.45 | Singlet (s) | 3H | Attached to nitrogen, typically no coupling observed to N-H. Similar to values for methyl 3-(methylamino)propanoate[3]. |
| N-H | ~1.5-2.5 | Broad Singlet (br s) | 1H | Variable shift, often broad due to quadrupole broadening and exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for concentration).
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all peaks.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a count of the unique carbon environments in a molecule. While standard ¹³C NMR shows all carbon signals, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.
Causality Behind Predictions: Carbon chemical shifts are highly sensitive to their electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield (>170 ppm). Carbons bonded to heteroatoms (O, N) are also shifted downfield compared to simple alkanes.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Assigned Carbon | Predicted δ (ppm) | DEPT-135 Phase | Rationale |
|---|---|---|---|
| C¹ (C=O) | ~174 | No Signal | Ester carbonyl, most deshielded carbon. |
| C⁷ (-O-CH₂) | ~60 | Negative | Carbon of the ethyl ester, bonded to oxygen. |
| C³ (CH₂-N) | ~50 | Negative | Carbon adjacent to nitrogen. |
| C² (CH) | ~45 | Positive | Methine carbon, alpha to the carbonyl. |
| C⁴ (N-CH₃) | ~36 | Positive | Methyl group attached to nitrogen. |
| C⁵ (CH₃-C²) | ~15 | Positive | Methyl group at the C2 position. |
| C⁶ (CH₃-CH₂) | ~14 | Positive | Terminal methyl of the ethyl ester group. |
Experimental Protocol: ¹³C NMR & DEPT
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters (Standard ¹³C):
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 (or more, as ¹³C is less sensitive).
-
-
Acquisition Parameters (DEPT-135):
-
Pulse Program: dept135.
-
Use standard spectrometer parameters for pulse widths and delays.
-
-
Processing: Apply a Fourier transform with 1.0 Hz line broadening. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid method for confirming the presence of key functional groups.
Causality Behind Predictions: The position of an IR absorption band depends on the bond strength and the masses of the atoms involved. Stronger bonds (like C=O double bonds) and bonds involving lighter atoms (like N-H) vibrate at higher frequencies.
Predicted FT-IR Data (Thin Film):
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| ~3300 | N-H Stretch | Weak-Medium | Characteristic of a secondary amine. May be broad. |
| 2980-2850 | C-H Stretch (sp³) | Strong | Aliphatic C-H bonds of the methyl and ethyl groups. |
| ~1735 | C=O Stretch | Strong | The ester carbonyl group is a very strong IR absorber. This is a key diagnostic peak. |
| ~1460 & ~1370 | C-H Bend | Medium | Bending vibrations for CH₂ and CH₃ groups. |
| ~1180 | C-O Stretch | Strong | Asymmetric stretch of the C-O-C ester linkage. |
| ~1150 | C-N Stretch | Medium | Stretch of the carbon-nitrogen bond. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) FT-IR spectrometer.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum.
-
Parameters:
-
Resolution: 4 cm⁻¹.
-
Scan Range: 4000-600 cm⁻¹.
-
Number of Scans: 16.
-
-
Processing: The spectrum is typically baseline-corrected automatically by the instrument software.
Mass Spectrometry: The Molecular Weight and Fingerprint
Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation, a "fingerprint" that can help piece the structure together. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental formula.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Formula: C₇H₁₅NO₂
-
Exact Mass: 145.1103
-
Molecular Ion (M⁺˙): m/z = 145 (Expected to be visible)
Causality Behind Fragmentation: In EI-MS, the molecular ion is formed and then breaks apart in predictable ways. The most stable fragments (e.g., resonance-stabilized cations, loss of neutral molecules) will be the most abundant. Alpha-cleavage (cleavage of the bond adjacent to the heteroatom) is a dominant pathway for both esters and amines.
Major Predicted Fragments:
-
m/z 100: Loss of the ethoxy radical (•OCH₂CH₃, 45 Da). [M - 45]⁺. This is a common fragmentation for ethyl esters.
-
m/z 72: Cleavage between C² and C³, forming the [CH₃-N=CH₂]⁺ fragment through rearrangement, a characteristic fragmentation of β-amino esters.
-
m/z 44: Alpha-cleavage adjacent to the nitrogen, forming the [CH₂=N-CH₃]⁺ ion. This is a highly characteristic and often abundant peak for N-methyl amines.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation:
-
Injector Temperature: 250°C.
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 50°C, hold for 1 min, ramp to 280°C at 15°C/min.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Comparative Analysis: Ruling Out Isomeric Impurities
The true power of this multi-modal approach is revealed when comparing the expected data for our target molecule against its likely isomers. This objective comparison is the cornerstone of definitive validation.
| Spectroscopic Feature | This compound (Target) | Ethyl 3-(methylamino)propanoate [1] (Isomer 1) | Ethyl 2-methyl-2-(methylamino)propanoate [2] (Isomer 2) |
| Formula | C₇H₁₅NO₂ | C₆H₁₃NO₂ | C₇H₁₅NO₂ |
| MW | 145.20 | 131.17 | 145.20 |
| ¹H NMR: C² Proton | ~2.60 ppm (multiplet) | ~2.5 ppm (triplet) | No C²-H proton |
| ¹H NMR: C²-Methyl | ~1.15 ppm (doublet) | No C²-methyl group | ~1.3 ppm (singlet, 6H) |
| ¹³C NMR: # Signals | 7 | 6 | 6 (two equivalent methyls) |
| MS (EI) M⁺˙ | m/z 145 | m/z 131 | m/z 145 |
| MS Key Fragment | m/z 44 [CH₂=N-CH₃]⁺ | m/z 44 [CH₂=N-CH₃]⁺ | m/z 72 [C(CH₃)₂=N-CH₃]⁺ |
This comparative table highlights the diagnostic differences. The absence of a C²-H proton signal in the ¹H NMR spectrum would immediately point to Isomer 2. The splitting pattern of the C²-methyl group (doublet vs. non-existent) clearly distinguishes the target from Isomer 1. The molecular weight difference would also easily differentiate Isomer 1.
Conclusion: A Synergistic and Self-Validating Approach
The structural validation of this compound cannot be achieved with a single technique. It requires the careful synthesis of evidence from multiple, orthogonal spectroscopic methods. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and connectivity. FT-IR confirms the presence of essential ester and secondary amine functional groups. Finally, high-resolution mass spectrometry provides the unambiguous elemental formula, while its fragmentation pattern acts as a final fingerprint, confirming the specific arrangement of atoms and distinguishing the target molecule from its isomers.
By following the detailed protocols and understanding the causal chemical principles behind the spectral features, a researcher can build a robust, self-validating data package that confirms the molecular structure with the highest degree of scientific certainty.
References
-
PubChem . Ethyl 3-(methylamino)propanoate. National Center for Biotechnology Information. [Link]
-
PubChem . Ethyl 2-methyl-2-(methylamino)propanoate. National Center for Biotechnology Information. [Link]
Sources
A Comparative Guide to the Predicted Biological Efficacy of Ethyl 2-methyl-3-(methylamino)propanoate
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological efficacy of Ethyl 2-methyl-3-(methylamino)propanoate. Due to the absence of publicly available experimental data for this specific molecule, this document establishes a framework for its potential biological activity by drawing comparisons with structurally and functionally related compounds. The primary comparators include simple β-amino acid esters and the well-characterized psychostimulant, ethylphenidate. The methodologies detailed herein represent the standard experimental protocols required to empirically determine the biological profile of this novel compound.
Introduction: Structural Rationale and Predicted Pharmacological Target
This compound is a substituted β-amino acid ester. Its core structure, characterized by a terminal ethyl ester and a secondary methylamino group, suggests a potential interaction with monoamine neurotransmitter systems. Monoamine reuptake inhibitors (MRIs) are a major class of psychostimulants, and many share a common pharmacophore consisting of an amine and an aryl group separated by a carbon chain[1]. While this compound lacks a rigid aromatic ring system found in classic psychostimulants like methylphenidate, its flexible chain and amine group could still allow for interaction with monoamine transporters.
The primary hypothesis is that this compound will function as a monoamine reuptake inhibitor, blocking the action of one or more of the major monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[2]. Inhibition of these transporters leads to an increase in the synaptic concentration of their respective neurotransmitters, resulting in enhanced monoaminergic signaling[2].
Comparative Analysis with Structurally Related Compounds
To predict the efficacy of this compound, we will compare it to two classes of compounds:
-
Simple β-Amino Acid Esters: These are the most direct structural analogs.
-
Ethylphenidate: A well-characterized psychostimulant that is an analog of methylphenidate and a potent monoamine reuptake inhibitor.
Comparison with Simple β-Amino Acid Esters
Data on the direct monoamine transporter affinity of simple β-amino acid esters like N-methyl-β-alanine ethyl ester is scarce in publicly available literature. However, studies on β-alanine itself have shown that it can modulate dopamine levels in the nucleus accumbens of rats, suggesting an interaction with the dopaminergic system[3][4]. The esterification of the carboxylic acid group and the N-methylation of the amine in the title compound would increase its lipophilicity compared to β-alanine, potentially facilitating its ability to cross the blood-brain barrier.
Comparison with Ethylphenidate
Ethylphenidate is a close structural analog of methylphenidate and acts as a norepinephrine-dopamine reuptake inhibitor[2]. It is more selective for the dopamine transporter (DAT) than methylphenidate, with roughly equivalent efficacy, but has significantly less activity at the norepinephrine transporter (NET)[2].
Table 1: In Vitro Monoamine Transporter Binding/Uptake Inhibition Data for Comparator Compounds
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| (+)-Ethylphenidate | 27 | - | - | [1] |
| Cocaine | 367 | - | - | [1] |
| (-)-Ethylphenidate | 1730 | - | - | [1] |
Note: A lower IC50 value indicates greater potency.
Based on the structure of this compound, it is plausible that it will exhibit some affinity for monoamine transporters, though likely with lower potency than conformationally constrained analogs like ethylphenidate. The absence of a phenyl ring would significantly alter the binding interactions at the transporter compared to the phenidate class of molecules.
Experimental Protocols for Determining Biological Efficacy
To empirically determine the biological efficacy of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays: Monoamine Transporter Affinity and Uptake Inhibition
The primary in vitro assessment involves determining the compound's ability to bind to and inhibit the function of the dopamine, norepinephrine, and serotonin transporters.
Protocol 1: Monoamine Transporter Binding Assay
This assay measures the affinity of the test compound for the monoamine transporters by assessing its ability to displace a known radiolabeled ligand.
Methodology:
-
Preparation of Synaptosomes: Isolate synaptosomes from rat striatum (for DAT), frontal cortex (for NET), and brainstem (for SERT).
-
Incubation: Incubate the synaptosomal preparations with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Monoamine Transporter Uptake Inhibition Assay
This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.
Methodology:
-
Cell Culture: Use human embryonic kidney (HEK) 293 cells stably transfected to express the human dopamine, norepinephrine, or serotonin transporter.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Uptake Initiation: Initiate uptake by adding a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value for the inhibition of monoamine uptake.
Caption: Workflow for in vitro characterization.
In Vivo Assays: Assessment of Psychostimulant Activity
In vivo studies are crucial to determine if the in vitro activity translates to a physiological effect. The primary in vivo model for assessing psychostimulant activity is the measurement of locomotor activity in rodents.
Protocol 3: Locomotor Activity Assessment in Mice
This assay measures the spontaneous locomotor activity of mice following the administration of the test compound. Psychostimulants typically increase locomotor activity.
Methodology:
-
Animal Acclimation: Acclimate male mice to the testing environment (e.g., open-field arenas equipped with infrared beams to detect movement).
-
Habituation: Place the mice in the arenas and allow them to habituate for a period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Compound Administration: Administer the test compound (at various doses) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Data Recording: Immediately place the mice back into the arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group. A significant increase in activity is indicative of a psychostimulant effect.
Caption: Workflow for in vivo locomotor activity assessment.
Predicted Biological Efficacy and Concluding Remarks
Based on its chemical structure, this compound is predicted to have activity as a monoamine reuptake inhibitor. However, its potency is expected to be lower than that of more conformationally constrained and structurally complex molecules like ethylphenidate. The flexibility of its aliphatic chain may allow it to adopt a conformation that fits into the binding pockets of monoamine transporters, but likely with a lower affinity than rigid analogs.
The in vivo effects are directly correlated with the in vitro potency and selectivity. If the compound shows a preference for the dopamine transporter, it is more likely to exhibit psychostimulant effects, such as increased locomotor activity.
References
-
Maze Engineers. (2018). Beta-Alanine and its Effect on Mice Behavior. [Link]
-
Patrick, K. S., et al. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Journal of Medicinal Chemistry, 48(8), 2876-2881. [Link]
-
Ericson, M., et al. (2009). β-alanine elevates dopamine levels in the rat nucleus accumbens: antagonism by strychnine. Amino Acids, 38(4), 1051-1055. [Link]
-
Gibbons, T. E., et al. (2017). Long-term supplementation with EGCG and beta-alanine decreases mortality but does not affect cognitive or muscle function in aged mice. Experimental Gerontology, 98, 22-29. [Link]
-
Wikipedia. (2023). Monoamine reuptake inhibitor. [Link]
-
Yang, L., et al. (1998). 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue. Journal of Medicinal Chemistry, 41(14), 2439-2441. [Link]
-
Fisher Scientific. (n.d.). N-Methyl-N-phenyl-beta-alanine ethyl ester, 99%, Thermo Scientific Chemicals. [Link]
-
Ericson, M., et al. (2010). beta-Alanine elevates dopamine levels in the rat nucleus accumbens: antagonism by strychnine. Amino Acids, 38(4), 1051-1055. [Link]
-
Rothman, R. B., & Baumann, M. H. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. [Link]
-
Negus, S. S., et al. (2009). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 10(11), 1157-1168. [Link]
-
Iqbal, J., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology, 10, 869494. [Link]
-
Taylor & Francis Online. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. [Link]
-
Hyman, S. E. (2011). Monoamine depletion by reuptake inhibitors. Clinical Pharmacology & Therapeutics, 90(4), 489-491. [Link]
-
Wang, S., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322-327. [Link]
-
Cielecka-Piontek, J., et al. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. International Journal of Molecular Sciences, 23(8), 4158. [Link]
-
Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(1), PL231-PL239. [Link]
-
Padget, K., et al. (1998). Novel alpha-amino-acid phenolic ester derivatives with intravenous anaesthetic activity. Bioorganic & Medicinal Chemistry Letters, 8(11), 1325-1328. [Link]
-
Hashem, M. S., et al. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 14(9), 6135-6147. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Long-term supplementation with EGCG and beta-alanine decreases mortality but does not affect cognitive or muscle function in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structure Analysis of β-Amino Acid Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. β-amino acid esters and their derivatives are a class of compounds of significant interest, serving as key building blocks for peptidomimetics and other pharmaceutically relevant scaffolds. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation and intermolecular interactions of these molecules, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
This guide offers a comparative analysis of the X-ray crystal structures of β-amino acid ester derivatives, using publicly available crystallographic data for illustrative purposes. While a crystal structure for Ethyl 2-methyl-3-(methylamino)propanoate was not publicly available at the time of this writing, we will utilize the closely related structures of (S)-Alanine ethyl ester tetracyanidoborate and β-Alanine to demonstrate the principles of the analytical process and the key structural insights that can be gleaned. This comparative approach will illuminate how subtle changes in chemical structure and the crystalline environment can influence molecular conformation and packing.
The Foundational Technique: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides a high-resolution, three-dimensional map of the electron density within a crystal.[1] From this map, the precise positions of individual atoms can be determined, yielding a detailed molecular structure. The overall workflow is a multi-step process that demands precision at each stage to yield a high-quality structural model.
Caption: A generalized workflow for determining a molecular structure via single-crystal X-ray diffraction.
The causality behind these experimental choices is paramount. The quality of the crystal directly impacts the resolution of the diffraction data. A well-ordered, single crystal will diffract X-rays to high angles, providing a detailed and unambiguous electron density map. Conversely, poorly formed or disordered crystals will yield weak and diffuse diffraction, making structure solution and refinement challenging, if not impossible.
Case Study 1: (S)-Alanine ethyl ester tetracyanidoborate - A Chiral Salt
Our first case study is the molecular salt, (S)-Alanine ethyl ester tetracyanidoborate, which provides an excellent example of a chiral β-amino acid derivative in a crystalline ionic lattice.[2]
Experimental Protocol: Synthesis and Crystallization
The synthesis of this compound was achieved through a salt metathesis reaction between (S)-alanine ethyl ester hydrochloride and K[B(CN)4] in an acetone solution at room temperature.[2] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the purified compound in acetonitrile over several weeks.[2] This slow evaporation method is a common technique used to allow molecules the necessary time to arrange themselves into a well-ordered crystal lattice.
Crystallographic Data and Structure Refinement
The following table summarizes the key crystallographic data and refinement parameters for (S)-Alanine ethyl ester tetracyanidoborate.
| Parameter | Value |
| Chemical Formula | C5H12NO+·C4BN4- |
| Formula Weight | 235.01 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a, b, c (Å) | 10.038(3), 7.621(2), 17.584(5) |
| α, β, γ (°) | 90, 96.21(3), 90 |
| V (Å3) | 1338.4(7) |
| Z | 4 |
| Temperature (K) | 150(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Rint | 0.043 |
| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.117 |
| Goodness-of-fit on F2 | 1.04 |
| Data sourced from the International Union of Crystallography for CCDC reference 2087276.[2] |
The low R-factor (R1) and a goodness-of-fit value close to 1.0 indicate a high-quality structural model that is in good agreement with the experimental diffraction data.
Structural Insights
The crystal structure reveals that the asymmetric unit contains two (S)-alanine ethyl ester cations and two tetracyanidoborate anions. A key feature of the crystal packing is the presence of N—H···N hydrogen bonds, which link the cations and anions together. The geometry around the boron atom in the tetracyanidoborate anion is nearly tetrahedral.[2] The conformation of the two independent (S)-alanine ethyl ester cations in the asymmetric unit are very similar. This structure provides a clear and unambiguous determination of the absolute configuration at the chiral center, a critical piece of information for any chiral drug substance.
Case Study 2: β-Alanine - A Simpler, Zwitterionic Building Block
For comparison, we will now examine the crystal structure of β-alanine itself. While not an ester, its crystal structure provides a valuable counterpoint, illustrating the conformational preferences of the β-amino acid backbone in a different chemical and crystalline environment. Studies have confirmed the crystal structure of β-alanine and have shown its stability, even after exposure to sterilizing doses of gamma radiation.[3]
Crystallographic Data
Published studies have verified the crystal structure of β-alanine against standard diffractogram data from the Powder Diffraction File (PDF-ICDD database number 27-1501).[3] In its solid state, β-alanine exists as a zwitterion, with a protonated amino group (–NH3+) and a deprotonated carboxylate group (–COO-).
Structural Insights and Comparison
The crystal structure of β-alanine is dominated by a network of strong N—H···O hydrogen bonds between the ammonium group of one molecule and the carboxylate group of neighboring molecules. This extensive hydrogen bonding network leads to a highly stable, tightly packed crystal structure.
Caption: A comparison of the key chemical and structural features of the two case study molecules.
When comparing the two structures, several key differences emerge:
-
Ionic vs. Zwitterionic Form: The alanine ethyl ester is a true cation with a separate anion, while β-alanine is zwitterionic. This fundamental difference in charge distribution dictates the nature of the primary intermolecular interactions.
-
Hydrogen Bonding: The primary hydrogen bonds in the alanine ethyl ester salt are between the ammonium group and the nitrogen atoms of the cyanide groups of the anion. In β-alanine, the hydrogen bonds are between the ammonium and carboxylate groups of adjacent zwitterions.
-
Conformational Flexibility: The ethyl ester group in the first case study introduces additional conformational flexibility around the C-O and O-C single bonds. In contrast, the carboxylate group of β-alanine is more rigid. Gas-phase studies of β-alanine have identified multiple stable conformers, some of which are stabilized by intramolecular hydrogen bonds.[4] The conformation observed in the crystal structure represents the lowest energy conformation in the solid state, which is heavily influenced by the intermolecular forces of the crystal lattice.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the gold standard for solid-state structure determination, it is not without its limitations, the most significant being the need for a high-quality single crystal. For molecules that are difficult to crystallize, or to understand their behavior in solution, other techniques are essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining molecular structure in solution. It provides information about the connectivity of atoms and can be used to infer conformational preferences and dynamic processes. For β-amino acid esters, NMR would be crucial for confirming the constitution of the molecule and studying its conformation in a more biologically relevant (solution) state.
-
Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to analyze a polycrystalline powder.[5] While it does not provide the atomic-level detail of single-crystal diffraction, it is an excellent tool for identifying the crystalline form (polymorph) of a substance and for assessing sample purity.[6]
-
Computational Modeling: Theoretical calculations can be used to predict the stable conformations of a molecule in the gas phase or in solution.[4] These predicted structures can then be compared with experimental data from crystallography or NMR to provide a more complete picture of the molecule's conformational landscape.
Conclusion
The X-ray crystal structure analysis of this compound derivatives, and β-amino acid esters in general, provides indispensable information for drug discovery and development. By offering a definitive view of the molecule's three-dimensional structure, it allows researchers to understand the subtle interplay of stereochemistry, conformation, and intermolecular interactions that govern biological activity.
Through the comparative analysis of (S)-Alanine ethyl ester tetracyanidoborate and β-alanine, we have seen how chemical modifications and the crystalline environment profoundly influence the observed solid-state structure. The choice of counter-ion, the presence of functional groups, and the resulting hydrogen bonding networks all play a critical role in determining the final crystal packing. A thorough understanding of these principles, gained through high-quality crystallographic studies, is a cornerstone of modern medicinal chemistry.
References
-
Synthesis and Biological Evaluation of Novel Cryptophycin Analogs With Modification in the Beta-Alanine Region. (n.d.). PubMed. [Link]
-
Sanz, M. E., Lesarri, A., Peña, M. I., Vaquero, V., Cortijo, V., López, J. C., & Alonso, J. L. (2006). The shape of beta-alanine. Journal of the American Chemical Society, 128(11), 3812–3817. [Link]
-
ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. (2010). ResearchGate. [Link]
-
Bioinformatics and Computationally Supported Redesign of Aspartase for β-Alanine Synthesis by Acrylic Acid Hydroamination. (2015). ACS Catalysis, 5(1), 1-10. [Link]
-
β-Alanine ethyl ester. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Artioli, G. G., Gualano, B., Salles Painelli, V., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. Scientific Reports, 9(1), 363. [Link]
-
(S)-Alanine ethyl ester tetracyanidoborate, (C5H12NO)[B(CN)4]. (2021). International Union of Crystallography. [Link]
-
(S)-Alanine ethyl ester tetracyanidoborate, (C5H12NO)[B(CN)4]. (n.d.). International Union of Crystallography. [Link]
-
beta-Alanine, N-ethyl-N-phenyl-, methyl ester. (n.d.). PubChem. [Link]
-
Conformational Analysis of Macromolecules. IV. Helical Structures of Poly-L-Alanine, Poly-L-Valine, Poly-,B-Methyl-L-Aspartate. (1967). The Journal of Chemical Physics, 47(11), 4429-4441. [Link]
-
beta-Alanine, ion(1-). (n.d.). PubChem. [Link]
-
Best Practices in Formulation Analyses by X-ray Diffraction. (n.d.). International Centre for Diffraction Data. [Link]
-
Byrn, S. R. (2001). X-Ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 48-54. [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. In Vivo, 22(1), 1-10. [Link]
-
Ethyl N-ethyl-beta-alaninate. (n.d.). PubChem. [Link]
-
X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. (n.d.). Marshall University. [Link]
-
beta-Alanine, Calcium Salt (2:1). (n.d.). PubChem. [Link]
-
β-Alanine. (n.d.). NIST Chemistry WebBook. [Link]
-
Boc-beta-Ala-OH. (n.d.). Aapptec Peptides. [Link]
Sources
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The shape of beta-alanine [pubmed.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. marshall.edu [marshall.edu]
A Comparative Guide to the Quantitative Analysis of Ethyl 2-methyl-3-(methylamino)propanoate in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of target molecules within complex reaction mixtures is paramount for reaction optimization, yield determination, and impurity profiling. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of Ethyl 2-methyl-3-(methylamino)propanoate, a substituted amino acid ester that presents unique analytical challenges due to its structure and potential for isomeric impurities.
The inherent nature of this compound—a secondary amine with a chiral center and limited UV chromophore—necessitates a careful selection of analytical techniques. This guide will explore three robust methods: High-Performance Liquid Chromatography with UV/Vis detection following derivatization (HPLC-UV/Vis), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to empower you in selecting the optimal method for your research needs.
The Analytical Challenge: Understanding the Analyte and its Matrix
This compound is often synthesized via a Michael addition of methylamine to an appropriate α,β-unsaturated ester, such as ethyl tiglate. This synthetic route can lead to a reaction mixture containing not only the desired product but also unreacted starting materials, the regioisomeric byproduct (ethyl 3-(methylamino)-2-methylpropanoate), and potentially diastereomers. An effective analytical method must be able to resolve and quantify the target analyte in the presence of these closely related species.
Comparative Analysis of Quantitative Methodologies
We will now compare the performance of HPLC-UV/Vis (with pre-column derivatization), GC-MS, and qNMR for the quantitative analysis of this compound in a simulated reaction mixture.
High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis) Following Derivatization
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Since this compound lacks a strong chromophore for sensitive UV detection, a pre-column derivatization step is employed to attach a UV-active functional group to the secondary amine. This enhances the sensitivity and selectivity of the method.[1][2]
Causality of Experimental Choices: The choice of derivatizing agent is critical. 2,4-Dinitrofluorobenzene (DNFB) is selected here as it reacts reliably with both primary and secondary amines to produce a strongly UV-absorbing derivative, allowing for detection at wavelengths where interference from the matrix is minimized.[1] The reversed-phase C18 column is a versatile stationary phase suitable for the separation of the relatively nonpolar derivatized analyte from polar and nonpolar impurities.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of pure this compound standard in acetonitrile.
-
Accurately weigh a sample of the reaction mixture and dissolve it in a known volume of acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 200 µL of a borate buffer (pH 9.0) and 200 µL of a 1% (w/v) solution of 2,4-dinitrofluorobenzene in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
After cooling to room temperature, add 100 µL of 1 M HCl to quench the reaction.
-
Dilute the mixture with the mobile phase to a final volume of 1 mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of the derivatized analyte in the sample from the calibration curve.
-
Back-calculate the concentration of this compound in the original reaction mixture.
-
Workflow Diagram:
Caption: Workflow for HPLC-UV/Vis analysis with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then detected by a mass spectrometer, which provides both quantitative information (from the signal intensity) and qualitative information (from the mass spectrum), enhancing selectivity.[3][4]
Causality of Experimental Choices: this compound is sufficiently volatile for GC analysis. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen to provide good separation of the analyte from potential impurities with different polarities. Electron ionization (EI) is a standard and robust ionization technique that generates reproducible mass spectra, which can be used for library matching and structural confirmation. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of pure this compound standard in ethyl acetate.
-
Accurately weigh a sample of the reaction mixture and dissolve it in a known volume of ethyl acetate.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties but different retention time) to both the standard and sample solutions.
-
Filter the solutions through a 0.45 µm syringe filter.
-
-
GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Hold at 200°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard.
-
Determine the analyte-to-internal standard peak area ratio in the sample.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Workflow Diagram:
Caption: Workflow for GC-MS analysis with an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method where the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][6][7][8] By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known concentration, the absolute concentration of the analyte can be determined without the need for a calibration curve using the analyte itself.
Causality of Experimental Choices: ¹H NMR is chosen for its high sensitivity and the presence of unique proton signals in the this compound molecule. A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve better signal dispersion and minimize peak overlap, which is crucial for accurate integration. An internal standard with a simple spectrum and signals in a region that does not overlap with the analyte or impurities is essential. Maleic acid is a suitable choice as its vinylic protons give a sharp singlet in a relatively clear region of the spectrum. A long relaxation delay (D1) is critical to ensure complete relaxation of all protons, which is a prerequisite for accurate quantification.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Accurately weigh a sample of the reaction mixture and add it to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃ or MeOD) to dissolve both the internal standard and the sample completely.
-
Ensure thorough mixing.
-
-
¹H NMR Acquisition Parameters:
-
Spectrometer: 500 MHz or higher.
-
Solvent: CDCl₃ (or other suitable deuterated solvent).
-
Pulse Angle: 30-45 degrees (to reduce saturation effects).
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons being quantified (typically 30-60 seconds).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
Spectral Width: Sufficient to cover all signals of interest.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the ethyl ester quartet or a methyl group singlet) and a signal of the internal standard (e.g., the vinylic protons of maleic acid).
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration (or purity)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow Diagram:
Caption: Workflow for quantitative NMR (qNMR) analysis.
Performance Comparison
The following table summarizes the expected performance of each technique for the quantitative analysis of this compound. The data is illustrative and would require experimental validation.
| Parameter | HPLC-UV/Vis (with Derivatization) | GC-MS (SIM Mode) | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable (Primary Method) |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (% RSD) | < 2% | < 3% | < 1% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | ~ 0.1 mg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL | ~ 0.3 mg/mL |
| Selectivity | Good (dependent on chromatography) | Very Good (mass-based) | Excellent (structure-based) |
| Sample Throughput | Moderate | Moderate to High | Low to Moderate |
| Method Development Time | High | Moderate | Low |
| Cost per Sample | Low to Moderate | Moderate | High |
Conclusion and Recommendations
The choice of the optimal analytical method for the quantitative analysis of this compound in reaction mixtures depends on the specific requirements of the analysis.
-
HPLC-UV/Vis with derivatization is a reliable and widely accessible technique that offers good accuracy and precision. However, the multi-step sample preparation and the need for method development for the derivatization and chromatography can be time-consuming.
-
GC-MS provides excellent selectivity and sensitivity, especially in SIM mode. It is particularly useful for identifying and quantifying volatile impurities alongside the main analyte. The main limitation is the requirement for the analyte to be thermally stable and volatile.
-
qNMR stands out as a primary ratio method that offers the highest accuracy and precision without the need for a calibration curve of the analyte.[5][6][7][8] It is exceptionally powerful for distinguishing between structural isomers and for determining the absolute purity of a sample. Its lower sensitivity and higher instrument cost are the main drawbacks.
For routine analysis where high throughput is required, a validated GC-MS or HPLC-UV/Vis method is recommended. For applications demanding the highest accuracy, for the certification of reference materials, or for complex mixtures where isomer differentiation is critical, qNMR is the superior choice.
Ultimately, a multi-faceted approach, potentially using one chromatographic technique for routine analysis and qNMR for orthogonal validation, will provide the most comprehensive and trustworthy quantitative data for your research and development needs.
References
-
PubChem. Ethyl 2-methyl-2-(methylamino)propanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-(methylamino)propanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 3-(methylamino)propanoate. National Center for Biotechnology Information. [Link]
-
Faraone, I., et al. (2019). Development and validation of a liquid chromatographic method for the determination of branched-chain amino acids in new dosage forms. ResearchGate. [Link]
-
PubChem. Ethyl 2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate. National Center for Biotechnology Information. [Link]
-
Jomova, K., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Institutes of Health. [Link]
-
D. T. T. Hien, et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. [Link]
-
G. G. Z. de Souza, et al. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Institutes of Health. [Link]
-
Napolitano, J. G., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. PubMed. [Link]
-
Waters Corporation. (2023). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. [Link]
-
Wajner, M., et al. (2014). A system of high performance liquid chromatography (HPLC) was used for the development and validation of efficient method for quantitative determination of three aminoacids involved in the inherited metabolic disease Branched-Chain Ketoaciduria (BCK), also called maple syrup urine disease. SciELO. [Link]
-
de Souza, G. G. Z., et al. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. [Link]
-
Swedish National Food Agency. (2012). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. [Link]
-
The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. [Link]
-
ResearchGate. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Ethyl 2-methyl-3-(methylamino)propanoate and its Methyl Ester Analog
For researchers, scientists, and professionals in drug development, understanding the subtle nuances of molecular reactivity is paramount. The choice between an ethyl and a methyl ester, a seemingly minor structural modification, can have profound implications on a molecule's stability, reaction kinetics, and ultimately, its biological activity and suitability as a pharmaceutical agent. This guide provides an in-depth technical comparison of the reactivity of Ethyl 2-methyl-3-(methylamino)propanoate and its methyl ester analog, Mthis compound. We will delve into the theoretical underpinnings of their reactivity, provide detailed experimental protocols for a head-to-head comparison, and discuss the potential implications of the findings.
Introduction: The Significance of the Ester Functional Group
The ester functional group is a cornerstone of organic chemistry and is prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the ester carbonyl is of particular interest as it is susceptible to nucleophilic attack, leading to reactions such as hydrolysis, aminolysis, and transesterification. The rate of these reactions can be finely tuned by altering the electronic and steric environment around the carbonyl group.
In the context of β-amino esters, the presence of a nitrogen atom at the β-position can further influence the reactivity of the ester moiety through intramolecular interactions. This guide focuses on two such closely related compounds: this compound and Mthis compound. We will explore how the seemingly innocuous difference between an ethyl (-CH₂CH₃) and a methyl (-CH₃) group can impact their chemical behavior.
Theoretical Considerations: Steric vs. Electronic Effects
The reactivity of an ester towards nucleophilic acyl substitution is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of the carbonyl group.
-
Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). The ethyl group is slightly more electron-donating than the methyl group. This increased electron density on the carbonyl carbon of the ethyl ester would theoretically decrease its electrophilicity, making it less susceptible to nucleophilic attack compared to the methyl ester.
-
Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance around the carbonyl carbon in the ethyl ester could impede the approach of a nucleophile, thereby slowing down the reaction rate compared to the less hindered methyl ester.
Based on these classical considerations, one might predict that the methyl ester would be more reactive due to lower steric hindrance and a slightly more electrophilic carbonyl carbon. However, experimental evidence in other systems has shown that ethyl esters can sometimes be more reactive than their methyl counterparts. For instance, a study on the hydrolysis of benzoates found ethyl benzoate to be less stable than methyl benzoate. This highlights the importance of empirical investigation to determine the dominant factors influencing reactivity in a specific molecular context.
Experimental Design for a Comparative Reactivity Study
To definitively compare the reactivity of this compound and its methyl ester analog, a series of controlled experiments are necessary. The following protocols are designed to provide quantitative data on their relative rates of hydrolysis and aminolysis.
Synthesis of Starting Materials
The first step is to synthesize and purify both this compound and Mthis compound. A general and reliable method for the synthesis of β-amino esters is the Michael addition of an amine to an α,β-unsaturated ester.
Protocol 1: Synthesis of this compound
-
To a solution of ethyl crotonate (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add a solution of methylamine (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of Mthis compound
-
Follow the same procedure as in Protocol 1, substituting methyl crotonate for ethyl crotonate.
-
Characterize the purified product using the same analytical techniques to ensure its identity and purity.
Caption: General workflow for the synthesis of the target β-amino esters.
Comparative Hydrolysis Study
The relative stability of the two esters towards hydrolysis can be determined by monitoring their degradation in an aqueous medium over time.
Protocol 3: Kinetic Analysis of Hydrolysis by ¹H NMR Spectroscopy
-
Prepare stock solutions of known concentration for both this compound and Mthis compound in a deuterated solvent (e.g., D₂O with a suitable co-solvent if necessary for solubility).
-
Initiate the hydrolysis by adding a specific amount of acid or base catalyst (e.g., DCl or NaOD) to each solution at a constant temperature (e.g., 25 °C or 50 °C).
-
Immediately acquire a ¹H NMR spectrum (t=0) for each sample.
-
Continue to acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the ester signals (e.g., the quartet of the ethyl group's CH₂ or the singlet of the methyl group's CH₃) and the appearance of the corresponding alcohol signals (ethanol or methanol).
-
Integrate the relevant peaks to determine the concentration of the ester at each time point.
-
Plot the natural logarithm of the ester concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis of each ester.
Caption: Experimental workflow for monitoring ester hydrolysis via ¹H NMR.
Comparative Aminolysis Study
Aminolysis, the reaction of an ester with an amine to form an amide, is a crucial transformation in peptide synthesis and other areas of medicinal chemistry.
Protocol 4: Kinetic Analysis of Aminolysis by GC-MS
-
Prepare standard solutions of both this compound and Mthis compound in a suitable aprotic solvent (e.g., acetonitrile or THF).
-
In separate reaction vessels maintained at a constant temperature, add a solution of a primary or secondary amine (e.g., benzylamine, 1.2 equivalents) to each of the ester solutions.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).
-
Analyze the quenched aliquots by GC-MS. The use of a suitable internal standard is recommended for accurate quantification.
-
Monitor the disappearance of the starting ester peak and the appearance of the corresponding amide product peak.
-
Construct a calibration curve for the starting ester and the product amide.
-
Determine the concentration of the ester at each time point.
-
Plot the concentration of the ester versus time to determine the initial reaction rate. Alternatively, if the reaction follows pseudo-first-order kinetics (with a large excess of the amine), a plot of ln[Ester] vs. time can be used to determine the rate constant.
Data Presentation and Expected Outcomes
The quantitative data obtained from the kinetic studies can be summarized in the following tables for a clear comparison.
Table 1: Hypothetical Rate Constants for Hydrolysis
| Compound | Rate Constant (k_hyd) at 25 °C (s⁻¹) | Half-life (t₁/₂) at 25 °C (s) |
| This compound | Experimental Value | Calculated Value |
| Mthis compound | Experimental Value | Calculated Value |
Table 2: Hypothetical Initial Rates for Aminolysis
| Compound | Initial Rate of Aminolysis (M/s) |
| This compound | Experimental Value |
| Mthis compound | Experimental Value |
Based on the interplay of steric and electronic effects, two primary outcomes are possible:
-
Scenario 1: Methyl ester is more reactive. This would be the expected outcome if steric hindrance is the dominant factor. The smaller methyl group would allow for easier nucleophilic attack on the carbonyl carbon.
-
Scenario 2: Ethyl ester is more reactive. This outcome would suggest that electronic effects or other factors, such as the nature of the transition state, play a more significant role than steric hindrance in this particular system.
Discussion and Implications
The results of these comparative studies will provide valuable insights into the reactivity of these β-amino esters.
If the methyl ester proves to be more reactive , it would align with classical steric arguments and suggest that for applications requiring higher stability, the ethyl ester would be the preferred choice. This could be advantageous in drug design where a slower rate of hydrolysis might be desirable to prolong the in vivo half-life of a prodrug.
Conversely, if the ethyl ester is found to be more reactive , it would challenge the simplistic view of steric hindrance being the overriding factor. In this case, a more nuanced explanation involving the stability of the tetrahedral intermediate or the electronic nature of the transition state would be required. From a practical standpoint, a more reactive ethyl ester could be beneficial in synthetic applications where rapid conversion to an amide or other derivative is desired.
Conclusion
The seemingly minor difference between an ethyl and a methyl ester can have a significant impact on the chemical reactivity of a molecule. This guide has outlined a comprehensive approach to comparing the reactivity of this compound and its methyl ester analog. By combining theoretical considerations with robust experimental protocols, researchers can gain a deeper understanding of the structure-reactivity relationships that govern the behavior of these important compounds. The insights gained from such studies are crucial for making informed decisions in the design and development of new chemical entities with tailored properties for a wide range of applications, from pharmaceuticals to materials science.
References
- Current time information in Minneapolis, MN, US. (n.d.). Google.
- de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Molecular Structure, 1249, 131599.
- Li, Y., et al. (2018). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels.
- Sievers, G., et al. (1998). MONITORING THE RATE OF HYDROLYSIS OF AMINOPHOSPHONIC ACID ESTERS BY UV-VIS AND NMR-SPECTROSCOPY.
-
Various Authors. (2016, February 26). Why do larger alkyl groups show a greater inductive (+I) effect? Chemistry Stack Exchange. Retrieved from [Link]
- LibreTexts. (2015, July 9).
- Lama, R. F., & Luong, J. H. T. (1996). NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering, 51(6), 636-644.
- Park, S., et al. (2014). Energy-Efficient Green Catalysis: Supported Gold Nanoparticle-Catalyzed Aminolysis of Esters with Inert Tertiary Amines by C–O and C–N Bond Activations. The Journal of Organic Chemistry, 79(13), 6143-6153.
- Fujimoto, T., et al. (2008).
- Euranto, E. K., & Cleve, N. J. (1972). Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. Acta Chemica Scandinavica, 26, 1483-1496.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]
- Kruger, H. G., & Pugh, P. L. (2002). 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. Magnetic Resonance in Chemistry, 40(11), 745-749.
- Alcarazo, M., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)
- Chapman, N. B., et al. (1967). Conformation and reactivity. Part VII.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-methyl-3-(methylamino)propanoate
Welcome to a comprehensive guide on the safe and compliant disposal of Ethyl 2-methyl-3-(methylamino)propanoate (CAS No. 110427-00-4). As professionals in research and development, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, concluding with their safe and environmentally sound disposal. This document provides the essential logistical and safety information required to manage this specific chemical waste stream, ensuring the protection of our personnel and environment while maintaining regulatory compliance. The causality behind each step is explained to foster a deeper understanding of the necessary protocols.
Hazard Profile & Core Risk Assessment
Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its functional groups—a secondary amine and an ester—confer specific chemical properties and associated risks that dictate its handling and disposal as regulated hazardous waste.
According to its Safety Data Sheet (SDS), this compound presents several key hazards[1]:
-
Acute Toxicity (Oral): It is classified as harmful if swallowed (Acute Tox. 4, H302).
-
Skin Irritation: It is known to cause skin irritation (Skin Irrit. 2, H315).
-
Eye Irritation: It causes serious eye irritation (Eye Irrit. 2, H319).
-
Respiratory Irritation: It may cause respiratory irritation (STOT SE 3, H335).
The presence of the methylamino group makes the compound basic, creating a risk of violent or heat-generating reactions if mixed with acids[2]. Consequently, under no circumstances should this chemical be disposed of via sanitary sewers (drain disposal) or as common solid waste (trash)[3][4]. Such actions risk damage to plumbing, introduce a toxic substance into waterways, and violate federal and local regulations[3][4]. The only acceptable route is disposal through a licensed hazardous waste management program[1].
Data Summary: Hazard Classification
| Hazard Classification | GHS Code | Signal Word | Pictogram | Precautionary Statement (Disposal) |
| Acute toxicity, Oral (Category 4) | H302 | Warning | GHS07 | P501: Dispose of contents/container to hazardous waste disposal.[1] |
| Skin irritation (Category 2) | H315 | Warning | GHS07 | P501: Dispose of contents/container to hazardous waste disposal.[1] |
| Serious eye irritation (Category 2) | H319 | Warning | GHS07 | P501: Dispose of contents/container to hazardous waste disposal.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335 | Warning | GHS07 | P501: Dispose of contents/container to hazardous waste disposal.[1] |
Step-by-Step Disposal Protocol for Laboratory Waste
This protocol outlines the self-validating system for the accumulation and disposal of this compound waste, ensuring safety and compliance from the point of generation to final pickup.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE to mitigate exposure risks identified in the hazard profile.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A standard laboratory coat is required.
Step 2: Segregate the Waste Stream
Proper segregation is critical to prevent dangerous reactions within waste containers.
-
Identify as Basic/Amine Waste: Due to its methylamino group, this compound is basic. It must be collected in a waste container designated for non-halogenated organic bases/amines.
-
Prevent Incompatible Mixing: Crucially, keep this waste stream separate from acidic waste, oxidizing agents, and reducing agents[2][4]. Mixing amines with acids can cause a violent exothermic reaction.
Step 3: Prepare the Hazardous Waste Container
All hazardous waste must be accumulated in appropriate, clearly labeled containers within a designated Satellite Accumulation Area (SAA)[2][5].
-
Container Selection: Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a secure, leak-proof screw cap[2][6]. Do not use metal containers for amine waste.
-
Labeling: The container must be labeled before any waste is added. The label must include[2][7]:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and its approximate concentration or percentage if in a mixture. Do not use abbreviations or chemical formulas.
-
A clear indication of the associated hazards: "Irritant, Harmful if Swallowed ".
-
The date when waste is first added to the container.
-
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
The SAA is a designated location at or near the point of waste generation[5][7].
-
Transfer Waste: Carefully pour the waste into the prepared container using a funnel. Perform this action inside a chemical fume hood to mitigate inhalation risks[1].
-
Secure Container: Keep the container tightly closed at all times, except when actively adding waste[7][8]. This prevents the release of vapors.
-
Headroom: Do not fill the container completely. Leave at least 10% or one inch of headroom to allow for vapor expansion[2].
Step 5: Arrange for Professional Disposal
Once the container is full or waste is no longer being generated, it must be disposed of through the proper channels.
-
Contact EHS: Notify your institution’s Environmental Health & Safety (EHS) office to schedule a waste pickup[5][8].
-
Documentation: Fill out any required waste pickup forms, ensuring the chemical composition is accurately detailed.
-
Never Transport Off-Site Yourself: Only trained EHS staff or licensed hazardous waste contractors are permitted to transport hazardous waste[4][8].
Disposal Decision Workflow
The following diagram illustrates the logical process for compliant waste handling from generation to disposal readiness.
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acs.org [acs.org]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. vumc.org [vumc.org]
Mastering the Safe Handling of Ethyl 2-methyl-3-(methylamino)propanoate: A Guide for Laboratory Professionals
For researchers and chemists dedicated to advancing drug development, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for the safe handling, use, and disposal of Ethyl 2-methyl-3-(methylamino)propanoate (CAS No. 110427-00-4), a compound that, while valuable in synthesis, demands rigorous safety protocols. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
This compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
A thorough understanding of these risks is the foundation of a robust safety plan. The amino and ester functionalities present in the molecule are key to its reactivity and also inform the necessary handling precautions.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes: dermal, ocular, and respiratory.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (Nitrile, Neoprene, or PVC recommended). | Prevents direct skin contact, which can cause irritation[1]. The choice of material should be based on breakthrough time and permeation rate for this specific chemical class. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation[1]. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A lab coat or chemically resistant coveralls. | Provides a barrier against accidental spills and splashes, protecting the skin and personal clothing[2]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation[1]. For situations with poor ventilation or potential for aerosol generation, a respirator with an organic vapor cartridge may be necessary. |
It is imperative to inspect all PPE for integrity before each use and to receive proper training on its correct application and removal to prevent cross-contamination. [4]
Operational Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Always handle the chemical within a properly functioning chemical fume hood to control vapor exposure.[3]
-
Use non-sparking tools and explosion-proof equipment where necessary, especially when handling larger quantities.[8][9]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1][10]
-
Avoid direct contact with skin, eyes, and clothing.[8]
-
-
Post-Handling:
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: A flowchart outlining the key steps and safety checks for handling this compound.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can happen. A well-rehearsed emergency plan is crucial for mitigating the consequences of a spill or exposure.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[13] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If the person is not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[1]
In Case of a Spill:
For a minor spill, trained personnel should follow these steps:
-
Alert others in the immediate area.[7]
-
Ensure proper ventilation and eliminate all ignition sources if the material is flammable.[6]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial absorbent pads.[3][6] Work from the outside of the spill inwards.[14]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][6]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water.[6]
-
Dispose of all cleanup materials as hazardous waste.[6]
For major spills, evacuate the area and contact your institution's emergency response team.[6]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal:
-
Waste Classification: This compound should be treated as hazardous chemical waste.
-
Segregation: It is crucial to segregate this waste from other waste streams. As an organic compound containing nitrogen, it may have specific disposal requirements. It should not be mixed with non-halogenated or halogenated solvents unless permitted by your institution's waste management guidelines.[3]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal contractor.[15] Never dispose of this chemical down the drain.[16]
By adhering to these comprehensive safety and handling protocols, you can foster a secure and productive research environment, allowing you to focus on the scientific advancements that matter most.
References
- SMS Rail Lines. (2020, March 10). Fatty Acid Ethyl Esters - Hazards Identification.
- Fluorochem. (2024, December 19). Safety Data Sheet: this compound.
- Echemi. (2019, July 15). This compound SDS.
- Benchchem. (2025). Safeguarding Research: Proper Disposal of 4-Chloro-pentanoic acid ethyl ester.
- National Institutes of Health, PubChem. Ethyl 3-(methylamino)propanoate.
- National Institutes of Health, PubChem. Ethyl 2-methyl-2-(methylamino)propanoate.
- University of Toronto, Environmental Health & Safety. Chemical Spill Procedures.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-(Methylamino)ethanol.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet: Ethyl propionate.
- National Institutes of Health, PubChem. Ethyl 2-(methylamino)propanoate.
- Florida State University, Emergency Management. Chemical Spills.
- Princeton University, Environmental Health and Safety. Chemical Spill Procedures.
- National Institutes of Health, PubChem. ethyl 2-[3-(N-methylanilino)propylamino]propanoate.
- University of North Carolina at Chapel Hill, Environment, Health & Safety. Preparing for Emergency Chemical Spills.
- Greenfield Global. (2015, June 17). Safety Data Sheet: Ethyl Acetate.
- New Mexico State University. Chemical Exposure and Spill Response Procedures.
- Lab Alley. Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester.
- SAMS Solutions. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Synerzine. (2018, June 22). Hexadecanoic acid, ethyl ester Safety Data Sheet.
- TCI Chemicals. (2025, September 8). Safety Data Sheet: 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol.
- Fisher Scientific. (2010, November 11). Safety Data Sheet: Ethyl propionate.
- Safety Data Sheet. (2025, December 19).
- Cayman Chemical. (2023, April 25). Safety Data Sheet: Palmitic Acid ethyl ester.
- Benchchem. (2025, November). Personal protective equipment for handling Capraminopropionic acid.
- Pacific Northwest Pest Management Handbooks. Minimum Personal Protective Equipment and Work Clothing for Handling Activities.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- Chemtalk. Ester Disposal.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- FooDB. (2010, April 8). Showing Compound Ethyl 2-methylpropanoate (FDB003278).
- Hazardous Waste Disposal.
- U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
- LookChem. Methyl 3-(ethylamino)propanoate.
- National Institutes of Health, PubChem. Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate.
- National Institutes of Health, PubChem. Ethyl 3-[methyl(2-methylbutyl)amino]propanoate.
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. sams-solutions.com [sams-solutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. media.laballey.com [media.laballey.com]
- 6. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 7. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 8. smsrail.com [smsrail.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. greenfield.com [greenfield.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. synerzine.com [synerzine.com]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. chemtalk.com.au [chemtalk.com.au]
- 16. Hazardous Waste Disposal [cool.culturalheritage.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
